molecular formula C22H32O3 B15587679 19(R),20(S)-EDP

19(R),20(S)-EDP

Número de catálogo: B15587679
Peso molecular: 344.5 g/mol
Clave InChI: OSXOPUBJJDUAOJ-SDRHCZSHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4Z,7Z,10Z,13Z,16Z,19R,20S)-19,20-epoxydocosapentaenoic acid is a (4Z,7Z,10Z,13Z,16Z)-19,20-epoxydocosapentaenoic acid with (19R,20S)-configuration. It is functionally related to an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,16Z,19R,20S)-19,20-epoxydocosapentaenoate. It is an enantiomer of a (4Z,7Z,10Z,13Z,16Z,19S,20R)-19,20-epoxydocosapentaenoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C22H32O3

Peso molecular

344.5 g/mol

Nombre IUPAC

(4Z,7Z,10Z,13Z,16Z)-18-[(2R,3S)-3-ethyloxiran-2-yl]octadeca-4,7,10,13,16-pentaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m0/s1

Clave InChI

OSXOPUBJJDUAOJ-SDRHCZSHSA-N

Origen del producto

United States

Foundational & Exploratory

Endogenous Formation of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP) Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). As an endogenous epoxide, 19,20-EDP plays a crucial role in various physiological and pathophysiological processes, including inflammation, angiogenesis, and cardiovascular function.[1][2] The biological activities of 19,20-EDP are often stereospecific, meaning the two enantiomers, (19S,20R)-EDP and (19R,20S)-EDP, can exhibit different effects. This technical guide provides an in-depth overview of the endogenous formation of 19,20-EDP enantiomers, including the enzymatic pathways, stereoselectivity of the reactions, and detailed experimental protocols for their study.

Endogenous Synthesis of 19,20-EDP Enantiomers

The primary pathway for the endogenous formation of 19,20-EDP is the epoxidation of DHA by cytochrome P450 (CYP) epoxygenases.[3][4] These enzymes are a superfamily of heme-containing monooxygenases that catalyze the introduction of an oxygen atom across the double bonds of polyunsaturated fatty acids. In the case of DHA, CYP epoxygenases can attack any of the six double bonds, but there is a notable preference for the terminal double bond at the 19,20-position.[5]

Stereoselectivity of CYP450 Isoforms

The formation of 19,20-EDP enantiomers is highly dependent on the specific CYP450 isoform catalyzing the reaction. Different isoforms exhibit distinct stereoselectivities, leading to the preferential formation of either the (19S,20R)-EDP or (19R,20S)-EDP enantiomer. This stereoselectivity is a critical factor in determining the overall biological effect of endogenously produced 19,20-EDP.

The table below summarizes the stereoselectivity of various human CYP450 isoforms in the epoxidation of DHA to 19,20-EDP. The data is expressed as the percentage of each enantiomer produced.

CYP450 Isoform(19S,20R)-EDP (%)(19R,20S)-EDP (%)Enantiomeric Excess (%)Predominant EnantiomerReference
CYP1A1257550(19R,20S)[5]
CYP1A259590(19R,20S)[5]
CYP2C8604020(19S,20R)[5]
CYP2C19455510(19R,20S)[5]
CYP2D6703040(19S,20R)[5]
CYP2E1109080(19R,20S)[5]
CYP2J2307040(19R,20S)[5]
CYP3A4406020(19R,20S)[5]
CYP102A1 F87V871374(19S,20R)[5]

Enantiomeric Excess (ee) is calculated as |(% Major Enantiomer - % Minor Enantiomer)|.

Metabolic Fate of 19,20-EDP

Once formed, 19,20-EDP can be further metabolized, primarily through hydrolysis by soluble epoxide hydrolase (sEH) to form the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA).[4] The activity of sEH is a key determinant of the in vivo levels and biological effects of 19,20-EDP. Inhibition of sEH can stabilize 19,20-EDP, thereby potentiating its actions.

Signaling Pathways of 19,20-EDP

19,20-EDP exerts its biological effects through various signaling pathways. One of the well-characterized pathways involves the inhibition of vascular endothelial growth factor (VEGF) signaling. Specifically, 19,20-EDP has been shown to inhibit VEGF-induced phosphorylation of VEGFR2, a key step in angiogenesis.[4]

G DHA Docosahexaenoic Acid (DHA) CYP450 CYP450 Epoxygenases (e.g., CYP1A2, CYP2E1) DHA->CYP450 Epoxidation EDP_S 19(S),20(R)-EDP CYP450->EDP_S EDP_R 19(R),20(S)-EDP CYP450->EDP_R sEH Soluble Epoxide Hydrolase (sEH) DiHDPA 19,20-DiHDPA (less active) sEH->DiHDPA EDP_S->sEH Hydrolysis EDP_R->sEH VEGFR2 VEGFR2 EDP_R->VEGFR2 Inhibition pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Angiogenesis Angiogenesis pVEGFR2->Angiogenesis Activation G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) IS Internal Standard (e.g., d4-19,20-EDP) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->Extraction IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Reverse-Phase LC Separation Evaporation->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification

References

The Discovery and Bioactive Profile of 19(R),20(S)-EDP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 19(R),20(S)-dihydroxydocosapentaenoic acid (19(R),20(S)-EDP) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its discovery as an endogenous metabolite of the cytochrome P450 (CYP) epoxygenase pathway has unveiled a promising new avenue for therapeutic intervention in a range of pathological conditions. This technical guide provides an in-depth overview of the core findings related to this compound, including its synthesis, biological activities, and underlying signaling mechanisms, with a focus on providing researchers, scientists, and drug development professionals with the practical information needed to explore its therapeutic potential.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data associated with the biological effects of this compound.

Biological ActivityAssayTarget/Cell LineConcentration/DoseEffectCitation
Anti-Angiogenesis Matrigel Plug Assay (in vivo)VEGF-induced angiogenesis in C57BL/6 mice~0.3 µg per gelEC50 for inhibition of angiogenesis[1]
Endothelial Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)1 µM~63% inhibition[1]
Endothelial Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)3 µM~91% inhibition[1]
Cell MigrationVEGF-induced HUVEC migration1 µM~50% reduction
Cell MigrationVEGF-induced HUVEC migration3 µM~70% reduction
Anti-Tumor Tumor GrowthMet-1 breast tumor model0.05 mg·kg⁻¹·d⁻¹ (+ sEHi)70 ± 20% reduction in tumor growth
Cell Viability MTT Assay143B metastatic osteosarcoma cells (ethanolamide derivative)25 µMReduction in cell viability[2]
Receptor Binding Cannabinoid Receptor Agonism (ethanolamide derivative)CB1 Receptor108 nMEC50[2]
Cannabinoid Receptor Agonism (ethanolamide derivative)CB2 Receptor280 nMEC50[2]
Vasodilation Bovine Coronary Arteries (ethanolamide derivative)Preconstricted arteries1.9 µMED50 for vasodilation[2]

Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways.

Inhibition of VEGFR2 Signaling

A primary mechanism for the anti-angiogenic effects of this compound is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling.[1][2] this compound has been shown to dramatically inhibit the VEGF-induced phosphorylation of VEGFR2 in endothelial cells.[2]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation Downstream Downstream Signaling (Proliferation, Migration, Angiogenesis) pVEGFR2->Downstream Activates EDP This compound EDP->VEGFR2 Inhibits phosphorylation

Inhibition of VEGFR2 signaling by this compound.
Activation of SIRT3

This compound has demonstrated cardioprotective effects, in part, through the activation of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[3] Activation of SIRT3 by this compound leads to the deacetylation of mitochondrial proteins, which can enhance mitochondrial function and protect against cellular stress.

SIRT3_Activation EDP This compound SIRT3 SIRT3 (inactive) EDP->SIRT3 Activates SIRT3_active SIRT3 (active) SIRT3->SIRT3_active Mito_Proteins_Ac Acetylated Mitochondrial Proteins SIRT3_active->Mito_Proteins_Ac Deacetylates Mito_Proteins_DeAc Deacetylated Mitochondrial Proteins Mito_Proteins_Ac->Mito_Proteins_DeAc Mito_Function Enhanced Mitochondrial Function & Cardioprotection Mito_Proteins_DeAc->Mito_Function

Activation of SIRT3 by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays used to characterize its activity.

Synthesis of this compound

1. Asymmetric Total Synthesis: [4]

This method allows for the stereospecific synthesis of this compound. A key step involves the asymmetric epoxidation of a precursor aldehyde to establish the correct stereochemistry at the C19 and C20 positions.

  • Key Steps:

    • Synthesis of the Polyene Core: Construction of the docosapentaenoic acid backbone with appropriate functional groups for subsequent reactions.

    • Asymmetric Epoxidation: Utilization of a chiral catalyst (e.g., a hafnium-based catalyst with a chiral ligand) to introduce the epoxide with high enantioselectivity.[4]

    • Wittig Condensation: Coupling of the epoxy-aldehyde fragment with the polyene core to form the full-length carbon skeleton.

    • Deprotection and Purification: Removal of protecting groups and purification of the final product by chromatography.

2. Enzymatic Synthesis:

Cytochrome P450 enzymes can be utilized for the stereoselective epoxidation of DHA to produce this compound.

  • General Protocol:

    • Enzyme Preparation: Expression and purification of a suitable CYP enzyme (e.g., from Bacillus megaterium) that exhibits high regioselectivity for the 19,20-double bond of DHA.

    • Reaction Setup: Incubation of DHA with the purified CYP enzyme in a buffered solution containing a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Extraction: Extraction of the lipid products from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate).

    • Purification: Separation and purification of this compound from other regioisomers and unreacted substrate using high-performance liquid chromatography (HPLC).

Biological Assays

1. In Vitro Angiogenesis Assay (Endothelial Tube Formation): [1][5][6]

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • Matrigel or other basement membrane extract

    • 24-well plates

    • This compound

    • VEGF (as a positive control for angiogenesis induction)

  • Protocol:

    • Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow the gel to solidify at 37°C.

    • Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.

    • Treat the cells with varying concentrations of this compound or vehicle control. Include a positive control with VEGF.

    • Incubate the plates for 6-18 hours at 37°C.

    • Visualize and photograph the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software.

2. In Vivo Angiogenesis Assay (Matrigel Plug Assay): [1][7][8]

This assay evaluates angiogenesis in a living organism by implanting a Matrigel plug containing pro-angiogenic factors and the test compound.

  • Materials:

    • Matrigel

    • VEGF or other pro-angiogenic factor

    • This compound

    • C57BL/6 mice

  • Protocol:

    • Mix ice-cold Matrigel with VEGF and different doses of this compound or vehicle control.

    • Subcutaneously inject the Matrigel mixture into the flank of C57BL/6 mice.

    • After a set period (e.g., 7-14 days), excise the Matrigel plugs.

    • Quantify angiogenesis by:

      • Hemoglobin content: Measure the amount of hemoglobin in the plug as an indicator of blood vessel formation.

      • Immunohistochemistry: Stain sections of the plug for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.

3. Cell Migration Assay (Transwell Assay): [9][10][11][12]

This assay measures the chemotactic migration of cells through a porous membrane.

  • Materials:

    • Endothelial cells (e.g., HUVECs)

    • Transwell inserts (with appropriate pore size)

    • 24-well plates

    • Chemoattractant (e.g., VEGF)

    • This compound

  • Protocol:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add medium containing a chemoattractant (VEGF) to the lower chamber.

    • Seed endothelial cells in serum-free medium into the upper chamber of the insert.

    • Add varying concentrations of this compound to the upper chamber.

    • Incubate for an appropriate time (e.g., 4-24 hours) to allow for cell migration.

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several microscopic fields to quantify migration.

4. VEGFR2 Phosphorylation Assay (Western Blot): [13]

This assay determines the level of VEGFR2 activation by measuring its phosphorylation status.

  • Materials:

    • Endothelial cells (e.g., HUVECs)

    • Cell lysis buffer with phosphatase and protease inhibitors

    • Primary antibodies: anti-phospho-VEGFR2 (e.g., Tyr1175) and anti-total VEGFR2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Culture endothelial cells to near confluence and serum-starve them.

    • Pre-treat the cells with this compound for a specified time.

    • Stimulate the cells with VEGF for a short period (e.g., 10 minutes) to induce VEGFR2 phosphorylation.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with the anti-phospho-VEGFR2 antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total VEGFR2 antibody as a loading control.

    • Quantify the band intensities to determine the ratio of phosphorylated VEGFR2 to total VEGFR2.

5. SIRT3 Activity Assay (Fluorometric): [14][15]

This assay measures the deacetylase activity of SIRT3 using a fluorogenic substrate.

  • Materials:

    • Recombinant human SIRT3 enzyme

    • Fluorogenic SIRT3 substrate

    • NAD+ (as a cofactor for SIRT3)

    • Developer solution

    • This compound

    • 96-well plate suitable for fluorescence measurements

  • Protocol:

    • In a 96-well plate, combine the recombinant SIRT3 enzyme, NAD+, and varying concentrations of this compound in an appropriate assay buffer.

    • Initiate the reaction by adding the fluorogenic SIRT3 substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the SIRT3 activity based on the fluorescence signal, and determine the effect of this compound.

Experimental and Logical Workflows

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_bioassays Biological Activity Assessment cluster_mechanism Mechanism of Action Studies Asymmetric Asymmetric Total Synthesis Angiogenesis Angiogenesis Assays (Tube Formation, Matrigel Plug) Asymmetric->Angiogenesis Migration Cell Migration Assay Asymmetric->Migration VEGFR2_assay VEGFR2 Phosphorylation (Western Blot) Asymmetric->VEGFR2_assay SIRT3_assay SIRT3 Activity Assay (Fluorometric) Asymmetric->SIRT3_assay Enzymatic Enzymatic Synthesis Enzymatic->Angiogenesis Enzymatic->Migration Enzymatic->VEGFR2_assay Enzymatic->SIRT3_assay Data_Analysis Data Analysis and Interpretation Angiogenesis->Data_Analysis Migration->Data_Analysis VEGFR2_assay->Data_Analysis SIRT3_assay->Data_Analysis

General workflow for studying this compound.

Conclusion

This compound is a promising bioactive lipid with multifaceted therapeutic potential. Its ability to potently inhibit angiogenesis and inflammation, coupled with its cardioprotective effects, makes it a compelling target for further investigation. This technical guide provides a foundational resource for researchers to design and execute studies aimed at elucidating the full pharmacological profile of this compound and advancing its development as a novel therapeutic agent. The detailed protocols and summarized data herein should facilitate a more standardized and efficient exploration of this important signaling molecule.

References

19(R),20(S)-Epoxydocosapentaenoic Acid (EDP): A Comprehensive Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R),20(S)-epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) epoxygenase pathway metabolism of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid.[1] As a member of the epoxydocosapentaenoic acid (EDP) family, 19,20-EDP has emerged as a potent signaling molecule with a diverse range of physiological and pharmacological effects, including anti-inflammatory, pro-resolving, anti-angiogenic, and cardioprotective properties.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 19(R),20(S)-EDP, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways to support further research and drug development efforts in this area.

Core Structure and Analogs

The core structure of 19,20-EDP features a 22-carbon chain with five cis double bonds and an epoxide ring at the 19 and 20 positions. The specific stereochemistry of the epoxide, (19R, 20S), is crucial for its biological activity. The development of synthetic analogs has been a key strategy to overcome the metabolic instability of native EDPs, which are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to their less active diol counterparts, and to explore the SAR.[1]

One notable synthetic analog is SA-22, ((10Z,16Z)-18-(3-ethyloxiran-2-yl)octadeca-10,16-dienoic acid), which has been investigated for its cardioprotective effects.[4] The synthesis of 19,20-EDP and its analogs often involves a multi-step process, including asymmetric epoxidation and Wittig condensation to construct the polyene chain.[5]

Structure-Activity Relationship and Biological Targets

The biological effects of 19,20-EDP are mediated through its interaction with various cellular targets. The following sections summarize the quantitative data on its activity and the emerging understanding of its SAR.

Table 1: Cardioprotective Effects of this compound and Analog SA-22
CompoundModelConcentrationKey FindingsReference
This compound Langendorff isolated mouse heart (ischemia-reperfusion)1 µMImproved post-ischemic left ventricular developed pressure (LVDP), and rates of contraction and relaxation.[4]
SA-22 Langendorff isolated mouse heart (ischemia-reperfusion)1 µMSimilar cardioprotective effects to 19,20-EDP, with significantly improved post-ischemic LVDP, dP/dt max, and dP/dt min compared to vehicle.[4]
Table 2: Effects of this compound on TRPA1 Activation
CompoundModelConcentrationEffectReference
This compound HEK-293 cells overexpressing human TRPA150-100 µMStimulated calcium flux in a concentration-dependent manner.[5]
This compound Cultured mouse dorsal root ganglia (DRG) neurons20 µMTriggered robust calcium flux in AITC-responsive neurons.[5]
This compound HEK-293 cells overexpressing human TRPA10.5-4 µMSensitized TRPA1 to the agonist 2,4-DTBP.[5]
Table 3: Anti-Angiogenic Effects of this compound
CompoundAssayConcentrationEffectReference
This compound HUVEC Tube Formation1 µM~63% inhibition of endothelial tube formation.[3]
This compound HUVEC Tube Formation3 µM~91% inhibition of endothelial tube formation.[3]
This compound VEGF-induced HUVEC Migration1 µM~50% reduction in migration.[3]
This compound VEGF-induced HUVEC Migration3 µM~70% reduction in migration.[3]

Signaling Pathways

19,20-EDP exerts its effects through multiple signaling pathways. The following diagrams illustrate some of the key pathways identified to date.

GPR120_AMPK_Pathway EDP 19,20-EDP GPR120 GPR120 EDP->GPR120 activates AMPK AMPKα GPR120->AMPK activates Thermogenesis BAT Thermogenesis & WAT Browning AMPK->Thermogenesis promotes TRPA1_Pain_Pathway cluster_neuron Sensory Neuron EDP 19,20-EDP TRPA1 TRPA1 Channel EDP->TRPA1 activates/ sensitizes Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Pain_Signal Pain Sensation Ca_influx->Pain_Signal SIRT3_Cardioprotection_Pathway cluster_cardiomyocyte Cardiomyocyte IR_injury Ischemia-Reperfusion Injury SIRT3_inactivation SIRT3 Inactivation IR_injury->SIRT3_inactivation Mito_dysfunction Mitochondrial Dysfunction SIRT3_inactivation->Mito_dysfunction EDP_analog 19,20-EDP / SA-22 SIRT3_activation SIRT3 Activation EDP_analog->SIRT3_activation SIRT3_activation->Mito_dysfunction prevents Cardioprotection Cardioprotection SIRT3_activation->Cardioprotection Langendorff_Workflow Start Isolate Heart Mount Mount on Langendorff Apparatus Start->Mount Stabilize Stabilization Period (e.g., 20 min) Mount->Stabilize Ischemia Global Ischemia (e.g., 30 min) Stabilize->Ischemia Reperfusion Reperfusion with Treatment (e.g., 40 min) - Vehicle - 19,20-EDP - Analog (e.g., SA-22) Ischemia->Reperfusion Analysis Assess Cardiac Function (LVDP, dP/dt) Reperfusion->Analysis

References

An In-depth Technical Guide to the Protein Targets of 19(R),20(S)-dihydroxydocosapentaenoic acid (19(R),20(S)-EDP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R),20(S)-dihydroxydocosapentaenoic acid (19(R),20(S)-EDP) is a diol metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), formed via the cytochrome P450 (CYP) epoxygenase pathway and subsequent hydrolysis by soluble epoxide hydrolase (sEH). Emerging research has highlighted the significant and diverse biological activities of 19,20-EDP, positioning it as a key signaling lipid in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the identified protein targets of this compound, presenting quantitative data, detailed experimental protocols for target identification, and visualizations of the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.

Identified Protein Targets of this compound

The following table summarizes the key protein targets of this compound that have been identified in the scientific literature.

Target ProteinProtein ClassBiological ProcessQuantitative Data
TRPA1 Ion ChannelNociception, Pain SignalingConcentration-dependent activation of calcium flux in TRPA1-overexpressing HEK-293 cells and DRG neurons.[1]
SIRT3 DeacetylaseMitochondrial function, CardioprotectionDirect binding confirmed by fluorescence thermal shift assay.[2][3]
GPR120 G-protein coupled receptorThermogenesis, Anti-inflammatory signalingIncreased expression of GPR120 in response to 19,20-EDP.[4][5]
RhoA Small GTPaseSmooth muscle contraction19,20-EDP treatment decreases RhoA activity levels.[6][7]

Experimental Protocols for Target Identification and Validation

The identification and validation of protein targets for lipid mediators like this compound involve a multi-faceted approach, combining screening methods with more specific biophysical and cellular assays.

Initial Screening for Lipid-Protein Interactions

A common initial step is to screen for potential protein binders using methods that allow for the testing of interactions with a variety of lipids.

  • Protein-Lipid Overlay Assays: This is a straightforward initial screening method.[8]

    • Principle: Lipids of interest are spotted onto a nitrocellulose membrane and allowed to dry. The membrane is then blocked and incubated with a purified protein or a cell lysate containing the protein of interest. Unbound protein is washed away, and the bound protein is detected using a specific antibody, similar to a Western blot.[9][10]

    • Protocol Outline:

      • Spot serial dilutions of various lipids, including this compound, onto a nitrocellulose membrane.

      • Allow the membrane to dry completely.

      • Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST).

      • Incubate the membrane with the purified protein of interest or cell lysate overnight at 4°C.

      • Wash the membrane extensively with TBST.

      • Incubate with a primary antibody against the protein of interest.

      • Wash and incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

      • Detect the signal using an appropriate substrate.

Biophysical Characterization of Direct Binding

Once potential targets are identified, direct binding needs to be confirmed and quantified using biophysical techniques.

  • Fluorescence Thermal Shift Assay (FTSA): This method was used to confirm the direct binding of 19,20-EDP to SIRT3.[2][3]

    • Principle: FTSA, also known as differential scanning fluorimetry, measures the thermal stability of a protein by monitoring changes in fluorescence of a dye that binds to hydrophobic regions of the protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

    • Protocol Outline:

      • Mix the purified target protein (e.g., SIRT3) with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

      • Add varying concentrations of this compound or a vehicle control to the protein-dye mixture in a qPCR plate.

      • Subject the plate to a gradual temperature ramp in a real-time PCR instrument.

      • Monitor the fluorescence at each temperature increment.

      • The melting temperature (Tm) is determined from the midpoint of the resulting unfolding transition curve. An increase in Tm in the presence of this compound indicates direct binding.

  • Surface Plasmon Resonance (SPR): SPR is a gold-standard technique for quantifying the kinetics and affinity of molecular interactions in real-time.[11]

    • Principle: One interacting partner (e.g., the protein) is immobilized on a sensor chip. The other partner (e.g., lipid vesicles containing this compound) is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface.

    • Protocol Outline:

      • Immobilize the purified protein of interest onto a suitable SPR sensor chip.

      • Prepare liposomes incorporating this compound at various concentrations.

      • Flow the liposome (B1194612) preparations over the sensor chip surface at a constant rate.

      • Monitor the change in the SPR signal to determine the association and dissociation rates.

      • Calculate the equilibrium dissociation constant (Kd) from the kinetic data.

Cellular Assays for Functional Validation

Cellular assays are crucial to demonstrate that the binding of this compound to its target leads to a functional consequence in a biological context.

  • Calcium Flux Assays: This method was employed to demonstrate the activation of TRPA1 by 19,20-EDP.[1]

    • Principle: Changes in intracellular calcium concentration are measured using a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM). Activation of ion channels like TRPA1 leads to an influx of calcium, which can be detected as an increase in fluorescence.

    • Protocol Outline:

      • Culture cells expressing the target ion channel (e.g., TRPA1-overexpressing HEK-293 cells or primary dorsal root ganglion neurons).

      • Load the cells with a calcium-sensitive fluorescent dye.

      • Establish a baseline fluorescence reading.

      • Apply this compound at various concentrations and continuously monitor the fluorescence.

      • An increase in fluorescence indicates channel activation and calcium influx. Specificity can be confirmed by using a known antagonist of the channel.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a general workflow for identifying its protein targets.

G cluster_0 19,20-EDP Target Identification Workflow A Initial Screening (e.g., Protein-Lipid Overlay) B Identification of Potential Binders A->B C Biophysical Validation (e.g., FTSA, SPR) B->C D Confirmation of Direct Binding C->D E Cellular Functional Assays (e.g., Calcium Flux, Enzyme Activity) D->E F Validation of Functional Effect E->F

Caption: A generalized experimental workflow for identifying and validating protein targets of this compound.

G cluster_1 19,20-EDP Signaling via TRPA1 EDP 19,20-EDP TRPA1 TRPA1 Channel EDP->TRPA1 activates Ca_influx Ca2+ Influx TRPA1->Ca_influx Pain_signal Nociceptive Signaling Ca_influx->Pain_signal

Caption: Signaling pathway of 19,20-EDP-mediated activation of the TRPA1 ion channel.

G cluster_2 Cardioprotective Signaling of 19,20-EDP via SIRT3 EDP 19,20-EDP SIRT3 SIRT3 EDP->SIRT3 binds and activates Deacetylation Deacetylation SIRT3->Deacetylation Mito_proteins Mitochondrial Proteins Deacetylation->Mito_proteins Mito_function Improved Mitochondrial Function Deacetylation->Mito_function Cardioprotection Cardioprotection Mito_function->Cardioprotection

Caption: Proposed mechanism for the cardioprotective effects of 19,20-EDP through the activation of SIRT3.

G cluster_3 19,20-EDP Signaling in Adipose Tissue EDP 19,20-EDP GPR120 GPR120 EDP->GPR120 activates AMPK AMPKα GPR120->AMPK Thermogenesis BAT Thermogenesis AMPK->Thermogenesis Browning WAT Browning AMPK->Browning

Caption: Signaling cascade of 19,20-EDP in promoting thermogenesis and browning of adipose tissue via GPR120 and AMPKα.[4]

Conclusion

The identification of protein targets for lipid mediators such as this compound is a rapidly evolving field. The current body of evidence points to a range of targets through which this compound exerts its effects, including ion channels, enzymes, and G-protein coupled receptors. The methodologies outlined in this guide provide a framework for the continued exploration and validation of these and other potential protein interactions. A thorough understanding of the molecular targets of this compound is critical for elucidating its physiological roles and for the development of novel therapeutic strategies that harness its beneficial activities. Further research is warranted to expand the known interactome of this compound and to precisely quantify the binding affinities and functional consequences for each interaction.

References

The Cardioprotective Axis of 19(R),20(S)-EDP and Sirtuin 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ω-3 polyunsaturated fatty acid-derived metabolite, 19(R),20(S)-dihydroxyeicosapentaenoic acid (19,20-EDP), has emerged as a potent cardioprotective agent. Its mechanism of action is intrinsically linked to the direct activation of Sirtuin 3 (SIRT3), a crucial mitochondrial deacetylase. This technical guide provides an in-depth analysis of the 19,20-EDP and SIRT3 interaction, presenting available data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. The direct binding of 19,20-EDP to SIRT3 enhances its enzymatic activity, leading to the deacetylation of downstream targets such as manganese superoxide (B77818) dismutase (MnSOD). This cascade of events ultimately improves mitochondrial function, reduces oxidative stress, and confers significant protection against cardiac injury, particularly in the context of ischemia-reperfusion.[1] This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cardiovascular research.

Quantitative Data

The following table summarizes the key findings related to the functional outcomes of the 19,20-EDP and SIRT3 interaction.

ParameterObservationSignificanceReference
SIRT3 Activity Significantly enhanced in the presence of 19,20-EDP.Demonstrates that 19,20-EDP is an activator of SIRT3.[1]
Mitochondrial Respiration Markedly improved in human left ventricular fibers treated with 19,20-EDP.Highlights the role of the interaction in improving mitochondrial function.[1]
Acetylated MnSOD Reduced expression in hearts perfused with 19,20-EDP.Confirms the downstream enzymatic activity of activated SIRT3.[1]
Post-Ischemic Cardiac Function Improved in hearts treated with 19,20-EDP.Establishes the cardioprotective effect of the 19,20-EDP-SIRT3 axis.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on 19,20-EDP and SIRT3 interaction. These protocols are based on standard laboratory practices and the information available in the referenced literature.

Fluorescence Thermal Shift Assay (TSA) for 19,20-EDP and SIRT3 Binding

This assay is used to determine the direct binding of a ligand (19,20-EDP) to a protein (SIRT3) by measuring the change in the protein's thermal stability.

Materials:

  • Recombinant human SIRT3 protein

  • 19(R),20(S)-EDP

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument with a melt curve module

Procedure:

  • Protein and Ligand Preparation: Prepare a working solution of SIRT3 in the assay buffer. Prepare a stock solution of 19,20-EDP in a suitable solvent (e.g., ethanol (B145695) or DMSO) and make serial dilutions.

  • Assay Setup: In a 96-well PCR plate, for each reaction, combine the SIRT3 protein solution, the desired concentration of 19,20-EDP (or vehicle control), and SYPRO Orange dye (final concentration typically 5x). The final volume for each reaction is typically 20-50 µL.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to perform a melt curve analysis. A typical program involves a gradual temperature increase from 25°C to 95°C with a ramp rate of 1°C/minute, with fluorescence readings taken at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This is determined by fitting the sigmoidal melting curve to a Boltzmann equation. An increase in the Tm in the presence of 19,20-EDP compared to the vehicle control indicates a stabilizing interaction, confirming direct binding.

In Vitro SIRT3 Activity Assay

This assay measures the enzymatic activity of SIRT3 by quantifying the deacetylation of a fluorogenic substrate.

Materials:

  • Recombinant human SIRT3 protein

  • This compound

  • Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine (B10760008) residue linked to a fluorophore)

  • NAD+ (SIRT3 co-substrate)

  • Developer solution (to generate a fluorescent signal from the deacetylated substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, NAD+, and the fluorogenic SIRT3 substrate.

  • Compound Addition: Add 19,20-EDP at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding the recombinant SIRT3 protein to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: An increase in fluorescence in the presence of 19,20-EDP indicates an enhancement of SIRT3 deacetylase activity.

Western Blot for Acetylated Manganese Superoxide Dismutase (Ac-MnSOD)

This technique is used to detect the levels of acetylated MnSOD, a downstream target of SIRT3, in cell or tissue lysates.

Materials:

  • Primary antibodies: anti-acetylated-MnSOD (specific to the acetylated form), anti-total-MnSOD, and an antibody for a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Cell or tissue lysates from samples treated with or without 19,20-EDP.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • TBST (Tris-buffered saline with 0.1% Tween-20).

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell or tissue lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-MnSOD overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MnSOD and the loading control to normalize the data. A decrease in the ratio of acetylated-MnSOD to total MnSOD in 19,20-EDP-treated samples indicates increased SIRT3 activity.

Visualizations

Signaling Pathway of 19,20-EDP and SIRT3 Interaction

G cluster_upstream Upstream Regulation cluster_core Core Interaction cluster_downstream Downstream Effects PUFA Polyunsaturated Fatty Acids (e.g., EPA) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 Metabolism 19,20-EDP This compound CYP450->19,20-EDP Production SIRT3_inactive SIRT3 (inactive) 19,20-EDP->SIRT3_inactive Direct Binding & Activation SIRT3_active SIRT3 (active) SIRT3_inactive->SIRT3_active MnSOD_acetylated MnSOD (acetylated, inactive) SIRT3_active->MnSOD_acetylated Deacetylation MnSOD_deacetylated MnSOD (deacetylated, active) MnSOD_acetylated->MnSOD_deacetylated ROS Reactive Oxygen Species (ROS) MnSOD_deacetylated->ROS Scavenging Mitochondrial_Function Improved Mitochondrial Function ROS->Mitochondrial_Function Reduces Damage Cardioprotection Cardioprotection Mitochondrial_Function->Cardioprotection

Caption: Signaling pathway of this compound mediated SIRT3 activation and cardioprotection.

Experimental Workflow

G cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Functional Analysis TSA Fluorescence Thermal Shift Assay (19,20-EDP + SIRT3) Binding Direct Binding Confirmed TSA->Binding Activity_Assay SIRT3 Activity Assay (Fluorogenic) Activation SIRT3 Activation Confirmed Activity_Assay->Activation Langendorff Langendorff Isolated Heart Perfusion (Ischemia-Reperfusion Model) Binding->Langendorff Hypothesis for Functional Effect Activation->Langendorff Hypothesis for Functional Effect Western_Blot Western Blot for Ac-MnSOD Langendorff->Western_Blot Functional_Recovery Assess Cardiac Functional Recovery Langendorff->Functional_Recovery Downstream_Effect Downstream Target Deacetylation Western_Blot->Downstream_Effect Cardioprotective_Effect Cardioprotective Effect Demonstrated Functional_Recovery->Cardioprotective_Effect

Caption: Experimental workflow for investigating the this compound and SIRT3 interaction.

References

A Technical Guide to the Anti-inflammatory Properties of 19(R),20(S)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of 19(R),20(S)-dihydroxydocosapentaenoic acid (19(R),20(S)-EDP), a bioactive lipid metabolite derived from the omega-3 fatty acid docosahexaenoic acid (DHA). This document summarizes key research findings, details experimental methodologies, and visualizes the underlying molecular pathways to support further investigation and potential therapeutic development.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. Research has highlighted its ability to suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and activate the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with known anti-inflammatory functions.

These omega-3 fatty acid-derived epoxides, including 19,20-EDP, are known to modulate inflammation, angiogenesis, and cell growth.[1] Their therapeutic potential is often enhanced by co-administration with soluble epoxide hydrolase (sEH) inhibitors, which prevent their degradation into less active diols.[1][2][3][4]

Signaling Pathway Visualizations

To elucidate the mechanisms of this compound, the following diagrams illustrate its interaction with the NF-κB and PPARγ signaling pathways.

NF-kB Signaling Pathway Inhibition by 19,20-EDP LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates EDP 19,20-EDP EDP->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates PPARg Activation by 19,20-EDP EDP 19,20-EDP PPARg PPARγ EDP->PPARg Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Genes Anti-inflammatory Gene Expression PPRE->Genes Regulates In Vitro Reporter Gene Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed murine brown preadipocytes (5.0 x 10^4 cells/well in 24-well plates) B Transfect cells with reporter plasmids (PPARγ or NF-κB) and β-gal plasmid A->B C Incubate for 24 hours B->C D_ppar Treat with 19,20-EDP (1 or 10 µM) +/- t-TUCB (1 µM) for 24h (for PPARγ) C->D_ppar D_nfkb Pre-treat with 19,20-EDP (10 µM) +/- t-TUCB (1 µM) for 1h, then co-treat with LPS for 18h (for NF-κB) C->D_nfkb E Perform reporter gene assays D_ppar->E D_nfkb->E F Normalize to β-galactosidase activity E->F G Express relative luciferase activities as folds of control F->G

References

Initial Investigation of 19(R),20(S)-EDP in Cardiac Ischemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac ischemia, a condition characterized by reduced blood flow to the heart muscle, remains a leading cause of morbidity and mortality worldwide. The subsequent reperfusion, while necessary, can paradoxically exacerbate tissue injury. This has spurred a search for novel therapeutic agents that can protect the myocardium from ischemic and ischemia-reperfusion (I/R) injury. Among the promising candidates is 19(R),20(S)-dihydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (19(R),20(S)-EDP), a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA). This technical guide provides an in-depth overview of the initial investigations into the cardioprotective effects of this compound, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel cardiovascular therapeutics.

Introduction

Myocardial ischemia initiates a cascade of detrimental events, including impaired energy metabolism, oxidative stress, and inflammation, ultimately leading to cardiomyocyte death and cardiac dysfunction.[1][2] this compound has emerged as a potent cardioprotective agent, demonstrating the ability to mitigate the damaging effects of cardiac ischemia.[3] This guide will detail the foundational studies that have elucidated the therapeutic potential of this compound.

Mechanism of Action: The Central Role of SIRT3

A significant body of evidence points to the direct activation of mitochondrial Sirtuin 3 (SIRT3) as the primary mechanism behind the cardioprotective effects of this compound.[1][3][4] SIRT3 is a crucial NAD+-dependent deacetylase that governs mitochondrial function and energy metabolism.[5][6]

Direct Binding and Activation of SIRT3

Molecular modeling and fluorescence thermal shift assays have demonstrated that this compound directly binds to the human SIRT3 protein.[1][3] This binding enhances the stabilization of the NAD+-SIRT3 complex, leading to a significant increase in SIRT3's enzymatic activity.[1][3]

Downstream Effects of SIRT3 Activation

The activation of SIRT3 by this compound initiates a series of beneficial downstream effects that collectively protect the heart from ischemic injury:

  • Enhanced Mitochondrial Function: this compound treatment leads to improved mitochondrial respiration and increased ATP production.[1][4]

  • Improved Energy Metabolism: The compound promotes a shift towards more efficient glucose oxidation for energy production, which is particularly beneficial in the ischemic heart.[1][3]

  • Reduced Oxidative Stress: SIRT3 activation leads to the deacetylation and subsequent activation of manganese superoxide (B77818) dismutase (MnSOD), a key mitochondrial antioxidant enzyme.[5] This results in a reduction of harmful reactive oxygen species (ROS) generated during ischemia and reperfusion.[3]

The following diagram illustrates the signaling pathway of this compound-mediated cardioprotection.

EDP_SIRT3_Pathway This compound Cardioprotective Signaling Pathway cluster_mito Mitochondrion EDP This compound SIRT3 SIRT3 (inactive) EDP->SIRT3 Direct Binding SIRT3_active SIRT3 (active) SIRT3->SIRT3_active Activation MnSOD_acetylated MnSOD (acetylated, inactive) SIRT3_active->MnSOD_acetylated Deacetylation Mitochondria Mitochondrial Function (Respiration, ATP Production) SIRT3_active->Mitochondria Improved Function MnSOD_deacetylated MnSOD (deacetylated, active) MnSOD_acetylated->MnSOD_deacetylated Activation ROS Reactive Oxygen Species (ROS) MnSOD_deacetylated->ROS Scavenging Cardiomyocyte Cardiomyocyte Survival ROS->Cardiomyocyte Induces Damage Mitochondria->Cardiomyocyte Promotes

Caption: this compound directly activates SIRT3, leading to reduced oxidative stress and improved mitochondrial function.

Experimental Evidence and Quantitative Data

The cardioprotective effects of this compound have been validated in various preclinical models of cardiac ischemia.

Ex Vivo Isolated Heart Models

Studies utilizing Langendorff and working heart perfusion systems in mice have been instrumental in demonstrating the direct effects of this compound on the heart, independent of systemic influences.

Table 1: Effects of this compound on Cardiac Function in Ex Vivo Ischemia-Reperfusion Injury

ParameterVehicle ControlThis compound TreatedSIRT3 Inhibitor + this compoundReference
Cardiac Output (% recovery) ~30%~60%~35%[1]
Cardiac Work (% recovery) ~25%~55%~30%[1]
LVDP (% of baseline) 15%64% (SA-22 analog)Markedly reduced recovery[7][8]
Infarct Size (%) ~45%~25%~40%[9]

LVDP: Left Ventricular Developed Pressure. Data are approximated from published figures.

In Vivo Myocardial Infarction Models

In vivo studies involving the permanent ligation of the left anterior descending (LAD) coronary artery in mice have further substantiated the therapeutic potential of this compound.

Table 2: In Vivo Effects of this compound on Post-Myocardial Infarction Cardiac Function

ParameterSaline TreatedThis compound TreatedSIRT3 Inhibitor + this compoundReference
Ejection Fraction (%) Decreased significantlySignificantly improvedAttenuated improvement[10]
Mitochondrial Sirtuin Activity ReducedPreserved/EnhancedEliminated enhancement[10]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the investigation of this compound.

Ex Vivo Isolated Heart Perfusion (Langendorff Model)

This model is used to assess cardiac function in an isolated heart preparation.

  • Animal Model: C57BL/6 mice are commonly used.[3][7]

  • Anesthesia and Heparinization: Mice are anesthetized (e.g., with sodium pentobarbital) and heparinized to prevent blood clotting.[11]

  • Heart Excision and Cannulation: The heart is rapidly excised and the aorta is cannulated onto the Langendorff apparatus.[11][12]

  • Perfusion: The heart is retrogradely perfused with Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2, and maintained at 37°C.[11]

  • Ischemia-Reperfusion Protocol:

    • Baseline: The heart is stabilized for a period (e.g., 20 minutes).[7]

    • Treatment: this compound (or vehicle) is perfused for a set duration (e.g., 10 minutes) before ischemia.[3]

    • Global Ischemia: Perfusion is stopped for a defined period (e.g., 20-30 minutes).[3][7]

    • Reperfusion: Perfusion is restored for a specified duration (e.g., 40-120 minutes).[3][7][11]

  • Functional Assessment: A balloon catheter inserted into the left ventricle is used to measure parameters like LVDP, heart rate, and dP/dt.[7]

The following diagram outlines the experimental workflow for the ex vivo isolated heart studies.

ExVivo_Workflow Ex Vivo Isolated Heart Experimental Workflow cluster_analysis Post-Reperfusion Analysis start Anesthetize and Heparinize Mouse excise Rapidly Excise Heart start->excise cannulate Cannulate Aorta on Langendorff Apparatus excise->cannulate stabilize Stabilization Period (e.g., 20 min) cannulate->stabilize treat Perfuse with 19,20-EDP or Vehicle (e.g., 10 min) stabilize->treat ischemia Induce Global Ischemia (e.g., 20-30 min) treat->ischemia reperfuse Reperfusion Period (e.g., 40-120 min) ischemia->reperfuse functional Assess Cardiac Function (LVDP, dP/dt) reperfuse->functional infarct Measure Infarct Size (TTC Staining) reperfuse->infarct biochem Biochemical Assays (SIRT3 activity, etc.) reperfuse->biochem

Caption: Workflow for ex vivo cardiac ischemia-reperfusion studies.

In Vivo Myocardial Infarction

This model assesses the effects of this compound in a living organism.

  • Animal Model and Anesthesia: Similar to the ex vivo model, C57BL/6 mice are anesthetized.[3]

  • Surgical Procedure: The chest is opened, and the left anterior descending (LAD) coronary artery is permanently ligated with a suture.[3]

  • Drug Administration: this compound or vehicle is administered to the mice.[3]

  • Post-Operative Monitoring: Cardiac function is monitored at baseline and at specified time points post-surgery (e.g., 5 days) using echocardiography.[3]

Infarct Size Measurement

Triphenyltetrazolium (B181601) chloride (TTC) staining is a common method to quantify infarct size.

  • Heart Slicing: At the end of the experiment, the heart is excised and sliced into uniform sections.[13][14]

  • TTC Incubation: The slices are incubated in a TTC solution (e.g., 1% TTC in phosphate (B84403) buffer) at 37°C for a specific duration (e.g., 15-30 minutes).[13][14][15]

  • Mechanism: Viable tissue with intact mitochondrial dehydrogenase activity reduces TTC to a red formazan (B1609692) precipitate, while infarcted tissue remains pale.[16][17]

  • Imaging and Analysis: The slices are imaged, and the infarcted (pale) and total ventricular areas are quantified using image analysis software.[13][16]

Measurement of Mitochondrial Respiration

High-resolution respirometry is used to assess mitochondrial function.

  • Mitochondrial Isolation: Cardiac tissue is homogenized, and mitochondria are isolated through differential centrifugation.[18][19][20]

  • Respirometry Assay: Isolated mitochondria are placed in a respirometer (e.g., Seahorse XFe24 Analyzer) with various substrates and inhibitors to measure oxygen consumption rates, which reflect the activity of different complexes of the electron transport chain.[18][19][21]

Additional Signaling Pathways and Future Directions

While the SIRT3 pathway is a primary focus, other signaling cascades may also be involved in the cardioprotective effects of this compound.

NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system that can be activated during cardiac ischemia, leading to inflammation and cell death.[22][23][24][25] Some evidence suggests that epoxyeicosanoids can attenuate the activation of the NLRP3 inflammasome, which may represent an additional mechanism of cardioprotection by this compound.[26]

The following diagram illustrates the potential interplay between this compound and the NLRP3 inflammasome.

EDP_NLRP3_Pathway Potential Role of this compound in Modulating the NLRP3 Inflammasome Ischemia Cardiac Ischemia DAMPs DAMPs Ischemia->DAMPs Release of NLRP3 NLRP3 Inflammasome Activation DAMPs->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-inflammatory Cytokines (e.g., IL-1β) Caspase1->IL1b Cleavage & Maturation Inflammation Inflammation & Pyroptosis IL1b->Inflammation Cardiomyocyte_injury Cardiomyocyte Injury Inflammation->Cardiomyocyte_injury EDP This compound EDP->NLRP3 Potential Inhibition

Caption: this compound may inhibit the NLRP3 inflammasome, reducing inflammation and cell death.

Conclusion

The initial investigations into this compound have established it as a promising therapeutic candidate for the treatment of cardiac ischemia. Its primary mechanism of action involves the direct activation of mitochondrial SIRT3, leading to enhanced mitochondrial function, improved energy metabolism, and reduced oxidative stress. The robust preclinical data, gathered from both ex vivo and in vivo models, provide a strong foundation for further development. Future research should continue to explore the full spectrum of its mechanisms, including its effects on inflammatory pathways like the NLRP3 inflammasome, and move towards translational studies to assess its efficacy in larger animal models and eventually in clinical settings. This comprehensive understanding will be crucial for harnessing the full therapeutic potential of this compound in combating ischemic heart disease.

References

Methodological & Application

Chiral Synthesis Protocol for 19(R),20(S)-dihydroxyeicosapentaenoic Acid (19(R),20(S)-EDP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

19(R),20(S)-dihydroxyeicosapentaenoic acid (19(R),20(S)-EDP) is a vicinal diol metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As part of the complex family of oxylipins, it is implicated in a variety of biological processes, including the resolution of inflammation. The precise stereochemistry of the diol moiety is crucial for its biological activity, necessitating stereocontrolled synthetic methods to access enantiomerically pure material for research and potential therapeutic development.

This document outlines a detailed protocol for the chiral synthesis of this compound, based on established methodologies for the asymmetric synthesis of related polyunsaturated fatty acid metabolites. The strategy involves the asymmetric epoxidation of a suitable precursor followed by stereospecific ring-opening of the resulting epoxide.

Proposed Synthetic Scheme

The synthesis of this compound can be achieved from a suitable protected precursor of eicosapentaenoic acid. A key step in this synthesis is the stereoselective formation of the 19,20-diol. A plausible and efficient method to achieve this is through the asymmetric epoxidation of the terminal double bond of an EPA derivative to form the corresponding 19(S),20(R)-epoxide, followed by hydrolysis to yield the desired 19(R),20(S)-diol.

A general retrosynthetic analysis is as follows:

Retrosynthesis This compound This compound 19(S),20(R)-Epoxide 19(S),20(R)-Epoxide This compound->19(S),20(R)-Epoxide Hydrolysis EPA derivative EPA derivative 19(S),20(R)-Epoxide->EPA derivative Asymmetric Epoxidation

Caption: Retrosynthetic analysis for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous polyunsaturated fatty acid epoxides and their corresponding diols.

Part 1: Asymmetric Epoxidation of EPA Methyl Ester

This protocol is based on the asymmetric synthesis of 19,20-epoxydocosapentaenoic acid from docosahexaenoic acid (DHA), which can be adapted for EPA.[1] The key step is an asymmetric epoxidation to produce an enantiopure β-epoxyaldehyde, which is then elaborated. For the synthesis of this compound, the corresponding 19(S),20(R)-epoxide of EPA methyl ester is required.

Materials:

  • EPA methyl ester

  • (S)-Camphanic chloride

  • Dess-Martin periodinane (DMP)

  • Wittig salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide)

  • Solvents: Dichloromethane (DCM), Toluene, Hexanes, Tetrahydrofuran (THF), Water

  • Reagents: Hafnium(IV) tert-butoxide (Hf(OtBu)4), Cumene (B47948) hydroperoxide (CHP), 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), Molecular sieves (4 Å), Triethylamine (B128534) (Et3N), Lithium hydroxide (B78521) (LiOH)

  • Chiral ligand (e.g., a bis(hydroxamic acid) ligand as described in literature for similar epoxidations)

Procedure:

  • Asymmetric Epoxidation:

    • To a solution of the chiral bis(hydroxamic acid) ligand and Hf(OtBu)4 in toluene, add DMPU and powdered 4 Å molecular sieves.

    • Cool the mixture to 0 °C and add a solution of EPA methyl ester in toluene.

    • Add cumene hydroperoxide (CHP) dropwise and stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction and purify by flash column chromatography to yield the enantioenriched 19,20-epoxy-alcohol.

  • Resolution of Enantiomers (if required):

    • React the enantioenriched epoxy-alcohol with (S)-camphanic chloride in the presence of triethylamine in DCM.

    • The resulting diastereomeric camphanoate esters can be separated by crystallization from hexanes.

    • Cleave the auxiliary from the desired diastereomer using LiOH in a THF/water mixture to yield the enantiopure epoxy-alcohol.

  • Oxidation to Aldehyde:

    • Oxidize the enantiopure epoxy-alcohol to the corresponding β-epoxyaldehyde using Dess-Martin periodinane in DCM.

  • Wittig Reaction:

    • Perform a Wittig reaction between the β-epoxyaldehyde and a suitable phosphonium (B103445) ylide (e.g., derived from (4-carboxybutyl)triphenylphosphonium bromide) to construct the full carbon chain of EPA.

  • Saponification:

    • Hydrolyze the resulting methyl ester with LiOH in THF/water to afford the 19(S),20(R)-epoxy-eicosapentaenoic acid (19(S),20(R)-EPE).

Part 2: Hydrolysis of 19(S),20(R)-EPE to this compound

The final step is the stereospecific ring-opening of the epoxide to the vicinal diol. This is typically achieved by acid-catalyzed hydrolysis, which proceeds via an SN2 mechanism, resulting in inversion of configuration at one of the carbon atoms.

Materials:

  • 19(S),20(R)-EPE

  • Perchloric acid (HClO4) or other suitable acid catalyst

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate (B1210297), Hexanes)

Procedure:

  • Acid-Catalyzed Hydrolysis:

    • Dissolve the 19(S),20(R)-EPE in a mixture of THF and water.

    • Cool the solution to 0 °C and add a catalytic amount of perchloric acid.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification:

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Data Presentation

Table 1: Expected Yields and Stereoselectivity

StepProductExpected Yield (%)Expected Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.)
Asymmetric Epoxidation19(S),20(R)-Epoxy-alcohol50-70>95% e.e. (after resolution)
Oxidation19(S),20(R)-Epoxy-aldehyde85-95>95% e.e.
Wittig Reaction19(S),20(R)-EPE methyl ester60-80>95% e.e.
Saponification19(S),20(R)-EPE90-98>95% e.e.
HydrolysisThis compound80-90>95% d.r.

Note: Yields and stereoselectivities are estimates based on similar syntheses reported in the literature and may require optimization for this specific substrate.

Biological Context and Signaling Pathway

Metabolites of omega-3 fatty acids, including dihydroxy derivatives of DHA and EPA, are known to possess potent anti-inflammatory and pro-resolving properties.[2][3] These specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins, actively regulate the resolution of inflammation. While the specific signaling pathway for this compound has not been fully elucidated, it is hypothesized to act through similar mechanisms as other dihydroxy fatty acid mediators.

These mediators often exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of immune cells, such as neutrophils and macrophages. This binding can trigger intracellular signaling cascades that ultimately lead to a reduction in pro-inflammatory cytokine production, inhibition of neutrophil infiltration, and promotion of macrophage-mediated clearance of apoptotic cells and debris (efferocytosis).

A plausible signaling pathway for this compound is depicted below, based on the known actions of related SPMs.

SignalingPathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR G-Protein Coupled Receptor (e.g., GPR32, ALX/FPR2) This compound->GPCR G_Protein G-Protein Activation GPCR->G_Protein Second_Messengers Second Messengers (e.g., ↓cAMP, ↑Ca2+) G_Protein->Second_Messengers Kinase_Cascade Kinase Cascades (e.g., ↓PKA, ↑PKC) Second_Messengers->Kinase_Cascade NFkB_Inhibition Inhibition of NF-κB Pathway Kinase_Cascade->NFkB_Inhibition Resolution_Cascade Pro-resolution Programs Kinase_Cascade->Resolution_Cascade ↑ Efferocytosis ↓ Neutrophil Infiltration NFkB_Inhibition->Resolution_Cascade ↓ Pro-inflammatory Cytokine Production

Caption: Proposed signaling pathway for this compound.

This proposed pathway suggests that this compound binding to a specific GPCR initiates a signaling cascade that inhibits the pro-inflammatory NF-κB pathway and activates pro-resolving cellular programs. This leads to a decrease in the production of inflammatory mediators and an increase in the clearance of inflammatory cells, thereby promoting the resolution of inflammation. Further research is necessary to validate this specific pathway for this compound.

References

Application Notes and Protocols for the Asymmetric Synthesis of 19,20-EDP Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of the stereoisomers of 19,20-epoxydocosapentaenoic acid (19,20-EDP), a biologically active metabolite of docosahexaenoic acid (DHA). The synthesis is achieved through a convergent and late-stage diversifiable route, enabling the preparation of specific stereoisomers for biological evaluation.

Introduction

19,20-EDP is an endogenous lipid signaling molecule produced from the omega-3 fatty acid DHA by cytochrome P450 (CYP) monooxygenase enzymes.[1] These epoxy fatty acids are implicated in a range of physiological processes, including the regulation of inflammation, blood pressure, pain perception, and angiogenesis.[1][2] The distinct biological activities of the different 19,20-EDP stereoisomers necessitate stereocontrolled synthetic routes to access enantiomerically pure compounds for detailed pharmacological studies.

The synthetic strategy outlined herein focuses on the asymmetric epoxidation of a homoallylic alcohol to establish the C19 and C20 stereocenters, followed by a Wittig reaction to append the remainder of the polyunsaturated carbon chain.[2][3] This approach allows for the preparation of both (19R,20S)-EDP and (19S,20R)-EDP.

Signaling Pathway of 19,20-EDP

19,20-EDP is part of a complex signaling cascade. It is synthesized from DHA by CYP enzymes and is subsequently metabolized by soluble epoxide hydrolase (sEH) to the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP). The biological effects of 19,20-EDP are therefore influenced by the relative activities of these enzymes.

Simplified 19,20-EDP Signaling Pathway DHA Docosahexaenoic Acid (DHA) EDP 19,20-EDP DHA->EDP Cytochrome P450 Epoxygenase DHDP 19,20-DHDP EDP->DHDP Soluble Epoxide Hydrolase (sEH) BioActivity Biological Activity (e.g., anti-inflammatory, vasodilator) EDP->BioActivity

Caption: Simplified metabolic pathway of 19,20-EDP.

Synthetic Workflow

The asymmetric synthesis of 19,20-EDP stereoisomers involves a multi-step sequence. The general workflow is depicted below, starting from a suitable precursor to the epoxy alcohol fragment.

Asymmetric Synthesis Workflow for 19,20-EDP Start Homoallylic Alcohol Precursor Epoxidation Asymmetric Epoxidation Start->Epoxidation Epoxy_alcohol Enantioenriched Epoxy Alcohol Epoxidation->Epoxy_alcohol Oxidation Dess-Martin Oxidation Epoxy_alcohol->Oxidation Epoxy_aldehyde β-Epoxyaldehyde Oxidation->Epoxy_aldehyde Wittig Wittig Reaction Epoxy_aldehyde->Wittig EDP_ester 19,20-EDP Methyl Ester Wittig->EDP_ester Saponification Saponification EDP_ester->Saponification EDP_final 19,20-EDP Stereoisomer Saponification->EDP_final

Caption: Key stages in the asymmetric synthesis of 19,20-EDP.

Data Presentation

The following table summarizes the reported yields and stereoselectivities for the key steps in the synthesis of 19,20-EDP stereoisomers.

StepProductStereoisomerYield (%)Enantiomeric Ratio (er) / Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
Asymmetric EpoxidationEpoxy Alcohol Intermediate(2R,3S)Good~98:2 erN/A
Wittig Reaction19,20-EDP Methyl Ester(19R,20S)49~98% ee≥95:5 (Z/E)
Saponification19,20-EDP(19R,20S)Good~98% eeN/A
Asymmetric EpoxidationEpoxy Alcohol Intermediate(2S,3R)Good~98:2 er (after crystallization)N/A
Wittig Reaction19,20-EDP Methyl Ester(19S,20R)Good~96.5% ee≥95:5 (Z/E)
Saponification19,20-EDP(19S,20R)Good~96.5% eeN/A

N/A: Not Applicable. Data compiled from Cinelli et al.[2][3]

Experimental Protocols

Protocol 1: Hafnium-Catalyzed Asymmetric Epoxidation of a Homoallylic Alcohol

This protocol is adapted from the Yamamoto method for the asymmetric epoxidation of homoallylic alcohols.[1]

Materials:

  • Homoallylic alcohol precursor

  • (R,R)- or (S,S)-bishydroxamic acid (BHA) ligand

  • Hf(OtBu)₄

  • Cumene (B47948) hydroperoxide (CHP)

  • Toluene (B28343), anhydrous

  • Molecular sieves, 4 Å

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the BHA ligand (0.12 equiv) and Hf(OtBu)₄ (0.10 equiv).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Add activated 4 Å molecular sieves.

  • Cool the mixture to 0 °C and add a solution of the homoallylic alcohol (1.0 equiv) in toluene.

  • Add cumene hydroperoxide (1.5 equiv) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantioenriched epoxy alcohol.

Protocol 2: Dess-Martin Oxidation of the Epoxy Alcohol

This protocol describes the oxidation of the enantioenriched epoxy alcohol to the corresponding β-epoxyaldehyde.[3]

Materials:

  • Enantioenriched epoxy alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of the epoxy alcohol (1.0 equiv) in anhydrous DCM at room temperature, add solid NaHCO₃ (3.0 equiv).

  • Add Dess-Martin Periodinane (1.5 equiv) in one portion.

  • Stir the reaction vigorously at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Stir until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-epoxyaldehyde, which is used in the next step without further purification.

Protocol 3: Wittig Reaction for the Synthesis of 19,20-EDP Methyl Ester

This protocol details the coupling of the β-epoxyaldehyde with a polyunsaturated phosphonium (B103445) ylide.[3]

Materials:

  • β-Epoxyaldehyde

  • (Z,Z,Z,Z)-heptadeca-4,7,10,13-tetraenyl)triphenylphosphonium iodide (Wittig salt)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a solution of the Wittig salt (1.2 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add NaHMDS (1.1 equiv) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add a solution of the crude β-epoxyaldehyde (1.0 equiv) in anhydrous toluene dropwise.

  • Allow the reaction to warm slowly to -15 °C and stir for several hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 19,20-EDP methyl ester.

Protocol 4: Saponification of 19,20-EDP Methyl Ester

This protocol describes the final hydrolysis of the methyl ester to the free carboxylic acid.[3]

Materials:

  • 19,20-EDP methyl ester

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a solution of the 19,20-EDP methyl ester (1.0 equiv) in a 4:1 mixture of THF and water, add LiOH (10 equiv).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by preparative HPLC on a C18 column to obtain the pure 19,20-EDP stereoisomer.

Protocol 5: Chiral HPLC Analysis of 19,20-EDP Stereoisomers

This protocol provides a general method for the determination of the enantiomeric excess of the synthesized 19,20-EDP. The free acid is typically derivatized (e.g., as a benzoate (B1203000) or p-bromobenzoate ester) prior to analysis.

Materials:

  • 19,20-EDP stereoisomer sample

  • Chiral HPLC column (e.g., Chiralcel OD-H or similar)

  • Hexane (B92381), HPLC grade

  • Isopropanol, HPLC grade

Procedure:

  • Prepare a solution of the derivatized 19,20-EDP sample in the mobile phase.

  • Set up the HPLC system with the chiral column.

  • Equilibrate the column with the mobile phase (e.g., a mixture of hexane and isopropanol, such as 98:2 v/v) at a constant flow rate (e.g., 1 mL/min).

  • Inject the sample solution.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Calculate the enantiomeric excess (ee) from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

References

Application Notes and Protocols for the Enzymatic Synthesis of Specific 19,20-EDP Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of specific 19,20-epoxydocosapentaenoic acid (19,20-EDP) enantiomers. The methodologies described herein are essential for producing these bioactive lipid mediators for research and potential therapeutic development.

Introduction

19,20-EDP is a cytochrome P450 (CYP)-derived metabolite of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid.[1] These epoxides are involved in a variety of biological processes, including the regulation of inflammation, angiogenesis, and blood pressure.[2][3] The biological activity of 19,20-EDP is often enantiomer-specific, making the synthesis of enantiomerically pure forms crucial for accurate biological investigation. This document outlines the enzymatic synthesis of 19(S),20(R)-EDP using a bacterial CYP450 enzyme and a subsequent chemical inversion method to produce 19(R),20(S)-EDP.

Signaling Pathways of 19,20-EDP

19,20-EDP has been shown to exert its biological effects through various signaling pathways. Notably, it plays a significant role in inhibiting angiogenesis by blocking VEGF-VEGFR2 signaling.[4] In the context of inflammation, EDPs can suppress the activation of NF-κB, a key transcription factor mediating inflammatory responses.[5][6] Furthermore, 19,20-EDP has been implicated in the regulation of brown adipogenesis and thermogenesis, potentially through the activation of PPARγ.[5][7] The metabolism of 19,20-EDP by soluble epoxide hydrolase (sEH) to the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP) is a critical control point in its signaling cascade.[8][9][10]

EDP_Signaling_Pathways cluster_synthesis Biosynthesis & Metabolism cluster_effects Biological Effects DHA DHA CYP450 CYP450 Epoxygenase DHA->CYP450 Epoxidation EDP 19,20-EDP CYP450->EDP sEH Soluble Epoxide Hydrolase (sEH) EDP->sEH Hydrolysis VEGFR2 VEGFR2 Signaling EDP->VEGFR2 Inhibits NFkB NF-κB Activation EDP->NFkB Inhibits PPARg PPARγ Activation EDP->PPARg Activates DHDP 19,20-DHDP (less active) sEH->DHDP Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Inflammation Inflammation NFkB->Inflammation Promotes BrownAdipogenesis Brown Adipogenesis PPARg->BrownAdipogenesis Promotes

Caption: Signaling pathways of 19,20-EDP.

Experimental Protocols

Part 1: Enzymatic Synthesis of 19(S),20(R)-EDP

This protocol utilizes the wild-type P450 enzyme BM3 from Bacillus megaterium for the stereoselective epoxidation of DHA.[11][12]

Materials:

  • Docosahexaenoic acid (DHA)

  • P450 BM3 enzyme (wild-type)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Silica gel for flash column chromatography

Protocol:

  • Prepare a reaction mixture containing DHA and the P450 BM3 enzyme in potassium phosphate buffer.

  • Initiate the reaction by adding the NADPH regeneration system.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) with gentle shaking for a specified duration (e.g., 1-4 hours).

  • Quench the reaction by adding a water-miscible organic solvent like acetone (B3395972) or by acidification.

  • Extract the lipid products from the aqueous phase using ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

  • Purify the crude extract using flash column chromatography with a gradient of ethyl acetate in hexanes.[12]

  • Collect fractions and analyze by thin-layer chromatography (TLC) or LC-MS to identify those containing 19,20-EDP.

  • Combine the pure fractions and evaporate the solvent to obtain 19(S),20(R)-EDP.

Enzymatic_Synthesis_Workflow cluster_workflow Enzymatic Synthesis of 19(S),20(R)-EDP Start Start: Prepare Reaction Mixture (DHA, P450 BM3, Buffer) Reaction Initiate Reaction (Add NADPH Regeneration System) Start->Reaction Incubation Incubate (e.g., 30°C, 1-4h) Reaction->Incubation Quench Quench Reaction Incubation->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Flash Column Chromatography Extraction->Purification Analysis Analyze Fractions (TLC/LC-MS) Purification->Analysis End End: Obtain Pure 19(S),20(R)-EDP Analysis->End

Caption: Workflow for the enzymatic synthesis of 19(S),20(R)-EDP.

Part 2: Chemical Inversion to this compound

This four-step chemical sequence converts the enzymatically produced 19(S),20(R)-EDP to its 19(R),20(S) enantiomer.[2][11]

Materials:

Protocol:

  • Epoxide Opening: React 19(S),20(R)-EDP with 2-(phenylthio)ethanol to open the epoxide ring.

  • Mesylation: Treat the resulting alcohol with mesyl chloride and triethylamine to form a mesylate.

  • Oxidation: Oxidize the thioether moiety to a sulfoxide (B87167) using m-CPBA.

  • Elimination: Induce base-catalyzed elimination to form the 19(R),20(S)-epoxide.

  • Purify the final product using flash column chromatography.

Part 3: Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is essential to determine the enantiomeric purity of the synthesized 19,20-EDP.[12][13][14]

Instrumentation and Conditions:

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD).[15]

  • Mobile Phase: A mixture of hexanes and a polar solvent like isopropanol (B130326) or ethanol, often with a small percentage of a modifier like trifluoroacetic acid for acidic compounds.[15]

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Flow Rate: Typically around 1 mL/min.[15]

Protocol:

  • Dissolve a small amount of the synthesized 19,20-EDP in the mobile phase.

  • Inject the sample onto the chiral HPLC system.

  • Run the separation under isocratic conditions.

  • Analyze the resulting chromatogram to determine the retention times of the two enantiomers and calculate the enantiomeric excess (% ee).

Data Presentation

The following tables summarize the typical yields and enantiomeric purity achieved through these methods.

Table 1: Enzymatic Synthesis of 19,20-EDP Regio- and Enantiomers

EnzymeSubstrateProduct(s)Regioisomeric Ratio (19,20:16,17)Enantiomeric Ratio (S,R):(R,S) for 19,20-EDPReference
P450 BM3 (Wild-Type)DHA19,20-EDP & 16,17-EDP4:1Exclusively (S,R)[2][11]
P450 BM3 (F87V Mutant)DHA19,20-EDP & 16,17-EDP1.6:1~9:1[2][11]

Table 2: Purification and Yield of 19(S),20(R)-EDP Methyl Ester

Purification StepProductYieldPurityReference
Flash Column Chromatography19,20-EDP methyl ester74%>99%[12]
16,17-EDP methyl ester19%>99%[12]

Table 3: Enantiomeric Purity Analysis by Chiral HPLC

CompoundMethodEnantiomeric Excess (% ee)Reference
19(S),20(R)-EDPEnzymatic Synthesis (WT-BM3)>99%[12]
This compoundChemical Inversion>99%[11]

Conclusion

The combination of enzymatic synthesis and chemical inversion provides an effective strategy for producing both enantiomers of 19,20-EDP with high purity. These protocols are fundamental for researchers investigating the stereospecific biological activities of these important lipid mediators and for those in drug development exploring their therapeutic potential. The stabilization of these epoxides with sEH inhibitors can further enhance their bioavailability and efficacy in vivo.[4][8]

References

Application Notes and Protocols for 19(R),20(S)-EDP Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19(R),20(S)-dihydroxydocosapentaenoic acid (19(R),20(S)-EDP) is a bioactive lipid metabolite derived from the cytochrome P450 (CYP) epoxygenase pathway of docosahexaenoic acid (DHA). It has emerged as a significant signaling molecule involved in a variety of physiological and pathophysiological processes. These include the regulation of inflammation, thermogenesis, cell proliferation, and apoptosis. Understanding the precise protocol for its administration in cell culture is crucial for accurate and reproducible experimental outcomes.

These application notes provide a comprehensive guide for the preparation and administration of this compound to cultured cells. The protocols outlined below are based on established methodologies and aim to ensure the stability and bioavailability of the compound in in vitro settings.

Data Presentation

Table 1: Recommended Concentrations and Incubation Times for this compound in Cell Culture
Cell TypeConcentration Range (µM)Incubation TimeObserved EffectsReference(s)
Murine Brown Preadipocytes1 - 1024 hours - 6 daysIncreased brown adipogenesis and thermogenic marker expression (in the presence of an sEH inhibitor).[1][1]
H9c2 Cardiomyoblasts124 hoursInduction of cytotoxicity via a lysosomal-proteolytic mechanism and ceramide production.[2][3][4][5][2][3][4][5]
Human Umbilical Vein Endothelial Cells (HUVECs)33 - 4 hoursStudied in the context of VE-cadherin continuity (in the presence of an sEH inhibitor).[6][6]
Alzheimer's Disease Patient MacrophagesNot specifiedNot specifiedRegulation of Aβ-degrading enzyme transcripts.[2][2]

Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint. It is recommended to perform a dose-response and time-course experiment to identify the optimal conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound, which can be stored for future use.

Materials:

  • This compound (powder or as supplied by manufacturer)

  • Anhydrous ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber glass vials with Teflon-lined caps

  • Argon or nitrogen gas

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Under a sterile hood, dissolve the this compound in a minimal amount of anhydrous ethanol or DMSO to prepare a high-concentration stock solution (e.g., 1-10 mM). Manufacturer guidelines suggest solubility in ethanol and DMSO is high (50 mg/ml).[1]

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into sterile, amber glass vials to minimize freeze-thaw cycles.

  • Overlay the solution with an inert gas (argon or nitrogen) to prevent oxidation.[7][8]

  • Store the stock solution at -20°C or lower for long-term stability. A stability of at least 2 years is suggested when stored properly.[1]

Protocol 2: Preparation of this compound Working Solution using Fatty Acid-Free BSA

This protocol is recommended for preparing a working solution of this compound for administration to cultured cells, as it enhances solubility and bioavailability in aqueous culture media.

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes or glass vials

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a desired concentration (e.g., 10% w/v).[9] Gently mix to dissolve without excessive foaming. Sterile filter the BSA solution through a 0.22 µm filter.

  • Prepare the this compound-BSA complex: a. In a sterile tube, add the required volume of the this compound stock solution. b. To a separate sterile tube containing the appropriate volume of the BSA solution, add the this compound stock solution dropwise while gently vortexing. The final concentration of the organic solvent (ethanol or DMSO) in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%).[2] c. Incubate the mixture at 37°C for at least 30 minutes to allow for the complexation of this compound with BSA.

  • Prepare the final working solution: Dilute the this compound-BSA complex in the final cell culture medium to achieve the desired treatment concentration.

Protocol 3: Administration of this compound to Cultured Cells

Materials:

  • Cultured cells in appropriate vessels (e.g., plates, flasks)

  • Prepared this compound working solution (from Protocol 2)

  • Vehicle control solution (culture medium with the same concentration of BSA and solvent used to prepare the working solution)

  • Optional: Soluble epoxide hydrolase (sEH) inhibitor (e.g., t-AUCB, TPPU)

Procedure:

  • Culture cells to the desired confluency.

  • Remove the existing culture medium.

  • Wash the cells once with sterile PBS, if required by the experimental design.

  • Add the appropriate volume of the pre-warmed this compound working solution to the cell culture vessels.

  • For the control group, add an equal volume of the vehicle control solution.

  • For experiments requiring inhibition of this compound metabolism: If the experimental duration is long, or to study the effects of the parent compound, it is advisable to co-administer a soluble epoxide hydrolase (sEH) inhibitor.[2][6][10][11][12] The optimal concentration of the sEH inhibitor should be determined empirically, but concentrations in the range of 1-10 µM are commonly used.[6]

  • Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Proceed with downstream assays to evaluate the effects of this compound.

Mandatory Visualization

Signaling Pathways of this compound

EDP_Signaling_Pathways cluster_adipocyte Adipocyte cluster_cardiac Cardiac Myocyte cluster_inflammation Inflammatory Response cluster_cytotoxicity H9c2 Cell (Glycolytic Profile) EDP1 This compound GPR120 GPR120 EDP1->GPR120 Activates AMPK AMPKα GPR120->AMPK Phosphorylates Thermogenesis Thermogenesis & WAT Browning AMPK->Thermogenesis EDP2 This compound SIRT3 SIRT3 EDP2->SIRT3 Activates Mitochondrial_Function Mitochondrial Function SIRT3->Mitochondrial_Function Improves EDP3 This compound NFkB NF-κB Signaling EDP3->NFkB Decreases Inflammation_Response Inflammation NFkB->Inflammation_Response EDP4 This compound Ceramide de novo Ceramide Production EDP4->Ceramide Increases Lysosomal_Proteolytic Lysosomal-Proteolytic Pathway Ceramide->Lysosomal_Proteolytic Activates Cytotoxicity Cytotoxicity Lysosomal_Proteolytic->Cytotoxicity

Caption: Key signaling pathways modulated by this compound in various cell types.

Experimental Workflow for this compound Administration

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (Protocol 1) C Prepare this compound-BSA Working Solution (Protocol 2) A->C B Prepare Fatty Acid-Free BSA Solution B->C D Seed and Culture Cells E Administer this compound Working Solution (Protocol 3) D->E F Administer Vehicle Control D->F G Optional: Co-administer sEH Inhibitor E->G H Incubate for Desired Time F->H G->H I Perform Downstream Assays (e.g., Western Blot, qPCR, Viability Assay) H->I J Data Analysis and Interpretation I->J

Caption: General experimental workflow for the administration of this compound to cultured cells.

References

Application Notes and Protocols for In Vivo Delivery of 19(R),20(S)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R),20(S)-dihydroxydocosapentaenoic acid (19(R),20(S)-EDP) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the cytochrome P450 epoxygenase pathway. Emerging research has highlighted its potent anti-inflammatory, pro-resolving, and cardioprotective effects, making it a promising therapeutic candidate for a range of diseases. Successful in vivo investigation of this compound necessitates robust and reproducible delivery methods. These application notes provide detailed protocols for various in vivo administration routes, a summary of quantitative data from preclinical studies, and visualizations of experimental workflows and signaling pathways.

Data Presentation: Quantitative Outcomes of In Vivo this compound Administration

The following table summarizes key quantitative findings from in vivo studies utilizing 19,20-EDP or its closely related epoxide precursor, 19,20-epoxydocosapentaenoic acid (19,20-EpDPE). Due to the variability in experimental models and endpoints, data should be compared with consideration of the specific context of each study.

Administration RouteModelCompoundDosageDurationKey Quantitative Outcome
Subcutaneous (via Osmotic Minipump)Diet-Induced Obesity in Mice19,20-EDP with t-TUCB¹0.05 mg/kg/day6 weeksNo significant change in body weight compared to vehicle control.[1]
Subcutaneous (via Osmotic Minipump)Met-1 Tumor Model in Mice19,20-EDP with t-AUCB²0.05 mg/kg/dayNot Specified70 ± 20% reduction in tumor growth.[2]
IntraperitonealNon-alcoholic Steatohepatitis (NASH) in Mice(±)-19(20)-EpDPA³100 ng/animalNot SpecifiedSuppression of hepatic crown-like structure formation and liver fibrosis.
IntravenousMyocardial Infarction in Mice19,20-EDPNot SpecifiedNot SpecifiedSignificant improvement in post-myocardial infarction cardiac function recovery.[3]
Oral GavageNeuroblastoma Model in MiceDHA (precursor)12.3–14.6 g/day (human equivalent)10-20 daysComplete blockage of tumor formation.[4][5]

¹t-TUCB is a soluble epoxide hydrolase inhibitor used to prevent the degradation of EDPs.[1] ²t-AUCB is a soluble epoxide hydrolase inhibitor.[2] ³(±)-19(20)-EpDPA is the epoxide precursor of 19,20-EDP.

Experimental Protocols

Formulation and Handling of this compound

This compound is a lipid-based compound that requires careful handling to ensure its stability and bioavailability.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), ethanol (B145695), DMSO, PEG 300, corn oil)

  • Inert gas (e.g., argon or nitrogen)

  • Low-retention polypropylene (B1209903) tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound, which is typically stored in an organic solvent at low temperatures, to equilibrate to room temperature.

  • Under a stream of inert gas, evaporate the storage solvent.

  • Resuspend the lipid in a small volume of a compatible solvent like ethanol or DMSO.

  • For aqueous-based delivery, the ethanolic solution of this compound can be diluted with sterile saline or PBS. It is crucial to add the saline/PBS to the ethanol solution slowly while vortexing to prevent precipitation. The final concentration of the organic solvent should be minimized (typically <10% for in vivo studies).[6]

  • For oil-based formulations (e.g., for oral gavage), dissolve the dried lipid directly in the oil (e.g., corn oil).[7]

  • For subcutaneous osmotic pump delivery, a mixture of 25% DMSO in polyethylene (B3416737) glycol 300 (PEG 300) has been successfully used as a vehicle.[1]

  • Vortex the final formulation thoroughly. Sonication can be used cautiously to aid dissolution, but care must be taken to avoid degradation.

  • Prepare fresh formulations for each experiment and use them promptly to avoid oxidation and degradation.

Protocol 1: Intraperitoneal (IP) Injection

Materials:

  • Prepared this compound formulation

  • Sterile 1 mL syringe

  • Sterile 25-27 gauge needle

  • 70% ethanol

  • Animal restraint device (optional)

Procedure:

  • Properly restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck and the base of the tail.

  • Tilt the mouse to a slight head-down position.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle at a 10-20 degree angle, bevel up. The needle should penetrate the skin and the abdominal wall.

  • Gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder, respectively.

  • Slowly inject the this compound formulation. The typical injection volume for a mouse is 100-200 µL.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-injection.

Protocol 2: Intravenous (IV) Injection (Tail Vein)

Materials:

  • Prepared this compound formulation (must be a clear, non-precipitated aqueous solution)

  • Sterile 1 mL syringe

  • Sterile 27-30 gauge needle

  • Mouse restrainer

  • Heat lamp or warm water bath

Procedure:

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer.

  • Wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins.

  • Position the needle, bevel up, parallel to the vein and insert it at a shallow angle (about 10-15 degrees).

  • A successful insertion is often indicated by a small flash of blood in the needle hub.

  • Slowly inject the this compound formulation. The maximum recommended volume for a tail vein injection in a mouse is typically 100-200 µL.

  • If resistance is met or a bleb forms, the needle is not in the vein. Withdraw the needle and attempt a new injection at a more proximal site.

  • After successful injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Oral Gavage

Materials:

  • Prepared this compound formulation (aqueous or oil-based)

  • 1 mL syringe

  • 20-22 gauge ball-tipped gavage needle

  • Animal restraint device (optional)

Procedure:

  • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.

  • Firmly restrain the mouse by the scruff of the neck to immobilize its head.

  • Hold the mouse in a vertical position.

  • Gently insert the gavage needle into the mouth, slightly to one side to bypass the trachea.

  • Advance the needle along the roof of the mouth and down the esophagus to the pre-measured depth. There should be no resistance. If the mouse struggles or gags, the needle may be in the trachea and should be immediately withdrawn.

  • Slowly administer the this compound formulation. The typical volume for oral gavage in a mouse is 100-200 µL.[8]

  • Gently remove the needle.

  • Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.

Protocol 4: Subcutaneous Delivery via Osmotic Minipump

Materials:

  • Osmotic minipump (e.g., Alzet)

  • Prepared this compound formulation

  • Sterile filling tube

  • Surgical instruments (forceps, scissors)

  • Sutures or wound clips

  • Anesthetic and analgesic agents

  • 70% ethanol and sterile drapes

Procedure:

  • Anesthetize the mouse using an approved protocol.

  • Shave and aseptically prepare the surgical site, typically on the back between the scapulae.

  • Fill the osmotic minipump with the this compound formulation according to the manufacturer's instructions.[9]

  • Make a small incision in the skin.

  • Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.

  • Insert the filled minipump into the pocket.[9]

  • Close the incision with sutures or wound clips.

  • Administer post-operative analgesia as required.

  • Allow the mouse to recover in a warm, clean cage and monitor for signs of pain, infection, or other complications.

  • The pump will deliver the compound at a constant rate for a specified duration as per the pump's specifications.

Visualizations

Signaling Pathways of this compound

EDP_Signaling EDP This compound GPR120 GPR120 EDP->GPR120 RhoA RhoA EDP->RhoA inhibition Mitochondria Mitochondria EDP->Mitochondria NFkB NF-κB Activation EDP->NFkB suppression AMPK AMPKα GPR120->AMPK activation Thermogenesis BAT Thermogenesis & WAT Browning AMPK->Thermogenesis RhoKinase Rho-kinase RhoA->RhoKinase CaSensitivity Ca²⁺ Sensitivity RhoKinase->CaSensitivity SIRT3 SIRT3 Mitochondria->SIRT3 direct activation Cardioprotection Cardioprotection SIRT3->Cardioprotection Inflammation Inflammation NFkB->Inflammation

Caption: Signaling pathways activated by this compound.

Experimental Workflow: In Vivo Administration

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation 1. 19,20-EDP Formulation (Vehicle Selection) Dose_Calc 2. Dose Calculation Formulation->Dose_Calc IP Intraperitoneal (IP) Injection Dose_Calc->IP 3. Administration Route IV Intravenous (IV) Injection Dose_Calc->IV 3. Administration Route OG Oral Gavage Dose_Calc->OG 3. Administration Route SC_Pump Subcutaneous (SC) Osmotic Pump Dose_Calc->SC_Pump 3. Administration Route Monitoring 4. Animal Monitoring IP->Monitoring IV->Monitoring OG->Monitoring SC_Pump->Monitoring Endpoint 5. Endpoint Analysis (e.g., PK/PD, Histology) Monitoring->Endpoint

Caption: General workflow for in vivo studies of 19,20-EDP.

Logical Relationships: Vehicle Selection

Vehicle_Selection cluster_routes Administration Route cluster_vehicles Vehicle Examples Compound 19,20-EDP (Lipophilic) IV_Route Intravenous IP_Route Intraperitoneal Oral_Route Oral Gavage SC_Route Subcutaneous Aqueous Aqueous (Saline, PBS + Solubilizer) IV_Route->Aqueous Requires clear solution IP_Route->Aqueous Oil Oil-based (Corn oil, Sesame oil) IP_Route->Oil Suspension possible Oral_Route->Aqueous Oral_Route->Oil Mixed Mixed Solvent (DMSO/PEG 300) SC_Route->Mixed For slow release

Caption: Vehicle selection logic for 19,20-EDP delivery.

References

Application Notes and Protocols for an Experimental Model of Pulmonary Hypertension Using 19(R),20(S)-Epoxydocosapentaenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for establishing a rodent model of pulmonary hypertension (PH) and investigating the therapeutic potential of 19(R),20(S)-epoxydocosapentaenoic acid (19(R),20(S)-EDP). The protocols outlined below are based on established methodologies for inducing PH and known signaling pathways of EDPs.

Introduction

Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and failure.[1] Experimental models are crucial for understanding the pathophysiology of PH and for the development of novel therapeutics.[2] this compound, a cytochrome P450-derived metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), has demonstrated vasodilatory and anti-inflammatory properties, making it a promising candidate for PH treatment. This document provides detailed protocols for inducing PH in rats using monocrotaline (B1676716) (MCT) and for evaluating the efficacy of this compound in this model.

Signaling Pathway of this compound in Pulmonary Vasculature

This compound is known to exert its effects through multiple signaling pathways that are relevant to the pathophysiology of pulmonary hypertension. A key mechanism involves the inhibition of the Rho-kinase pathway, a critical regulator of vascular smooth muscle contraction and proliferation. By reducing Rho-kinase activity, this compound leads to vasodilation and a decrease in pulmonary vascular resistance. Additionally, EDPs are known to activate G-protein coupled receptors such as GPR120, which can lead to the activation of AMP-activated protein kinase (AMPKα), a central regulator of cellular energy homeostasis and inflammation.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 19_20_EDP This compound GPR120 GPR120 19_20_EDP->GPR120 Binds to RhoA RhoA 19_20_EDP->RhoA Inhibits AMPK AMPKα GPR120->AMPK Activates ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLC_P Phosphorylated Myosin Light Chain (MLC-P) ROCK->MLC_P Phosphorylates Vasoconstriction Vasoconstriction & Proliferation ROCK->Vasoconstriction Vasodilation Vasodilation & Anti-proliferation AMPK->Vasodilation Promotes MLC_P->Vasoconstriction Leads to MLC Myosin Light Chain (MLC) Experimental Workflow cluster_induction Phase 1: PH Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Endpoint Assessment Day0 Day 0: Induce PH with single s.c. injection of Monocrotaline (60 mg/kg) Day1_21 Day 1 - Day 21: Daily oral gavage with This compound or Vehicle Day0->Day1_21 Day21 Day 21: - Hemodynamic Measurements (RVSP) - Euthanasia and tissue collection Day1_21->Day21 Post_mortem Post-mortem Analysis: - Fulton's Index (RV/LV+S) - Histology (Vascular Remodeling) - Molecular Analysis Day21->Post_mortem

References

Application of 19(R),20(S)-EDP in Angiogenesis Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R),20(S)-dihydroxydocosapentaenoic acid (19(R),20(S)-EDP) is a diol metabolite of docosahexaenoic acid (DHA) produced by the action of cytochrome P450 enzymes. Emerging evidence has highlighted its potent anti-angiogenic properties, making it a molecule of significant interest in cancer research and the development of novel anti-angiogenic therapies. This document provides detailed application notes and protocols for utilizing this compound in key angiogenesis assays.

Mechanism of Action

This compound exerts its anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis. Specifically, this compound has been shown to inhibit VEGF-induced phosphorylation of VEGF Receptor 2 (VEGFR2).[1][2] This inhibition blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, all essential steps in the formation of new blood vessels.[1][2]

Data Presentation: Efficacy of this compound in Angiogenesis Assays

The following tables summarize the quantitative data from studies investigating the anti-angiogenic effects of this compound.

Table 1: In Vitro Endothelial Cell Tube Formation Assay

Cell LineTreatmentConcentrationIncubation TimeResultReference
HUVECsThis compound1 µM6 hours~63% inhibition of tube formation[2]
HUVECsThis compound3 µM6 hours~91% inhibition of tube formation[2]

Table 2: In Vitro Endothelial Cell Migration Assay

Cell LineTreatmentConcentrationIncubation TimeResultReference
HUVECsThis compoundNot Specified18 hoursSignificant inhibition of VEGF-induced cell migration[1]

Table 3: In Vivo Matrigel Plug Angiogenesis Assay

Animal ModelTreatmentDoseDurationResultReference
C57BL/6 miceThis compound~0.3 µg per gel (EC50)Not SpecifiedDose-dependent inhibition of VEGF-induced angiogenesis[2]
C57BL/6 miceThis compound10 µg4 daysSignificant inhibition of FGF-2-induced angiogenesis[3]

Table 4: Effect of this compound on Gene Expression

Cell LineTreatmentConcentrationIncubation TimeTarget GeneResultReference
HUVECsThis compoundNot Specified6 hoursVEGF-C mRNASignificant inhibition[1]

Signaling Pathway Diagram

G cluster_0 cluster_1 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to pVEGFR2 Phosphorylated VEGFR2 VEGFR2->pVEGFR2 Phosphorylation EDP This compound EDP->VEGFR2 Inhibits Phosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) pVEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Promotes

Caption: Signaling pathway of this compound-mediated inhibition of angiogenesis.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures in vitro.

Experimental Workflow Diagram

G A Coat 96-well plate with Basement Membrane Extract (BME) B Incubate at 37°C for 30-60 min to allow gel formation A->B E Seed cells onto the BME gel B->E C Harvest and resuspend endothelial cells (e.g., HUVECs) in assay medium D Add this compound (and VEGF as a positive control) to the cell suspension C->D D->E F Incubate at 37°C for 4-18 hours E->F G Visualize and quantify tube formation using microscopy F->G

Caption: Workflow for the endothelial cell tube formation assay.

Protocol:

  • Plate Coating: Thaw Basement Membrane Extract (BME), such as Matrigel, on ice. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to 70-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the appropriate basal medium containing a low serum concentration (e.g., 0.5-2% FBS).

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to the desired final concentrations in the assay medium. For a positive control, prepare a solution of VEGF (e.g., 20-50 ng/mL). A vehicle control should also be included.

  • Cell Seeding: Add the this compound, VEGF, or vehicle control to the cell suspension. Gently mix and seed 1 x 104 to 2 x 104 cells per well onto the solidified BME.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. Monitor tube formation periodically under a microscope.

  • Quantification: Capture images of the tube-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Application Notes for this compound:

  • Concentration Range: Based on published data, a concentration range of 0.1 µM to 10 µM is recommended for initial screening.[2]

  • Incubation Time: A 6-hour incubation period has been shown to be effective for observing significant inhibition of tube formation.[2]

  • Controls: Always include a negative control (vehicle), a positive control (VEGF), and a positive control with this compound to demonstrate the inhibitory effect on stimulated angiogenesis.

Endothelial Cell Migration Assay (Transwell or Boyden Chamber Assay)

This assay measures the chemotactic response of endothelial cells to pro- or anti-angiogenic factors.

Experimental Workflow Diagram

G A Place Transwell inserts (e.g., 8 µm pores) into a 24-well plate B Add chemoattractant (e.g., VEGF) to the lower chamber A->B E Incubate at 37°C for 4-24 hours B->E C Seed endothelial cells in serum-free medium into the upper chamber of the insert D Add this compound or vehicle control to the upper chamber with the cells C->D D->E F Remove non-migrated cells from the upper surface of the membrane E->F G Fix and stain the migrated cells on the lower surface of the membrane F->G H Count the migrated cells under a microscope G->H

Caption: Workflow for the endothelial cell transwell migration assay.

Protocol:

  • Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant Addition: To the lower chamber of each well, add medium containing a chemoattractant, such as VEGF (e.g., 20-50 ng/mL). In the negative control wells, add serum-free medium.

  • Cell Preparation: Harvest endothelial cells as described for the tube formation assay and resuspend them in serum-free basal medium.

  • Treatment and Seeding: Add this compound or the vehicle control to the cell suspension. Seed approximately 5 x 104 to 1 x 105 cells into the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours.

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative such as methanol (B129727) or paraformaldehyde. Stain the cells with a suitable dye, such as Crystal Violet or DAPI.

  • Quantification: Count the number of migrated cells in several random fields of view for each membrane using a microscope.

Application Notes for this compound:

  • Serum Starvation: It is recommended to serum-starve the endothelial cells for a few hours prior to the assay to reduce basal migration.

  • Incubation Time: An 18-hour incubation has been reported to show significant inhibition of migration.[1]

  • Data Interpretation: A decrease in the number of migrated cells in the presence of this compound compared to the VEGF-only control indicates an inhibitory effect on cell migration.

Conclusion

This compound is a potent inhibitor of angiogenesis, acting through the suppression of the VEGF/VEGFR2 signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in standard in vitro and in vivo angiogenesis assays. These assays are crucial for further elucidating the anti-angiogenic potential of this compound and for its development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Stability of 19(R),20(S)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo stability of 19(R),20(S)-dihydroxyeicosapentaenoic acid (19(R),20(S)-EDP).

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low in vivo stability of this compound?

The primary cause of the poor in vivo stability of this compound is its rapid metabolism by the enzyme soluble epoxide hydrolase (sEH).[1] This enzyme converts the active epoxide moiety of this compound into a less active diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA). This metabolic conversion significantly reduces the circulating levels and biological activity of this compound in vivo.

Q2: What are the main strategies to improve the in vivo stability of this compound?

There are two primary strategies to enhance the in vivo stability and efficacy of this compound:

  • Co-administration with a soluble epoxide hydrolase inhibitor (sEHi): By inhibiting the sEH enzyme, the metabolic degradation of this compound is blocked, leading to increased plasma and tissue concentrations of the active compound.[1]

  • Development of synthetic analogs: Creating structurally similar molecules that are resistant to sEH metabolism while retaining the desired biological activity is another effective approach.

Q3: Which sEH inhibitors are commonly used in preclinical studies with this compound?

A commonly used and potent sEH inhibitor in preclinical research is trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB).[2] Another sEHi that has been studied is t-TUCB.[3][4]

Q4: What are the known biological effects of stabilized this compound?

Stabilized this compound has been shown to exhibit several potent biological effects, including:

  • Anti-angiogenic effects: It can inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis.[1]

  • Anti-tumor activity: By inhibiting angiogenesis, stabilized this compound can suppress tumor growth and metastasis.[1]

  • Cardioprotective effects: It has demonstrated protection against ischemia-reperfusion injury in the heart.

  • Anti-inflammatory properties: As an epoxy fatty acid, it is involved in the resolution of inflammation.

Q5: What signaling pathways are modulated by this compound?

This compound has been shown to modulate at least two key signaling pathways:

  • VEGF-VEGFR2 Pathway: It inhibits the phosphorylation of VEGFR2, a critical step in VEGF-mediated angiogenesis.[1]

  • Sirtuin (SIRT) Pathway: Evidence suggests that synthetic analogs of 19,20-EDP can exert cardioprotective effects through a sirtuin-dependent mechanism, particularly involving SIRT1 and SIRT3.[5]

Troubleshooting Guides

Problem 1: Low or undetectable levels of this compound in plasma or tissue samples.

  • Possible Cause 1: Rapid metabolism by sEH.

    • Solution: Co-administer a potent sEH inhibitor, such as t-AUCB, with this compound. This has been shown to significantly increase the concentration of 19,20-EDP in both plasma and tumor tissues.[1]

  • Possible Cause 2: Inadequate dosage or inefficient delivery.

    • Solution: For continuous in vivo administration, consider using osmotic minipumps for sustained release.[1] Ensure the dosage is sufficient to achieve therapeutic concentrations. Refer to the quantitative data tables for effective concentrations.

  • Possible Cause 3: Issues with sample collection and processing.

    • Solution: Lipid mediators can be unstable. Ensure rapid processing of blood and tissue samples on ice. Use appropriate anticoagulants and store samples at -80°C until analysis. Add antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent degradation.

  • Possible Cause 4: Suboptimal analytical method.

    • Solution: Utilize a sensitive and validated LC-MS/MS method for the quantification of this compound. This method should include appropriate internal standards for accurate quantification.

Problem 2: Lack of expected biological effect in vivo (e.g., no inhibition of tumor growth).

  • Possible Cause 1: Insufficient stabilization of this compound.

    • Solution: Confirm the efficacy of the sEH inhibitor at the dose used. Measure the levels of both this compound and its inactive metabolite, 19,20-DiHDPA, to assess the degree of sEH inhibition.

  • Possible Cause 2: Inappropriate animal model or experimental design.

    • Solution: Ensure the chosen animal model is appropriate for the biological question. For example, in tumor studies, the tumor cell line should be sensitive to anti-angiogenic therapies. The duration of the study and the endpoints measured should be relevant to the expected effects of this compound.

  • Possible Cause 3: Formulation and delivery issues.

    • Solution: Ensure the formulation of this compound and the sEHi is suitable for in vivo delivery and that the delivery method (e.g., osmotic pump) is functioning correctly.

Problem 3: Inconsistent results in in vitro angiogenesis assays.

  • Possible Cause 1: Variability in cell culture conditions.

    • Solution: Use endothelial cells (e.g., HUVECs) at a consistent passage number. Ensure serum starvation conditions are optimized before stimulation with VEGF and treatment with this compound.

  • Possible Cause 2: Degradation of this compound in culture media.

    • Solution: Prepare fresh solutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures.

  • Possible Cause 3: Suboptimal concentration of VEGF or this compound.

    • Solution: Perform dose-response experiments to determine the optimal concentrations of both VEGF and this compound for your specific assay (e.g., tube formation, migration).

Quantitative Data

Table 1: In Vivo Concentrations of 19,20-EDP with and without sEH Inhibitor (t-AUCB)

Treatment GroupPlasma 19,20-EDP (nmol/L)Tumor 19,20-EDP (pmol/g)
Control10.12 ± 4.38120.36 ± 12.91
19,20-EDP aloneNo significant increaseNo significant increase
t-AUCB aloneNo significant increaseNo significant increase
19,20-EDP + t-AUCB24.67 ± 8.52353.4 ± 109.26

Data adapted from a study on Met-1 breast cancer model.[1]

Table 2: Potency of sEH Inhibitors

InhibitorTargetIC₅₀
t-AUCBHuman sEH1.3 nM[2]
Mouse sEH8 nM[2]
Rat sEH8 nM[2]
t-TUCBsEH0.9 nM[6][7]

Table 3: Effective Concentrations of 19,20-EDP in In Vitro Angiogenesis Assays

AssayCell Type19,20-EDP ConcentrationEffect
Endothelial Tube FormationHUVECs1 µM~63% inhibition
3 µM~91% inhibition
VEGF-induced Cell MigrationHUVECs1 µM~50% reduction
3 µM~70% reduction
VEGFR2 PhosphorylationHUVECs1 µMDramatic inhibition

Data is based on studies using Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Assay Using Osmotic Minipumps
  • Animal Model: Utilize an appropriate mouse model for the cancer type being studied (e.g., syngeneic Met-1 tumor model in FVB/N mice).

  • Tumor Cell Implantation: Inject tumor cells (e.g., 1 x 10⁶ Met-1 cells) subcutaneously into the flank of the mice.

  • Osmotic Pump Preparation:

    • Under sterile conditions, fill ALZET osmotic pumps (e.g., Model 2004) with the appropriate treatment solution: vehicle, 19,20-EDP, t-AUCB, or a combination of 19,20-EDP and t-AUCB.

    • Ensure the concentration of the compounds is calculated based on the pump's flow rate and the desired daily dosage (e.g., 19,20-EDP at 0.05 mg/kg/day and t-AUCB at 1 mg/kg/day).[1]

    • Prime the pumps in sterile saline at 37°C for at least 4-6 hours before implantation.

  • Pump Implantation:

    • Once tumors are palpable, anesthetize the mice.

    • Implant the osmotic pumps subcutaneously on the dorsal side of the mice.

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint Analysis: At the end of the study (e.g., 12-14 days), euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, LC-MS/MS).

Protocol 2: LC-MS/MS Quantification of 19,20-EDP in Plasma
  • Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge at 4°C to separate plasma.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of 19,20-EDP) to the plasma samples.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a solvent system such as methanol (B129727)/methyl tert-butyl ether (MTBE)/water.

    • Add cold methanol to the plasma, vortex, then add MTBE, vortex, and shake at 4°C.

    • Induce phase separation by adding water and centrifuging.

  • Sample Evaporation and Reconstitution: Collect the organic layer, evaporate to dryness under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent (e.g., methanol/toluene).

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 19,20-EDP and the internal standard.

    • Quantify 19,20-EDP by comparing its peak area to that of the internal standard and using a standard curve.

Protocol 3: Endothelial Cell Migration Assay (Transwell Assay)
  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium.

  • Assay Setup:

    • Use transwell inserts with a porous membrane (e.g., 8 µm pores).

    • Coat the underside of the membrane with an extracellular matrix protein like fibronectin.

    • Place the inserts into a 24-well plate.

  • Chemoattractant and Treatment:

    • In the lower chamber, add serum-free medium containing a chemoattractant (e.g., 20 ng/mL VEGF).

    • In the upper chamber (the transwell insert), seed serum-starved HUVECs in serum-free medium.

    • Add this compound at various concentrations to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours to allow for cell migration.

  • Staining and Quantification:

    • Remove non-migrated cells from the upper side of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the underside of the membrane with a stain such as crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Visualizations

Signaling_Pathway_VEGF This compound Inhibition of VEGF Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to pVEGFR2 Phosphorylated VEGFR2 VEGFR2->pVEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) pVEGFR2->Downstream Activates Angiogenesis Angiogenesis (Cell Migration, Proliferation, Tube Formation) Downstream->Angiogenesis Promotes EDP This compound EDP->pVEGFR2 Inhibits

Caption: this compound inhibits the VEGF signaling pathway by blocking VEGFR2 phosphorylation.

Signaling_Pathway_SIRT Proposed Cardioprotective Mechanism of 19,20-EDP Analogs EDP_analog 19,20-EDP Analog (e.g., SA-22) SIRT1 SIRT1 EDP_analog->SIRT1 Activates SIRT3 SIRT3 EDP_analog->SIRT3 Activates Stress_Response Cellular Stress Response Proteins SIRT1->Stress_Response Deacetylates & Activates Mitochondria Mitochondrial Proteins SIRT3->Mitochondria Deacetylates & Activates Cardioprotection Cardioprotection (Reduced Apoptosis, Improved Mitochondrial Function) Mitochondria->Cardioprotection Leads to Stress_Response->Cardioprotection Leads to Ischemia Ischemia/ Reperfusion Injury Ischemia->Cardioprotection Inhibits

Caption: 19,20-EDP analogs may promote cardioprotection via activation of SIRT1 and SIRT3.

Experimental_Workflow_InVivo In Vivo Experimental Workflow Start Start: Tumor Cell Implantation Pump_Prep Prepare Osmotic Pumps (Fill with 19,20-EDP +/- sEHi) Start->Pump_Prep Implantation Implant Pumps Subcutaneously Pump_Prep->Implantation Monitoring Monitor Tumor Growth (Calipers) Implantation->Monitoring Endpoint Endpoint: Excise & Weigh Tumors, Collect Tissues Monitoring->Endpoint Analysis Analyze Samples (LC-MS/MS, Histology) Endpoint->Analysis

Caption: Workflow for assessing the in vivo efficacy of stabilized this compound on tumor growth.

References

overcoming 19(R),20(S)-EDP solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19(R),20(S)-dihydroxyeicosapentaenoic acid (19(R),20(S)-EDP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary challenge in experimental use?

A1: this compound is a bioactive lipid mediator and a cytochrome P450 (CYP) metabolite of docosahexaenoic acid (DHA). Like many lipids, it is hydrophobic, making it poorly soluble in aqueous solutions such as cell culture media. This presents a significant challenge for achieving accurate and consistent concentrations in in vitro experiments.

Q2: What are the recommended solvents for creating a stock solution of this compound?

A2: this compound is soluble in organic solvents. For creating a high-concentration stock solution, ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are recommended.[1] It is crucial to prepare a concentrated stock in one of these solvents before diluting it into your aqueous assay buffer or cell culture medium.

Q3: What is a typical working concentration for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. However, published studies often use concentrations in the low micromolar range, typically between 1 µM and 10 µM.[2][3][4]

Q4: What are the known signaling pathways activated by this compound?

A4: this compound has been shown to exert its biological effects through various signaling pathways. It can inhibit angiogenesis by suppressing Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation. Additionally, it has been found to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and stimulate mitochondrial Sirtuin 3 (SIRT3), which is involved in cardioprotective mechanisms.[3][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound for your experiments.

Issue 1: My this compound precipitated after I added it to my cell culture medium.

Cause: This is the most common issue and occurs when the concentration of the organic solvent from the stock solution is too high in the final aqueous solution, or when the final concentration of the lipid exceeds its solubility limit in the medium. This is often due to "hydrophobic effects" where the compound crashes out of the solution.[6]

Solution:

  • Minimize Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is very low, typically ≤0.5%.[7] This requires using a highly concentrated stock solution.

  • Use a Serial Dilution Protocol: Do not add the concentrated stock directly to your full volume of media. Instead, perform a pre-dilution step. Add the required volume of your stock solution to a small volume of serum-free media or PBS, vortex gently, and then add this intermediate dilution to your final volume of complete media. This gradual introduction can prevent precipitation.[8]

  • Consider a Carrier Protein: For certain cell types and assays, pre-complexing the lipid with a carrier protein like fatty-acid-free bovine serum albumin (BSA) can significantly enhance its stability and delivery in aqueous media.[7]

Issue 2: I am seeing inconsistent or no effect in my assay, even at concentrations reported in the literature.

Cause: This could be due to the compound not being fully solubilized, leading to an inaccurate effective concentration, or degradation of the compound.

Solution:

  • Verify Solubilization: After preparing your working solution, visually inspect it for any signs of precipitation or oil droplets. If the solution appears cloudy, it is likely not fully dissolved.

  • Fresh Preparations: Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

  • Vortexing: When making dilutions, ensure thorough mixing by vortexing the solution at each step to aid in the dispersion of the lipid.[8]

Troubleshooting Decision Tree

This diagram provides a logical workflow to diagnose and solve solubility issues.

G start Start: Preparing This compound Solution q1 Is the final working solution clear? start->q1 precip Issue: Precipitation or cloudiness observed. q1->precip No clear Solution is clear. Proceed to assay. q1->clear Yes s1 Action: Reduce final organic solvent concentration to <0.5%. Use a higher stock concentration. precip->s1 q2 Did the issue resolve? s1->q2 s2 Action: Use a two-step dilution. Dilute stock in a small volume of serum-free media first, then add to final volume. s2->q2 q2->s2 No s3 Action: Consider using a carrier protein like fatty-acid-free BSA. q2->s3 Still No q2->clear Yes s3->q2 q3 Are assay results consistent and reproducible? clear->q3 inconsistent Issue: Inconsistent or no biological effect. q3->inconsistent No success Success: Assay results are reliable. q3->success Yes s4 Action: Prepare fresh dilutions for every experiment. Avoid multiple freeze-thaw cycles of stock. inconsistent->s4 s5 Action: Ensure thorough vortexing during dilution steps. s4->s5 s5->q3

Caption: Troubleshooting workflow for this compound solubility issues.

Data Presentation

Solubility of this compound

The following table summarizes the approximate solubility of this compound in various solvents. Stock solutions should be prepared in organic solvents where solubility is high.

SolventApproximate SolubilityReference
Ethanol50 mg/mL[1]
DMSO50 mg/mL[1]
DMF50 mg/mL[1]
PBS (pH 7.2)1 mg/mL[1]

Note: The solubility in aqueous buffers like PBS is significantly lower. While a 1 mg/mL solution might be achievable, maintaining this concentration upon further dilution into complex media can be challenging.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

This protocol provides a reliable method for preparing this compound solutions for in vitro cell culture experiments.

Materials:

  • This compound (as supplied, often in an organic solvent like ethanol)

  • Anhydrous ethanol or DMSO

  • Sterile, serum-free cell culture medium or PBS

  • Sterile, complete cell culture medium (containing serum, if applicable)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • If the compound is supplied as a solid, dissolve it in anhydrous ethanol or DMSO to a concentration of 10 mM.

    • If supplied as a solution (e.g., 100 µg/mL in ethanol), you may need to evaporate the solvent under a stream of nitrogen and redissolve in the desired solvent to achieve a higher concentration.

    • Aliquot the stock solution into small volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution for Cell Treatment (Two-Step Dilution):

    • Step 1 (Intermediate Dilution): Thaw a fresh aliquot of the 10 mM stock solution. In a sterile microcentrifuge tube, perform an intermediate dilution (e.g., 1:100) by adding 2 µL of the 10 mM stock to 198 µL of sterile, serum-free cell culture medium. Vortex immediately and gently for 5-10 seconds. This creates a 100 µM intermediate solution.

    • Step 2 (Final Dilution): Add the required volume of the 100 µM intermediate solution to your pre-warmed complete cell culture medium to achieve your final desired concentration (e.g., for a 1 µM final concentration, add 10 µL of the 100 µM solution to 990 µL of complete medium).

    • Mix gently by inverting the tube or pipetting up and down. Do not vortex vigorously if the medium contains serum, as this can cause foaming.

    • Visually inspect the final working solution to ensure it is clear before adding it to your cells.

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (for each experiment) A Receive this compound (solid or in solvent) B Dissolve in pure organic solvent (e.g., Ethanol, DMSO) to high concentration (e.g., 10 mM) A->B C Aliquot into single-use volumes B->C D Store at -80°C C->D E Thaw one aliquot of stock solution D->E Start of Experiment F Prepare intermediate dilution in serum-free medium/PBS. Vortex immediately. E->F G Add intermediate dilution to pre-warmed complete medium F->G H Mix gently and visually inspect for clarity G->H I Add final solution to cells H->I

Caption: Standard workflow for preparing this compound solutions for assays.

Signaling Pathway Visualization

Simplified Signaling Pathways of this compound

This diagram illustrates some of the key molecular targets and downstream effects of this compound.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_mito Mitochondrion EDP This compound VEGFR2 VEGFR2 EDP->VEGFR2 inhibits PPARg PPARγ EDP->PPARg activates SIRT3 SIRT3 EDP->SIRT3 activates Angio ↓ Angiogenesis VEGFR2->Angio Gene Gene Expression (e.g., Adipogenesis) PPARg->Gene Function Mitochondrial Function (e.g., Cardioprotection) SIRT3->Function

Caption: Key signaling targets of this compound in various cellular contexts.

References

Technical Support Center: Optimizing Dosage of 19(R),20(S)-EDP for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 19(R),20(S)-dihydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (19(R),20(S)-EDP) in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it often studied with a soluble epoxide hydrolase (sEH) inhibitor?

A1: this compound is a diol metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is the more stable, yet often less active, diol form of its precursor, 19,20-epoxydocosapentaenoic acid (19,20-EDP or 19,20-EpDPE). In biological systems, the epoxide form is rapidly metabolized by the enzyme soluble epoxide hydrolase (sEH) into the diol. To study the effects of the more active epoxide in vivo, it is crucial to co-administer an sEH inhibitor to prevent this rapid degradation and maintain effective concentrations of the epoxide.

Q2: What are the known biological effects of this compound and its precursor in animal models?

A2: Preclinical studies have shown that the precursor, 19,20-EDP, and by extension, strategies that increase its levels, have several therapeutic effects. These include cardioprotection against ischemia-reperfusion injury, reduction of inflammation, and amelioration of metabolic disorders such as obesity and nonalcoholic steatohepatitis (NASH).[1] It has also been shown to inhibit angiogenesis and tumor growth.

Q3: What are the key signaling pathways activated by 19,20-EDP?

A3: 19,20-EDP has been shown to exert its effects through several signaling pathways, including:

  • GPR120-AMPKα Pathway: Activation of G protein-coupled receptor 120 (GPR120) by 19,20-EDP can lead to the activation of AMP-activated protein kinase (AMPK), which plays a role in regulating cellular energy homeostasis.

  • Sirtuin 3 (SIRT3) Activation: 19,20-EDP can directly bind to and activate SIRT3, a mitochondrial deacetylase involved in regulating mitochondrial function and reducing oxidative stress.[2]

  • NF-κB Inhibition: As a downstream effect of its anti-inflammatory actions, 19,20-EDP can lead to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Q4: How should this compound and its epoxide precursor be stored?

A4: this compound and its epoxide precursor are typically supplied in a solution of ethanol (B145695) or other organic solvent. For long-term storage, it is recommended to store the compound at -20°C.[1][3] The stability of the compound is generally guaranteed for at least two years under these conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Lack of expected biological effect in vivo. 1. Rapid metabolism: 19,20-EDP is quickly converted to its less active diol form by soluble epoxide hydrolase (sEH).2. Suboptimal dosage: The administered dose may be too low to elicit a response.3. Poor bioavailability: The formulation or route of administration may not be optimal for absorption and distribution.1. Co-administer a potent sEH inhibitor, such as t-TUCB, to stabilize the epoxide form.2. Perform a dose-response study to determine the optimal dosage for your specific animal model and disease state.3. Consider using a continuous delivery method like an osmotic minipump to maintain stable plasma concentrations.
High variability in experimental results. 1. Inconsistent dosing: Variations in the preparation of the dosing solution or administration technique.2. Animal-to-animal variability: Differences in metabolism or disease progression among individual animals.1. Ensure precise and consistent preparation of the dosing solution and standardize the administration procedure.2. Increase the number of animals per group to improve statistical power and account for biological variability.
Precipitation of the compound in the dosing solution. 1. Poor solubility: this compound is a lipid and may have limited solubility in aqueous solutions.1. Prepare the dosing solution in a suitable vehicle. For oral gavage, a solution in ethanol can be further diluted in an appropriate vehicle like polyethylene (B3416737) glycol (PEG400). For intravenous administration, ensure the final concentration of the organic solvent is low and non-toxic.
Adverse effects observed in animals. 1. Toxicity at high doses: The administered dose may be above the maximum tolerated dose (MTD).2. Vehicle toxicity: The vehicle used for administration may be causing adverse effects.1. Conduct a preliminary study to determine the MTD. If adverse effects are observed, reduce the dose.2. Run a vehicle-only control group to assess any potential toxicity of the delivery vehicle.

Data Presentation: Dosage Guidelines for Animal Studies

The following table summarizes reported dosages for 19,20-EDP and the sEH inhibitor t-TUCB in rodent models. It is crucial to note that the optimal dose will vary depending on the animal species, strain, age, disease model, and route of administration. A pilot dose-response study is highly recommended.

CompoundAnimal ModelRoute of AdministrationDosageCo-administered AgentKey FindingsReference
19,20-EDPMouseOsmotic Minipump0.05 mg/kg/dayt-TUCB (sEH inhibitor)Suppressed tumor growth and metastasis.
t-TUCBRatOral Gavage3, 10, 30 mg/kg-Cardioprotective against myocardial ischemic injury.[4]
t-TUCBRatIntravenous1 mg/kg-Anti-nociceptive effects in a lameness model.[5]
t-TUCBRatOral Gavage0.1 - 100 mg/kg-Dose-dependent effects in neuropathic and inflammatory pain models.[2]

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

  • Materials:

    • This compound (or its epoxide precursor) in ethanol

    • Soluble epoxide hydrolase inhibitor (e.g., t-TUCB)

    • Vehicle (e.g., sterile saline, polyethylene glycol 400 (PEG400), corn oil)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Allow the stock solution of this compound to equilibrate to room temperature.

    • In a sterile microcentrifuge tube, add the required volume of the stock solution to achieve the final desired concentration.

    • If co-administering an sEH inhibitor, add the appropriate amount to the same tube.

    • Add the chosen vehicle to the tube. The final concentration of ethanol should be minimized (typically <10%) to avoid toxicity. For oral administration, PEG400 is a common vehicle. For intravenous administration, the compound may need to be formulated in a solution with a low percentage of a solubilizing agent like DMSO, followed by dilution in sterile saline.

    • Vortex the solution thoroughly to ensure complete mixing.

    • Protect the solution from light and use it immediately after preparation.

2. Administration via Oral Gavage (Mouse/Rat)

  • Materials:

    • Prepared dosing solution

    • Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats)

    • Syringe

    • Animal scale

  • Procedure:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[6]

    • Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel wrap may be helpful.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.

    • With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth and advance it along the upper palate.

    • The needle should pass smoothly into the esophagus. If resistance is met, do not force it. Withdraw and re-attempt.

    • Once the needle is in the stomach, slowly administer the dosing solution.

    • Gently remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress for at least 10-15 minutes post-gavage.

3. Administration via Osmotic Minipump (Subcutaneous Implantation)

  • Materials:

    • Osmotic minipump (e.g., ALZET®)

    • Prepared dosing solution

    • Surgical instruments (scalpel, forceps, wound clips or sutures)

    • Anesthetic

    • Analgesic

    • Sterile gauze and antiseptic solution

  • Procedure:

    • Fill the osmotic minipump with the prepared dosing solution according to the manufacturer's instructions.

    • Anesthetize the animal.

    • Shave and sterilize the skin on the back, between the scapulae.

    • Make a small incision in the skin.

    • Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the minipump.

    • Insert the filled minipump into the pocket, with the delivery portal facing away from the incision.

    • Close the incision with wound clips or sutures.

    • Administer a post-operative analgesic as recommended by your institution's animal care guidelines.

    • Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications.

Signaling Pathway Diagrams

GPR120_AMPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 19_20_EDP 19,20-EDP GPR120 GPR120 19_20_EDP->GPR120 Binds and Activates AMPK AMPKα GPR120->AMPK Activates Metabolic_Regulation Metabolic Regulation (e.g., Glucose Uptake) AMPK->Metabolic_Regulation Promotes SIRT3_Activation_Pathway cluster_outside Cytosol cluster_mito Mitochondrion 19_20_EDP_cyto 19,20-EDP 19_20_EDP_mito 19,20-EDP 19_20_EDP_cyto->19_20_EDP_mito Enters SIRT3 SIRT3 19_20_EDP_mito->SIRT3 Directly Binds and Activates Mito_Proteins Acetylated Mitochondrial Proteins SIRT3->Mito_Proteins Deacetylates Deacetylated_Mito_Proteins Deacetylated Mitochondrial Proteins Mito_Function Improved Mitochondrial Function & Reduced Oxidative Stress Deacetylated_Mito_Proteins->Mito_Function Leads to NFkB_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Omega_3_Epoxides Omega-3 Epoxides (e.g., 19,20-EDP) IKK IKK Complex Omega_3_Epoxides->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB IkB->NFkB_inactive Inhibits NFkB_active NF-κB NFkB_inactive->NFkB_active Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Induces

References

minimizing off-target effects of 19(R),20(S)-EDP in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 19(R),20(S)-dihydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (19(R),20(S)-EDP) in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways activated by this compound, and how can I differentiate between them in my experiments?

A1: this compound is a bioactive lipid mediator known to activate multiple signaling pathways, which can be considered "on-target" or "off-target" depending on the specific research question. The three primary pathways are:

  • GPR120/FFAR4 Activation: this compound is an agonist for the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). Activation of GPR120 can lead to various downstream effects, including anti-inflammatory responses and improved insulin (B600854) sensitivity.[1][2][3][4]

  • SIRT3 Activation: This lipid mediator can directly bind to and activate Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[5] This pathway is crucial for regulating mitochondrial function and cellular metabolism.[5][6][7]

  • AMPKα Activation: this compound can lead to the phosphorylation and activation of the α-subunit of AMP-activated protein kinase (AMPKα), a key cellular energy sensor.[8]

To differentiate these pathways, a combination of specific inhibitors and readouts is recommended. The following diagram illustrates a general workflow for dissecting these pathways.

G cluster_workflow Experimental Workflow to Differentiate this compound Signaling Pathways cluster_inhibitors Inhibitor Pre-treatment cluster_readouts Downstream Readouts start Treat cells with This compound inhibitor_gpr120 GPR120 Antagonist (e.g., AH-7614) start->inhibitor_gpr120 Pre-treat with inhibitor inhibitor_sirt3 SIRT3 Inhibitor (e.g., 3-TYP) start->inhibitor_sirt3 Pre-treat with inhibitor inhibitor_ampk AMPKα Inhibitor (e.g., Dorsomorphin) start->inhibitor_ampk Pre-treat with inhibitor readout_gpr120 Calcium Flux Assay (GPR120 activation) inhibitor_gpr120->readout_gpr120 readout_sirt3 SIRT3 Deacetylation Assay (e.g., MnSOD acetylation) inhibitor_sirt3->readout_sirt3 readout_ampk AMPK Phosphorylation (Western Blot for p-AMPKα) inhibitor_ampk->readout_ampk readout_nfkb NF-κB Activity Assay (e.g., p65 nuclear translocation) readout_ampk->readout_nfkb Downstream of AMPK activation

Experimental workflow for pathway differentiation.
Q2: What concentrations of this compound and inhibitors should I use in my cell culture experiments?

A2: The optimal concentration of this compound and inhibitors can vary depending on the cell type and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. The following table provides a summary of reported effective concentrations from the literature as a starting point.

CompoundTargetReported Effective Concentration (in vitro)Reported Potency (EC₅₀/IC₅₀)
This compoundGPR120100 nM - 10 µM~0.35 µM (for β-arrestin-2 recruitment)[9]
This compoundSIRT31 µM[10]Not reported
This compoundAMPKαNot directly reported, downstream effects observed at 1 µMNot reported
AH-7614GPR120 Antagonist10 µMNot reported
3-TYPSIRT3 Inhibitor10 µMIC₅₀ ~16 nM[7]
Dorsomorphin (Compound C)AMPKα Inhibitor10-40 µMKᵢ ~109 nM[11]

Note: Always include a vehicle control (e.g., DMSO) in your experiments at the same concentration as used for your test compounds.

Q3: What are some common pitfalls and troubleshooting tips for experiments with this compound?

A3: Working with lipid mediators can present unique challenges. Here are some common issues and their solutions:

  • Problem: High background or inconsistent results.

    • Potential Cause: Lipid aggregation, instability, or non-specific binding.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored under inert gas at -80°C. Use carrier proteins like fatty acid-free BSA to improve solubility and reduce non-specific binding.

  • Problem: Inhibitor toxicity.

    • Potential Cause: High concentrations of inhibitors can have off-target cytotoxic effects.

    • Solution: Perform a cell viability assay (e.g., MTT or LDH assay) with a range of inhibitor concentrations to determine the maximum non-toxic concentration for your cell line.

  • Problem: Ambiguous results even with inhibitors.

    • Potential Cause: Pathway crosstalk or incomplete inhibition.

    • Solution: Use a secondary inhibitor for the same pathway to confirm the results. Additionally, consider using genetic approaches like siRNA or CRISPR/Cas9 to knockdown the target protein as an orthogonal method to validate your findings.

Signaling Pathways

The following diagrams illustrate the known signaling pathways of this compound. Understanding these pathways is crucial for designing experiments and interpreting results.

GPR120_Pathway cluster_gpr120 GPR120 Signaling Pathway EDP This compound GPR120 GPR120/FFAR4 EDP->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 beta_arrestin β-arrestin 2 GPR120->beta_arrestin PLC PLC Gaq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Activation beta_arrestin->ERK NFkB_inhibition NF-κB Inhibition beta_arrestin->NFkB_inhibition

GPR120-mediated signaling cascade.

SIRT3_AMPK_Pathway cluster_sirt3_ampk SIRT3 and AMPKα Signaling Pathways EDP This compound SIRT3 SIRT3 EDP->SIRT3 AMPKa AMPKα EDP->AMPKa Mitochondrial_Proteins Mitochondrial Proteins (e.g., MnSOD) SIRT3->Mitochondrial_Proteins Deacetylates p_AMPKa p-AMPKα (Active) AMPKa->p_AMPKa Phosphorylation NFkB_inhibition NF-κB Inhibition p_AMPKa->NFkB_inhibition Deacetylation Deacetylation Mitochondrial_Proteins->Deacetylation

SIRT3 and AMPKα activation by this compound.

Detailed Experimental Protocols

Protocol 1: GPR120 Activation Assessment via Calcium Flux Assay

Objective: To measure the activation of GPR120 by this compound through the quantification of intracellular calcium mobilization.

Materials:

  • Cells expressing GPR120 (e.g., HEK293-GPR120)

  • This compound

  • GPR120 antagonist (e.g., AH-7614)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed GPR120-expressing cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS. b. Remove the culture medium and add 100 µL of loading buffer to each well. c. Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: a. Gently aspirate the loading buffer and wash the cells twice with 200 µL of HBSS. b. After the final wash, add 100 µL of HBSS to each well.

  • Compound Preparation and Incubation: a. For antagonist experiments, pre-incubate the cells with the desired concentration of AH-7614 for 15-30 minutes at 37°C. b. Prepare serial dilutions of this compound in HBSS.

  • Calcium Flux Measurement: a. Set up the fluorescence plate reader to measure fluorescence kinetically (excitation ~494 nm, emission ~516 nm for Fluo-4). b. Establish a baseline fluorescence reading for 30-60 seconds. c. Inject the this compound dilutions into the wells and continue to record the fluorescence intensity for at least 3-5 minutes.

  • Data Analysis: a. Normalize the change in fluorescence intensity (ΔF) to the baseline fluorescence (F₀) to obtain ΔF/F₀. b. Plot the peak response against the concentration of this compound to determine the EC₅₀ value.

Protocol 2: AMPKα Activation Assessment via Western Blot

Objective: To detect the phosphorylation of AMPKα at Threonine 172 as a marker of its activation by this compound.

Materials:

  • Cell line of interest

  • This compound

  • AMPKα inhibitor (e.g., Dorsomorphin)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα (total)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • SDS-PAGE gels and Western blot equipment

  • ECL substrate

Procedure:

  • Cell Treatment: a. Plate cells and grow to 70-80% confluency. b. For inhibitor experiments, pre-treat cells with Dorsomorphin for 1-2 hours. c. Treat cells with this compound for the desired time (e.g., 30 minutes to 2 hours).

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour. b. Incubate with the primary antibody for phospho-AMPKα (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Signal Detection: a. Wash the membrane and incubate with ECL substrate. b. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the total AMPKα antibody to normalize for protein loading.

  • Data Analysis: Quantify band intensities using densitometry software and express the results as the ratio of phospho-AMPKα to total AMPKα.[8][12][13][14]

Protocol 3: SIRT3 Activity Assessment via Deacetylation of MnSOD

Objective: To measure the deacetylation of a known SIRT3 substrate, Manganese Superoxide Dismutase (MnSOD), as an indicator of this compound-mediated SIRT3 activation.

Materials:

  • Cell line of interest

  • This compound

  • SIRT3 inhibitor (e.g., 3-TYP)

  • Lysis buffer with protease inhibitors and a deacetylase inhibitor (e.g., Nicotinamide)

  • Primary antibodies: Rabbit anti-acetylated-lysine, Mouse anti-MnSOD

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse IgG)

Procedure:

  • Cell Treatment: a. Plate cells and grow to 70-80% confluency. b. Pre-treat with 3-TYP for 1-2 hours if needed. c. Treat with this compound for a suitable duration (e.g., 4-6 hours).

  • Cell Lysis and Immunoprecipitation: a. Lyse the cells as described in the Western blot protocol. b. Incubate the cell lysate with an anti-MnSOD antibody overnight at 4°C. c. Add protein A/G agarose (B213101) beads to pull down the MnSOD protein complex. d. Wash the beads several times with lysis buffer.

  • Western Blot for Acetylation: a. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. b. Perform SDS-PAGE and Western transfer as described previously. c. Block the membrane and incubate with the anti-acetylated-lysine primary antibody overnight at 4°C. d. Proceed with secondary antibody incubation and signal detection.

  • Normalization: Strip the membrane and re-probe with the anti-MnSOD antibody to confirm equal immunoprecipitation of MnSOD in all samples.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of acetylated MnSOD to total MnSOD.[1][7]

References

Technical Support Center: Refining Cell-Based Assays for Consistent 19(R),20(S)-EDP Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with 19(R),20(S)-Epoxydocosapentaenoic acid (19(R),20(S)-EDP) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological effects?

This compound is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 (CYP) epoxygenases. It is known to possess a range of biological activities, including potent anti-inflammatory effects, promotion of brown adipose tissue (BAT) thermogenesis, and vasodilation.[1][2][3] It plays a role in reducing cardiac fibrosis, protecting against ischemic reperfusion injury, and alleviating pain.[3]

Q2: What are the known signaling pathways activated by this compound?

This compound has been shown to activate several key signaling pathways. A primary receptor for this compound is G-protein coupled receptor 120 (GPR120).[2][4] Activation of GPR120 can lead to the phosphorylation of AMP-activated protein kinase (AMPKα).[2] Additionally, this compound can activate peroxisome proliferator-activated receptor-gamma (PPARγ) and suppress the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway.[1][5]

Q3: Is this compound cytotoxic?

The cytotoxic effects of this compound appear to be cell-type and metabolic-state dependent. For example, in H9c2 cells with a glycolytic metabolic profile, this compound can induce cytotoxicity through a mechanism involving the accumulation of ceramide and activation of a lysosomal-proteolytic degradation pathway.[6][7] However, under conditions of oxidative phosphorylation (low glucose), it does not show the same cytotoxic effects.[7]

Q4: How should I prepare and store this compound for use in cell-based assays?

For optimal stability, this compound should be stored in an organic solvent such as ethanol (B145695) or acetonitrile (B52724) at -80°C. For cell-based assays, a fresh working solution should be prepared for each experiment. Due to its lipophilic nature, it is crucial to ensure complete solubilization in the culture medium. A common method is to first dissolve the this compound in a small amount of ethanol or DMSO and then dilute it to the final concentration in the cell culture medium, ensuring the final solvent concentration is non-toxic to the cells (typically <0.1%).

Troubleshooting Guide

Issue 1: Inconsistent or No Effect of this compound in My Assay
Potential Cause Troubleshooting Suggestion
Degradation of this compound Epoxy fatty acids can be unstable. Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Poor Solubility in Media Ensure the compound is fully dissolved. Use a vehicle like ethanol or DMSO to make a concentrated stock before diluting in serum-free media. Vortex gently but thoroughly. The final solvent concentration should be kept low and consistent across all treatments, including controls.
Sub-optimal Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. Effects can be biphasic.
Cell Passage Number and Health High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.[8]
Non-Specific Binding Being a lipid, this compound can bind to plasticware and serum proteins. Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if performing assays in serum-free conditions. When possible, use low-protein binding plates.
Issue 2: High Background or False Positives in Cell Viability Assays (e.g., MTT, XTT)
Potential Cause Troubleshooting Suggestion
Direct Reduction of Tetrazolium Salts Some compounds can directly reduce MTT or XTT, leading to a false-positive signal for cell viability.[9][10] To test for this, incubate this compound with the assay reagent in cell-free media.
Alteration of Cellular Metabolism This compound can alter cellular metabolism.[7] This can affect the readout of metabolic assays like MTT, which measures mitochondrial reductase activity. Consider using a non-metabolic viability assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).
Interference from Phenol (B47542) Red Phenol red in culture media can interfere with the absorbance readings of some colorimetric assays. Use phenol red-free media for the duration of the assay.
Issue 3: Variable Results in Cell Migration Assays
Potential Cause Troubleshooting Suggestion
Inconsistent Chemoattractant Gradient Ensure a stable and consistent gradient of this compound is established. Optimize the concentration of this compound used as a chemoattractant.
Sub-optimal Cell Seeding Density The number of cells seeded into the transwell insert is critical. Too few cells will result in a weak signal, while too many can lead to overcrowding and altered migration. Optimize the seeding density for your cell type.[11]
Inconsistent "Wound" in Scratch Assays If performing a scratch assay, use a consistent tool and pressure to create the cell-free zone. Automated wound creation tools can improve reproducibility.[12]

Data Presentation

Table 1: Effect of this compound on Gene and Protein Expression

Target Cell/Tissue Type Treatment Conditions Observed Effect Reference
UCP1 Protein Brown Adipose Tissue (BAT)19,20-EDP + t-TUCBIncreased expression[5]
CD36 Protein Brown Adipose Tissue (BAT)19,20-EDP + t-TUCBIncreased expression[5]
p-AMPKα Differentiated SVCs19,20-EpDPEIncreased phosphorylation[2]
NF-κB Activation Murine Brown Preadipocytes10 µM 19,20-EDPSignificantly suppressed LPS-induced activation[5]

Table 2: Cytotoxic Effects of this compound in H9c2 Cells

Culture Condition Treatment Cell Viability (% of Control) Reference
25 mM Glucose 1 µM 19,20-EDPMarkedly reduced[7]
5.5 mM Glucose 1 µM 19,20-EDPNo significant effect[7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Control: Include a cell-free control with this compound and MTT to check for direct reduction of the reagent.

Protocol 2: Transwell Cell Migration Assay
  • Insert Preparation: If required, coat the transwell inserts (8 µm pore size) with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) and allow it to dry.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at an optimized concentration.

  • Assay Setup: Add serum-free medium containing the desired concentration of this compound (chemoattractant) to the lower chamber of the 24-well plate.

  • Cell Seeding: Add the cell suspension to the upper chamber (the transwell insert).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined duration (e.g., 4-24 hours).

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with a solution such as crystal violet or DAPI.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Mandatory Visualizations

GPR120_Signaling_Pathway EDP This compound GPR120 GPR120 EDP->GPR120 Gq11 Gαq/11 GPR120->Gq11 AMPK AMPKα Gq11->AMPK pAMPK p-AMPKα AMPK->pAMPK Thermogenesis BAT Thermogenesis pAMPK->Thermogenesis WAT_Browning WAT Browning pAMPK->WAT_Browning

Caption: this compound activates the GPR120-AMPKα signaling pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EDP This compound IKK IKK Complex EDP->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release of IκBα Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Translocates and Activates

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Treatment Treat with This compound Adherence->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay_Reagent Add Viability Reagent (e.g., MTT) Incubation->Assay_Reagent Incubate_Reagent Incubate (e.g., 4h) Assay_Reagent->Incubate_Reagent Readout Measure Signal (e.g., Absorbance) Incubate_Reagent->Readout End End Readout->End

Caption: General workflow for assessing cell viability after this compound treatment.

References

Technical Support Center: 19(R),20(S)-EDP Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 19(R),20(S)-dihydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (19(R),20(S)-EDP). The following question-and-answer format addresses specific issues to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For optimal stability, this compound should be stored at -20°C.[1][2] When stored as a solution in an organic solvent, such as ethanol (B145695), it is stable for at least two years.[1][3]

Q2: In what form is this compound typically supplied?

A2: this compound is commonly supplied as a solution in an organic solvent, like ethanol, to ensure stability.[1][2] As a polyunsaturated fatty acid derivative, it is prone to oxidation and is more stable in an organic solvent than as a dry powder.[4]

Q3: What are suitable solvents for this compound?

A3: this compound is soluble in several organic solvents. For stock solutions, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are suitable.[5] When preparing for aqueous-based experiments, the organic solvent from the stock solution should be evaporated before dissolving the compound in a buffer.[1]

Q4: How stable is this compound in aqueous solutions?

A4: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh aqueous solutions for each experiment and not to store them for more than one day to minimize degradation.[1]

Storage and Handling Conditions

Proper storage and handling are critical to maintain the biological activity of this compound. The following table summarizes the key parameters.

ParameterRecommendationRationale
Storage Temperature -20°CMinimizes oxidation and degradation of the polyunsaturated fatty acid backbone.[1][2]
Supplied Form Solution in EthanolEnhances stability and prevents oxidation.[1]
Long-term Stability ≥ 2 years (in ethanol at -20°C)Ensures compound integrity over an extended period.[1][3]
Aqueous Solution Storage Not recommended for more than one dayProne to degradation in aqueous environments.[1]
Light Exposure Minimize; store in amber vialsPolyunsaturated fatty acids can be sensitive to light-induced oxidation.
Oxygen Exposure Minimize; overlay with inert gas (argon or nitrogen) if possibleReduces the risk of oxidation.[4]

Solubility Data

SolventApproximate Solubility
Ethanol50 mg/mL[5]
Dimethylformamide (DMF)50 mg/mL[5]
Dimethyl Sulfoxide (DMSO)50 mg/mL[5]
Phosphate-Buffered Saline (PBS), pH 7.20.25 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Experiments

This protocol details the preparation of this compound from an organic stock solution for use in aqueous cell culture media.

Materials:

  • This compound in ethanol

  • Sterile, inert gas (e.g., nitrogen or argon)

  • Sterile glass vial

  • Appropriate solvent for the final working solution (e.g., DMSO or ethanol)

  • Sterile-filtered, fatty acid-free bovine serum albumin (BSA) solution (optional, for complexing)

  • Sterile cell culture medium

Procedure:

  • Transfer a known volume of the this compound stock solution in ethanol to a sterile glass vial.

  • Under a gentle stream of inert gas (nitrogen or argon), evaporate the ethanol completely. Ensure the gas flow is not too strong to avoid splashing the lipid.

  • Immediately redissolve the dried lipid film in a small volume of a biocompatible organic solvent like sterile DMSO or ethanol.[1]

  • For cell-based assays, it is common to complex fatty acids with BSA to improve solubility and delivery to cells. If using BSA, slowly add the redissolved this compound to a sterile BSA solution while gently vortexing.

  • Further dilute the this compound solution or the lipid-BSA complex into the final cell culture medium to achieve the desired working concentration.

  • Crucially, ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is minimal and non-toxic to the cells (typically ≤0.1%). [6] Run a vehicle control with the same final solvent concentration in your experiment.

  • Use the freshly prepared medium for your experiment immediately. Do not store aqueous solutions of this compound.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or No Biological Activity Compound DegradationEnsure proper storage at -20°C, protection from light and oxygen. Prepare fresh aqueous solutions for each experiment.[1]
Check the expiration date of the compound.
Precipitation in Aqueous Medium Poor SolubilityThe concentration may be too high for the aqueous buffer. Reduce the final concentration.[5]
Ensure the organic solvent from the stock solution is fully evaporated before adding the aqueous buffer.[1]
For cell culture, complexing with fatty acid-free BSA can improve solubility.
Cell Toxicity Solvent ToxicityThe final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium may be too high. Ensure the final concentration is well below the toxic threshold for your cell line (typically ≤0.1%).[6]
Always include a vehicle control (medium with the same final solvent concentration) to assess solvent-induced toxicity.
Variability Between Experiments Inconsistent PreparationStandardize the protocol for preparing working solutions. Ensure the organic solvent is completely evaporated each time.
Use freshly prepared solutions for every experiment to avoid degradation-related variability.[1]

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

This compound is a diol metabolite of eicosapentaenoic acid (EPA). Its formation is initiated by cytochrome P450 (CYP) epoxygenases, which convert EPA into its epoxide intermediate, 19(S),20(R)-epoxyeicosatetraenoic acid (19(S),20(R)-EpETE). Subsequently, the soluble epoxide hydrolase (sEH) hydrolyzes the epoxide to form the vicinal diol, this compound.[2][7]

G cluster_0 Enzymatic Conversion EPA Eicosapentaenoic Acid (EPA) EpETE 19(S),20(R)-Epoxyeicosatetraenoic Acid (19,20-EpETE) EPA->EpETE Epoxidation EDP 19(R),20(S)-dihydroxy-eicosapentaenoic Acid (19,20-EDP) EpETE->EDP Hydrolysis CYP Cytochrome P450 (CYP) Epoxygenase sEH Soluble Epoxide Hydrolase (sEH)

Biosynthesis of this compound from EPA.
Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for investigating the effects of this compound on cultured cells.

G start Start: this compound in Ethanol (-20°C) prep Prepare Working Solution (Evaporate Ethanol, Redissolve, Dilute in Medium) start->prep treat Treat Cultured Cells (Include Vehicle Control) prep->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response (e.g., Gene Expression, Protein Levels, Cell Viability) incubate->analyze end End: Data Analysis analyze->end

Workflow for this compound cell-based experiments.

References

Technical Support Center: Large-Scale Synthesis of 19(R),20(S)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 19(R),20(S)-dihydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (19(R),20(S)-EDP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this bioactive lipid mediator.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield in Stereoselective Epoxidation

Question: We are experiencing low yields during the asymmetric epoxidation of the docosahexaenoic acid (DHA) derivative to form the chiral epoxide precursor. What are the potential causes and solutions?

Answer:

Low yields in the Sharpless asymmetric epoxidation of polyunsaturated fatty acid (PUFA) derivatives are a common challenge. Here are the primary causes and troubleshooting steps:

  • Catalyst Deactivation by Water: The titanium-tartrate catalyst is highly sensitive to moisture.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and reagents. The addition of activated 3Å or 4Å molecular sieves to the reaction mixture is highly recommended to scavenge any trace amounts of water.[1]

  • Improper Catalyst Formation: The active chiral catalyst may not have formed correctly before the addition of the substrate.

    • Solution: Pre-form the catalyst by stirring the titanium(IV) isopropoxide and the diethyl tartrate ligand for at least 30 minutes at -20°C before adding the DHA derivative.[1]

  • Substrate Reactivity: Polyunsaturated substrates can sometimes be less reactive under standard conditions.

    • Solution: A modest increase in the reaction temperature may improve the reaction rate, but this should be done cautiously as it can negatively impact enantioselectivity. Alternatively, increasing the catalyst loading may be necessary for sluggish substrates.[1]

  • Oxidant Instability: The oxidant, typically tert-butyl hydroperoxide (TBHP), can degrade over time.

    • Solution: Use a fresh, anhydrous solution of TBHP. It is advisable to titrate the TBHP solution to determine its exact concentration before use.

Issue 2: Poor Diastereoselectivity in the Wittig Reaction

Question: Our Wittig reaction to couple the chiral epoxy-aldehyde with the phosphonium (B103445) ylide is resulting in a mixture of Z/E isomers. How can we improve the Z-selectivity?

Answer:

Achieving high Z-selectivity in the Wittig reaction with polyunsaturated aldehydes can be challenging. Here are some strategies to improve the outcome:

  • Choice of Base and Solvent: The reaction conditions play a crucial role in determining the stereochemical outcome.

    • Solution: For unstabilized ylides, using strong, non-nucleophilic bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) in a non-polar, aprotic solvent like THF at low temperatures (e.g., -78°C) generally favors the formation of the Z-alkene.[1] The use of "salt-free" conditions, by generating the ylide with a sodium or potassium base rather than an organolithium reagent, can also enhance Z-selectivity.

  • Alternative Olefination Methods: If optimizing the standard Wittig reaction is unsuccessful, consider alternative methods.

    • Solution: The Horner-Wadsworth-Emmons (HWE) reaction, particularly the Still-Gennari modification using bis(2,2,2-trifluoroethyl)phosphonates, is known to provide high Z-selectivity.[1] This method often proves superior for complex and sensitive substrates.

Issue 3: Difficulty in Purifying Diastereomers

Question: We are struggling to separate the this compound from its diastereomers after synthesis. What are the most effective purification strategies on a large scale?

Answer:

The separation of EDP diastereomers is a critical and often challenging step. Since diastereomers have different physical properties, they can be separated by chromatographic methods.

  • Reverse-Phase Flash Chromatography: This is a scalable and cost-effective alternative to preparative HPLC.

    • Solution: Utilize C18 reverse-phase flash chromatography. A gradient elution, for example, with a water/acetonitrile or water/methanol mobile phase, can effectively separate the diastereomers. For particularly difficult separations, stacking two C18 cartridges can improve resolution.

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster and more efficient separations with reduced solvent consumption compared to HPLC.

    • Solution: Chiral SFC has been shown to provide superior enantiomeric resolution compared to HPLC in some cases.[2] For diastereomer separation, both chiral and achiral SFC can be effective and should be considered as a high-throughput purification option.

Frequently Asked Questions (FAQs)

Q1: What is the expected overall yield for the asymmetric total synthesis of this compound?

A1: The reported overall yield for an eight-step asymmetric total synthesis is approximately 3.1%.[2] This route has been successfully used to prepare over 20 mg of the final product, indicating its suitability for generating biologically relevant quantities.[2]

Q2: How can the enantiomeric excess (ee) of the final product be accurately determined?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of this compound. The product may need to be derivatized, for example, as a benzoate (B1203000) ester, to achieve good separation on a chiral column.[2]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: As an epoxide and a polyunsaturated fatty acid, this compound is susceptible to degradation. For long-term storage, it is recommended to store the compound at -20°C or lower, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] If dissolved in a solvent, use a high-purity aprotic solvent and store in a tightly sealed vial in the dark. Epoxides can be sensitive to acidic conditions which can promote ring-opening. Therefore, storage in neutral, aprotic solvents is advisable.

Q4: Are there any known safety concerns associated with the reagents used in the synthesis?

A4: Yes, several reagents require careful handling. tert-Butyl hydroperoxide (TBHP) is a potent oxidizing agent and can be explosive in concentrated forms.[1] Organolithium reagents like n-butyllithium are pyrophoric. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood, especially when performing reactions on a large scale.[1]

Data Presentation

Table 1: Comparison of Synthesis and Purification Methods for 19,20-EDP

MethodKey Reagents/TechniqueTypical YieldEnantiomeric Excess (ee)Scalability NotesReference
Asymmetric Total Synthesis Sharpless Epoxidation, Wittig Reaction~3.1% (overall, 8 steps)>98%Demonstrated on >20 mg scale.[2][2]
Enzymatic Synthesis P450 Enzyme (e.g., BM3 mutant)Not explicitly quantified, but described as efficient.>99% (for 19(S),20(R)-EDP)Can produce single enantiomers, avoiding chiral separation.[4]
Purification of Diastereomers Reverse-Phase Flash Chromatography (C18)High recoveryN/AScalable to hundreds of milligrams.
Purification of Diastereomers Supercritical Fluid Chromatography (SFC)High recoveryN/AOffers speed and reduced solvent usage.[2]

Experimental Protocols

Protocol 1: Catalytic Sharpless Asymmetric Epoxidation

This protocol is a general guideline and may require optimization for the specific DHA derivative.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, add powdered 4Å molecular sieves (approx. 200-300 mg per mmol of substrate).

  • Under an argon atmosphere, add anhydrous dichloromethane (B109758) (DCM) and cool the flask to -20°C in a cryocool or a suitable cooling bath.

  • To the cooled solution, add (+)-diethyl tartrate (0.06 equivalents) followed by titanium(IV) isopropoxide (0.05 equivalents).

  • Stir the mixture for 30 minutes at -20°C to allow for the formation of the chiral catalyst.

  • Add the allylic alcohol substrate (1.0 equivalent) dissolved in a minimal amount of anhydrous DCM.

  • Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) or decane (B31447) (1.5-2.0 equivalents) dropwise over 30 minutes, maintaining the internal temperature at -20°C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for at least one hour.

  • Filter the mixture through a pad of Celite to remove the titanium salts.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.[1]

Protocol 2: Wittig Reaction for Alkene Formation

This is a general protocol for a Wittig reaction leading to a Z-alkene under salt-free conditions.

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the phosphonium salt (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0°C and add sodium hexamethyldisilazide (NaHMDS) (1.05 equivalents) portion-wise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture to -78°C.

  • Slowly add a solution of the epoxy-aldehyde (1.0 equivalent) in anhydrous THF via a syringe or dropping funnel.

  • Stir the reaction at -78°C for the appropriate time (monitor by TLC).

  • Quench the reaction at -78°C by the addition of saturated aqueous ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography. The triphenylphosphine (B44618) oxide byproduct can often be removed by crystallization.

Visualizations

Signaling Pathway of this compound in Endothelial Cells

EDP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 EDP This compound pVEGFR2 p-VEGFR2 EDP->pVEGFR2 Inhibition VEGFR2->pVEGFR2 Phosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K ERK ERK1/2 pVEGFR2->ERK Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt CellProliferation Cell Proliferation Akt->CellProliferation CellMigration Cell Migration ERK->CellMigration

Caption: Inhibition of VEGFR2 signaling by this compound.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis DHA_deriv DHA Derivative Epoxy_alcohol Chiral Epoxy-alcohol DHA_deriv->Epoxy_alcohol Sharpless Asymmetric Epoxidation Epoxy_aldehyde Chiral Epoxy-aldehyde Epoxy_alcohol->Epoxy_aldehyde Oxidation Crude_EDP_ester Crude this compound Ester Epoxy_aldehyde->Crude_EDP_ester Wittig Reaction Wittig_reagent Phosphonium Ylide Wittig_reagent->Crude_EDP_ester Crude_EDP Crude this compound Crude_EDP_ester->Crude_EDP Saponification Purification Reverse-Phase Flash Chromatography Crude_EDP->Purification Pure_EDP Pure this compound Purification->Pure_EDP Analysis Chiral HPLC Analysis Pure_EDP->Analysis Final_Product Final Product (ee >98%) Analysis->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Optimizing LC-MS Separation of 19,20-EDP Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) separation of 19,20-epoxydocosapentaenoic acid (19,20-EDP) enantiomers.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral column is most effective for separating 19,20-EDP enantiomers?

A1: Polysaccharide-based chiral stationary phases (CSPs) are widely used for the separation of lipid enantiomers.[1][2] For epoxyeicosanoids like 19,20-EDP, cellulose-based columns have shown superior performance in achieving baseline resolution under reversed-phase conditions. Specifically, a Lux Cellulose-3 column has been reported to be effective for resolving a wide range of monoepoxides, although another study noted that an Amylose-2 column could partially resolve 19,20-EDP.[3]

Q2: What are the recommended mobile phase conditions for chiral separation of 19,20-EDP on LC-MS?

A2: Reversed-phase chromatography is the most promising mode for chiral LC-MS analysis due to its compatibility with mass spectrometry.[2] A common mobile phase consists of a simple methanol/water gradient containing a small percentage of an acid, such as 0.005% acetic acid.[3] This composition is amenable to electrospray ionization (ESI). For reversed-phase LC-MS lipidomics in general, mobile phases containing ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are also frequently used to improve ionization efficiency.[4]

Q3: What are the typical mass spectrometry parameters for the detection of 19,20-EDP?

A3: 19,20-EDP and other eicosanoids are typically detected in negative electrospray ionization (ESI) mode.[5] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity. The specific precursor-to-product ion transition for 19,20-EDP is m/z 343 -> 241.[5]

Troubleshooting Guide

Issue 1: Poor or no separation of 19,20-EDP enantiomers.

Possible Cause Suggested Solution
Inappropriate Chiral Column Ensure you are using a chiral stationary phase known to be effective for epoxyeicosanoids. A cellulose-based column like Lux Cellulose-3 is a good starting point.[3]
Suboptimal Mobile Phase Optimize the mobile phase gradient. A simple methanol/water gradient with a low concentration of acetic acid (e.g., 0.005%) has proven effective.[3] Experiment with different gradient slopes and solvent compositions.
Incorrect Flow Rate The flow rate can impact resolution. Start with a flow rate around 0.5 mL/min and adjust as needed.[5]
Column Temperature Temperature can influence chiral recognition. Maintain a stable column temperature, for example, at 40°C, and investigate the effect of varying the temperature.[5]

Issue 2: Low signal intensity or poor sensitivity in the mass spectrometer.

Possible Cause Suggested Solution
Suboptimal Ionization 19,20-EDP is best detected in negative ESI mode.[5] Ensure your MS is set to the correct polarity. Optimize source parameters such as capillary voltage, gas temperature, and nebulizer pressure.[6]
Incorrect MS/MS Transition Verify the MRM transition for 19,20-EDP. The transition is typically m/z 343 -> 241.[5] Optimize collision energy and declustering potential for this specific transition.[5]
Matrix Effects Biological samples can cause ion suppression. Improve sample preparation to remove interfering substances.[7] Techniques like solid-phase extraction (SPE) can be beneficial.
Mobile Phase Incompatibility While acidic modifiers are good for chromatography, they might not be optimal for ionization. Consider using mobile phase additives like ammonium acetate or ammonium formate, which are generally MS-friendly.[2][8]

Issue 3: Peak fronting, tailing, or splitting.

Possible Cause Suggested Solution
Sample Overload Injecting too much sample can lead to poor peak shape. Reduce the injection volume or dilute the sample.
Injection Solvent Mismatch The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing on the column head.[9]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be contaminated or have reached the end of its lifetime and needs to be replaced.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[9]

Experimental Protocols

Sample Preparation (General Protocol for Plasma)
  • To a 1 mL plasma sample, add an internal standard (e.g., deuterated 19,20-EDP).

  • Perform protein precipitation by adding 3 mL of ice-cold acetone, vortex, and incubate at -20°C for 30 minutes.

  • Centrifuge at 4°C for 10 minutes at 3000 x g.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.

LC-MS Method for 19,20-EDP Enantiomer Separation

This protocol is a starting point and should be optimized for your specific instrumentation and application.

Parameter Condition
LC System UPLC or HPLC system
Column Lux Cellulose-3 (or similar cellulose-based chiral column)
Mobile Phase A Water + 0.02% Acetic Acid
Mobile Phase B Acetonitrile/Isopropanol (50/50, v/v)
Gradient 0-4.0 min, 0.1-55% B; 4.0-4.5 min, 55-99% B; 4.5-5.0 min, 99% B[5]
Flow Rate 0.5 mL/min[5]
Column Temperature 40°C[5]
Injection Volume 10 µL[5]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -4.5 kV[5]
Source Temperature 525°C[5]
MRM Transition m/z 343 -> 241[5]
Collision Energy Optimized for the specific instrument, typically around -18 V[5]
Declustering Potential Optimized for the specific instrument, typically around -50 V[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate & Reconstitute spe->evap inject Inject into LC System evap->inject chiral_sep Chiral Separation on Column inject->chiral_sep ms_detect MS Detection (ESI-, MRM) chiral_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification of Enantiomers integrate->quantify

Caption: A generalized workflow for the LC-MS analysis of 19,20-EDP enantiomers.

troubleshooting_logic start Poor Enantiomeric Resolution? check_column Is Chiral Column Appropriate? (e.g., Cellulose-based) start->check_column check_mobile_phase Is Mobile Phase Optimized? (Gradient, Additives) start->check_mobile_phase check_temp_flow Are Flow Rate and Temperature Stable and Optimized? start->check_temp_flow solution Resolution Improved check_column->solution check_mobile_phase->solution check_temp_flow->solution

Caption: A troubleshooting decision tree for poor enantiomeric resolution.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 19(R),20(S)-EDP and 19(S),20(R)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

19,20-EDP is a cytochrome P450 (CYP)-derived metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). It is further metabolized by soluble epoxide hydrolase (sEH) to the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP). The stereochemistry of the epoxide group, at the 19th and 20th carbon positions, is a critical determinant of the biological activity of related epoxyeicosanoids, suggesting that 19(R),20(S)-EDP and 19(S),20(R)-EDP likely possess distinct pharmacological profiles. However, without direct comparative studies, a quantitative assessment of their respective potencies and efficacies in various biological systems remains speculative.

This guide, therefore, summarizes the known biological activities of 19,20-EDP in general and provides detailed experimental protocols for key assays that would be essential for future comparative studies of its stereoisomers.

General Biological Activities of 19,20-EDP

Studies on unresolved mixtures of 19,20-EDP stereoisomers have demonstrated a range of significant biological effects.

Anti-Inflammatory Effects

19,20-EDP has been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, in combination with a soluble epoxide hydrolase inhibitor (sEHI) to prevent its degradation, 19,20-EDP has been observed to decrease inflammatory signaling in brown adipose tissue. This includes the suppression of NF-κB activation, a central regulator of inflammation.

Anti-Angiogenic Properties

A notable activity of 19,20-EDP is its ability to inhibit angiogenesis, the formation of new blood vessels. This effect is contrary to that of some other epoxyeicosanoids, such as epoxyeicosatrienoic acids (EETs), which are generally pro-angiogenic. The anti-angiogenic properties of 19,20-EDP make it a molecule of interest in cancer research.

Cardioprotective Actions

Research has indicated that 19,20-EDP possesses cardioprotective properties. It has been shown to limit mitochondrial damage following cardiac injury, suggesting a role in mitigating the effects of ischemia-reperfusion injury.

Future Directions: The Need for Stereospecific Analysis

The lack of direct comparative data between this compound and 19(S),20(R)-EDP represents a critical knowledge gap. Future research should focus on synthesizing these individual enantiomers and evaluating their activities in a range of biological assays to:

  • Determine which stereoisomer is the more potent anti-inflammatory, anti-angiogenic, or cardioprotective agent.

  • Elucidate the specific signaling pathways preferentially modulated by each enantiomer.

  • Inform the development of stereospecific therapeutic agents with improved efficacy and reduced off-target effects.

Experimental Protocols

To facilitate future comparative studies, detailed methodologies for key experiments are provided below.

Endothelial Cell Migration Assay (Transwell Assay)

This assay is crucial for assessing the anti-angiogenic potential of the EDP stereoisomers by measuring their effect on the migration of endothelial cells, a key step in angiogenesis.

Objective: To quantify the migration of endothelial cells through a porous membrane in response to a chemoattractant, and to determine the inhibitory effect of this compound and 19(S),20(R)-EDP.

Materials:

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Chemoattractant (e.g., Vascular Endothelial Growth Factor, VEGF)

  • This compound and 19(S),20(R)-EDP

  • Calcein AM or other fluorescent dye for cell staining

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture HUVECs in EGM until they reach 80-90% confluency.

  • Starvation: Serum-starve the HUVECs for 4-6 hours prior to the assay to reduce basal migration.

  • Assay Setup:

    • Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber of the 24-well plate.

    • Seed the serum-starved HUVECs in serum-free medium into the upper chamber of the Transwell inserts.

    • Add different concentrations of this compound or 19(S),20(R)-EDP to the upper chamber along with the cells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours to allow for cell migration.

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Staining: Stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein AM.

  • Quantification: Quantify the migrated cells by either counting them under a fluorescence microscope or by measuring the fluorescence intensity using a plate reader.

Data Analysis: Compare the number of migrated cells in the presence of each EDP stereoisomer to the vehicle control. This will allow for the determination of the inhibitory concentration 50 (IC50) for each compound.

Logical Workflow for Endothelial Cell Migration Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture HUVECs to 80-90% confluency Starve Serum-starve HUVECs for 4-6 hours Culture->Starve Setup Set up Transwell plate: - Chemoattractant in lower chamber - Cells + EDP stereoisomers in upper chamber Starve->Setup Incubate Incubate for 4-18 hours at 37°C Setup->Incubate Remove Remove non-migrated cells Incubate->Remove Stain Stain migrated cells Remove->Stain Quantify Quantify migrated cells (Microscopy or Plate Reader) Stain->Quantify Compare Compare EDP stereoisomers to control Quantify->Compare

Caption: Workflow for the endothelial cell migration assay.

In Vitro Inflammation Model (LPS-induced Cytokine Release)

This protocol is designed to assess the anti-inflammatory properties of the EDP stereoisomers by measuring their ability to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).

Objective: To determine the effect of this compound and 19(S),20(R)-EDP on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages or other immune cells stimulated with LPS.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium (e.g., DMEM) with FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and 19(S),20(R)-EDP

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or LDH)

Procedure:

  • Cell Seeding: Seed macrophages into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or 19(S),20(R)-EDP for 1-2 hours. Include a vehicle control.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Assess the viability of the cells treated with the EDP stereoisomers to ensure that the observed effects on cytokine production are not due to cytotoxicity.

Data Analysis: Compare the levels of TNF-α and IL-6 in the supernatants of cells treated with the EDP stereoisomers to those of the LPS-stimulated control group.

Signaling Pathway for LPS-induced Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines EDP 19,20-EDP (Stereoisomers) EDP->Inhibition Inhibition->MyD88

Caption: Simplified signaling pathway of LPS-induced inflammation.

19(R),20(S)-EDP efficacy compared to other epoxy fatty acids (EETs)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy of 19(R),20(S)-EDP and other Epoxyeicosatrienoic Acids (EETs)

Introduction

Epoxy fatty acids (EpFAs) are a class of lipid signaling molecules that play crucial roles in regulating a variety of physiological and pathophysiological processes.[1][2] Among these, epoxyeicosatrienoic acids (EETs), derived from the omega-6 fatty acid arachidonic acid (ARA), have been extensively studied for their effects on inflammation and vascular tone.[1][2] More recently, epoxydocosapentaenoic acids (EDPs), metabolites of the omega-3 fatty acid docosahexaenoic acid (DHA), have garnered significant attention. This guide focuses on a specific regioisomer, this compound, and provides a comparative analysis of its efficacy against various EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), supported by experimental data.

Biosynthesis and Metabolism of EDPs and EETs

Both EETs and EDPs are generated from their parent polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases.[3] A key difference in their metabolic fate lies in their susceptibility to hydrolysis by soluble epoxide hydrolase (sEH), which converts the active epoxides into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs) and dihydroxydocosapentaenoic acids (DHDPAs).[1] Notably, 19,20-EDP is more resistant to sEH-mediated hydrolysis compared to many EETs, which contributes to its enhanced stability and prolonged biological activity.[3][4]

G cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway Arachidonic Acid (ARA) Arachidonic Acid (ARA) EETs (5,6-, 8,9-, 11,12-, 14,15-EET) EETs (5,6-, 8,9-, 11,12-, 14,15-EET) Arachidonic Acid (ARA)->EETs (5,6-, 8,9-, 11,12-, 14,15-EET) CYP Epoxygenases DHETs (Diols) DHETs (Diols) EETs (5,6-, 8,9-, 11,12-, 14,15-EET)->DHETs (Diols) soluble Epoxide Hydrolase (sEH) Biological Effects Biological Effects EETs (5,6-, 8,9-, 11,12-, 14,15-EET)->Biological Effects Docosahexaenoic Acid (DHA) Docosahexaenoic Acid (DHA) 19,20-EDP 19,20-EDP Docosahexaenoic Acid (DHA)->19,20-EDP CYP Epoxygenases 19,20-DHDP (Diol) 19,20-DHDP (Diol) 19,20-EDP->19,20-DHDP (Diol) soluble Epoxide Hydrolase (sEH) (Slower turnover) 19,20-EDP->Biological Effects

Figure 1. Biosynthesis and metabolism of EETs and 19,20-EDP.

Comparative Efficacy

Vasodilatory and Antihypertensive Effects

Both 19,20-EDP and EETs exhibit vasodilatory properties. However, studies suggest that 19,20-EDP is a more potent vasodilator and demonstrates greater efficacy in lowering blood pressure, particularly in models of angiotensin-II (Ang-II) dependent hypertension.[5] The enhanced stability of 19,20-EDP to sEH hydrolysis contributes to its superior in vivo effects. When co-administered with an sEH inhibitor (sEHI), which prevents the breakdown of these epoxides, the antihypertensive effect of 19,20-EDP is more pronounced than that of 14,15-EET.[5]

Parameter19,20-EDP14,15-EETReference
Effect on Systolic Blood Pressure (SBP) in Ang-II Hypertensive Mice (mmHg) [5]
Vehicle165 ± 5165 ± 5
Agent Alone145 ± 4150 ± 6
Agent + sEHI (TPPU)125 ± 3138 ± 5
Anti-inflammatory Effects

EETs are well-known for their anti-inflammatory actions.[1][6] Similarly, EDPs, including 19,20-EDP, possess potent anti-inflammatory properties.[3][7] Both classes of molecules can suppress inflammatory signaling pathways such as NF-κB.[6][8] While both are effective, some evidence suggests that omega-3 derived epoxides may have more potent anti-inflammatory effects than their omega-6 counterparts.[3] For instance, in diet-induced obesity models, both 19,20-EDP and 17,18-EEQ (an EPA-derived epoxide) in combination with an sEHI were shown to suppress NF-κB activation in brown adipose tissue.[8]

MediatorEffect on NF-κB Activation in Brown Adipose TissueReference
19,20-EDP + sEHISignificant Suppression[8]
17,18-EEQ + sEHISignificant Suppression[8]
14,15-EETInhibition (General)[6]
Effects on Angiogenesis and Apoptosis

A critical distinction between EDPs and EETs lies in their opposing effects on angiogenesis. EETs are generally considered pro-angiogenic, promoting the formation of new blood vessels, which can be implicated in tumor growth.[2][3] In stark contrast, 19,20-EDP exhibits anti-angiogenic properties.[7] This opposing action presents a significant therapeutic divergence. Furthermore, studies have shown conflicting roles in apoptosis. For example, in a model of renal injury, 14,15-EET inhibited apoptosis in mouse renal tubular epithelial cells, whereas 19,20-EDP promoted it.[4]

Function19,20-EDPEETsReference
Angiogenesis Anti-angiogenicPro-angiogenic[3][7]
Apoptosis (Renal Cells) Pro-apoptoticAnti-apoptotic[4]

Signaling Pathways

The biological effects of 19,20-EDP and EETs are mediated through various signaling cascades. They can act on cell surface receptors and intracellular targets to modulate pathways like MAP kinase (ERK1/2, JNK) and PI3K/Akt, and activate transcription factors such as PPARs.[6][9][10] These pathways ultimately influence gene expression related to inflammation, cell proliferation, and vascular tone.

G cluster_inflammation Inflammatory Signaling cluster_vascular Vascular Signaling 19,20-EDP / EETs 19,20-EDP / EETs NF-κB Pathway NF-κB Pathway 19,20-EDP / EETs->NF-κB Pathway JNK Pathway JNK Pathway 19,20-EDP / EETs->JNK Pathway ERK1/2 Pathway ERK1/2 Pathway 19,20-EDP / EETs->ERK1/2 Pathway KCa Channels KCa Channels 19,20-EDP / EETs->KCa Channels Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Pathway->Inflammatory Gene Expression Suppression JNK Pathway->Inflammatory Gene Expression Suppression Vasodilation Vasodilation ERK1/2 Pathway->Vasodilation KCa Channels->Vasodilation Activation

Figure 2. Key signaling pathways modulated by EDPs and EETs.

Experimental Protocols

Angiotensin II-Induced Hypertension Mouse Model
  • Objective: To evaluate the in vivo antihypertensive effects of 19,20-EDP and EETs.

  • Methodology:

    • Male mice (e.g., C57BL/6J) are implanted with osmotic mini-pumps for continuous infusion of Angiotensin II (e.g., 490 ng/kg/min) to induce hypertension.

    • A separate set of mini-pumps is used to deliver the test compounds (19,20-EDP or 14,15-EET) with or without an sEH inhibitor like TPPU.

    • Systolic blood pressure is measured non-invasively at baseline and at regular intervals throughout the study period (e.g., 14 days) using the tail-cuff method.

    • At the end of the study, tissues can be harvested for oxylipin profiling to confirm the metabolic effects of the treatments.[5]

Quantification of Epoxy Fatty Acids by LC-MS/MS
  • Objective: To measure the concentrations of EDPs and EETs in biological samples.

  • Methodology:

    • Lipid Extraction: Lipids are extracted from plasma or tissue homogenates using a solvent system, often a modified Folch method with chloroform/methanol.[11]

    • Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to isolate the fatty acid fraction.[12]

    • Derivatization (Optional): Hydroxy groups may be derivatized (e.g., with trimethylsilyl) to improve chromatographic separation and detection.[12]

    • LC-MS/MS Analysis: Samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer. The compounds are separated based on their retention time and identified and quantified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Workflow for Efficacy Testing

G cluster_invivo In Vivo Model (e.g., Hypertension) cluster_invitro In Vitro / Ex Vivo Assays Animal Model Animal Model Treatment Treatment with 19,20-EDP or EETs Animal Model->Treatment BP Measurement Blood Pressure Measurement Treatment->BP Measurement Tissue Harvest Tissue Harvest BP Measurement->Tissue Harvest Data Analysis Data Analysis Tissue Harvest->Data Analysis Cell Culture Cell Culture (e.g., Endothelial, Smooth Muscle) Functional Assays Functional Assays (Vasodilation, Migration, Apoptosis) Cell Culture->Functional Assays Biochemical Analysis Western Blot, qPCR Functional Assays->Biochemical Analysis Biochemical Analysis->Data Analysis

Figure 3. General experimental workflow for comparing epoxy fatty acids.

Conclusion

While both this compound and EETs are potent lipid mediators with overlapping functions, particularly in inflammation and vascular control, key differences in their efficacy and biological roles exist. 19,20-EDP appears to be a more stable and potent antihypertensive agent compared to 14,15-EET.[5] Critically, their opposing effects on angiogenesis—with 19,20-EDP being anti-angiogenic and EETs being pro-angiogenic—suggest distinct therapeutic applications.[3][7] These differences, rooted in their derivation from omega-3 versus omega-6 fatty acids, underscore the importance of specific epoxy fatty acids in designing targeted therapeutic strategies for cardiovascular diseases, inflammatory disorders, and cancer.

References

Unveiling the Cardioprotective Potential of 19(R),20(S)-EDP: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of the cardioprotective effects of 19(R),20(S)-dihydroxydocosapentaenoic acid (19(R),20(S)-EDP), a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA). We present a comparative analysis of its performance against controls and alternative compounds, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for ischemic heart disease.

Performance Comparison: this compound vs. Alternatives in Cardiac Ischemia-Reperfusion Injury

The cardioprotective efficacy of this compound has been demonstrated in various in vivo and ex vivo models of myocardial infarction and ischemia-reperfusion (I/R) injury.[1][2][3][4] The primary mechanism of action appears to be the direct activation of mitochondrial sirtuin 3 (SIRT3), a key regulator of mitochondrial function and cellular stress response.[2][3][5]

Here, we summarize the key quantitative outcomes from preclinical studies, comparing the effects of this compound with vehicle controls and a synthetic analog, SA-22.

Treatment GroupModelKey ParameterOutcomeReference
This compound Mouse model of myocardial infarction (permanent LAD ligation)Left Ventricular Ejection Fraction (LVEF)Significantly improved post-MI cardiac function compared to saline-treated mice.[6][6]
This compound + 3-TYP (SIRT3 inhibitor) Mouse model of myocardial infarction (permanent LAD ligation)Left Ventricular Ejection Fraction (LVEF)The protective effect of 19,20-EDP was eliminated.[6][6]
This compound Isolated mouse hearts (Langendorff perfusion, I/R injury)Post-ischemic Left Ventricular Developed Pressure (LVDP) recoverySignificantly improved compared to vehicle control.[3][5][3][5]
This compound + SIRT3 inhibitors (NAM or 3-TYP) Isolated mouse hearts (Langendorff perfusion, I/R injury)Post-ischemic LVDP recoveryThe protective effect of 19,20-EDP was blocked.[3][7][3][7]
SA-22 (synthetic 19,20-EDP analog) Isolated mouse hearts (Langendorff perfusion, I/R injury)Post-ischemic LVDP recoverySignificantly improved recovery (64% of baseline) compared to vehicle control (15% of baseline).[4][8][4][8]
SA-22 + Nicotinamide (pan-sirtuin inhibitor) Isolated mouse hearts (Langendorff perfusion, I/R injury)Post-ischemic LVDP recoveryWorsened functional outcomes, though failed to completely attenuate SA-22-induced protection against pyroptosis.[4][4]
PUFA supplementation (DHA:EPA = 3:1) Rat hearts (I/R injury)Infarct SizeLower infarct size compared to non-supplemented rats.[9][9]
PUFA supplementation (DHA:EPA = 3:1) Rat hearts (I/R injury)LVDPHigher LVDP compared to non-supplemented rats.[9][9]

Signaling Pathway of this compound-Mediated Cardioprotection

The cardioprotective effects of this compound are primarily mediated through the activation of the mitochondrial deacetylase SIRT3.[2][3] This activation leads to the deacetylation of downstream targets, including manganese superoxide (B77818) dismutase (MnSOD), which enhances its antioxidant capacity.[3] This cascade ultimately preserves mitochondrial function, reduces oxidative stress, and limits myocardial damage following ischemic injury.[2][5]

EDP_SIRT3_Pathway cluster_stress Ischemia/Reperfusion Injury cluster_intervention Therapeutic Intervention cluster_cellular Cellular Response IR Ischemia/ Reperfusion SIRT3 SIRT3 (inactive) IR->SIRT3 inhibits activity Mito_dys Mitochondrial Dysfunction IR->Mito_dys induces EDP This compound SIRT3_active SIRT3 (active) EDP->SIRT3_active directly activates MnSOD_ac MnSOD (acetylated) SIRT3_active->MnSOD_ac deacetylates Mito_fun Preserved Mitochondrial Function SIRT3_active->Mito_fun promotes MnSOD_deac MnSOD (deacetylated) MnSOD_ac->MnSOD_deac ROS ↑ ROS MnSOD_deac->ROS scavenges Cardioprotection Cardioprotection MnSOD_deac->Cardioprotection Mito_dys->ROS Mito_fun->Cardioprotection Cell_death Cardiomyocyte Death ROS->Cell_death

Proposed signaling pathway for this compound cardioprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols for in vivo and ex vivo models used to assess the cardioprotective effects of this compound.

In Vivo Myocardial Infarction Model (Permanent Ligation)

This model is utilized to simulate a non-reperfused myocardial infarction.[10][11][12]

  • Animal Model: Adult male C57BL/6J mice are commonly used.[8][10]

  • Anesthesia and Ventilation: Mice are anesthetized (e.g., with isoflurane) and mechanically ventilated.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture.

  • Drug Administration: this compound or vehicle is administered, often via intraperitoneal injection, at a specified dose and time relative to the surgery.[13]

  • Post-operative Care: Animals receive appropriate analgesia and are monitored closely.

  • Functional Assessment: Cardiac function is assessed at baseline and at various time points post-MI (e.g., 5 days) using echocardiography to measure parameters like LVEF.[3][6]

  • Tissue Analysis: At the end of the study, hearts are harvested for histological analysis (e.g., infarct size measurement) and biochemical assays (e.g., immunoblotting for signaling proteins).[6]

in_vivo_workflow start Start anesthesia Anesthesia & Ventilation start->anesthesia surgery Thoracotomy & LAD Ligation anesthesia->surgery treatment Administer 19,20-EDP or Vehicle surgery->treatment recovery Post-operative Care treatment->recovery echo Echocardiography (Baseline & Post-MI) recovery->echo analysis Tissue Harvest & Analysis echo->analysis end End analysis->end

Workflow for the in vivo myocardial infarction model.
Ex Vivo Ischemia-Reperfusion Model (Langendorff Perfusion)

This model allows for the study of cardiac function in an isolated heart, free from systemic influences.[4][11]

  • Animal Model: Hearts are excised from anesthetized mice (e.g., C57BL/6J).[4]

  • Heart Isolation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. Retrograde perfusion with Krebs-Henseleit buffer is initiated.

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes) to obtain baseline functional measurements.[4]

  • Global Ischemia: Perfusion is stopped for a defined period (e.g., 30 minutes) to induce global ischemia.[4]

  • Reperfusion and Treatment: Perfusion is restored (e.g., for 40 minutes), and the treatment (this compound, SA-22, or vehicle) is introduced into the perfusate at the onset of reperfusion.[4]

  • Functional Monitoring: Cardiac function (e.g., LVDP, heart rate, coronary flow) is continuously monitored throughout the experiment.

  • Tissue Analysis: At the end of reperfusion, the heart tissue can be collected for biochemical and molecular analyses.[4]

Conclusion

The in vivo and ex vivo data strongly support the cardioprotective effects of this compound in the context of ischemic cardiac injury. Its mechanism of action, centered on the activation of the SIRT3 pathway, presents a promising therapeutic target. The synthetic analog, SA-22, also demonstrates potent cardioprotective properties, highlighting the potential for developing novel therapeutics based on the 19,20-EDP structure. Further research, including long-term studies and investigation in larger animal models, is warranted to translate these promising preclinical findings into clinical applications. Additionally, while direct comparisons are limited, broader studies on polyunsaturated fatty acids also indicate their cardioprotective benefits, suggesting a wider class of related compounds for therapeutic exploration.[9]

References

Unveiling the Molecular Synergy: A Comparative Guide to the Interaction of 19(R),20(S)-EDP with SIRT3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research has identified the endogenous lipid mediator 19(R),20(S)-epoxydocosapentaenoic acid (19(R),20(S)-EDP) as a direct activator of Sirtuin 3 (SIRT3), a critical mitochondrial deacetylase. This interaction holds significant promise for therapeutic interventions in a range of conditions, most notably in cardioprotection against ischemia-reperfusion injury. This guide provides a comprehensive comparison of this compound's engagement with SIRT3 against other known activators, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Direct Interaction Between this compound and SIRT3

Recent studies have unequivocally demonstrated that this compound, a cytochrome P450 metabolite of docosahexaenoic acid (DHA), directly binds to and enhances the enzymatic activity of SIRT3. This activation is a key mechanism in mitigating mitochondrial dysfunction and oxidative stress. The binding of this compound to human SIRT3 has been shown to stabilize the NAD+ binding pocket, leading to a significant enhancement of its deacetylase activity. This, in turn, promotes the deacetylation of downstream mitochondrial protein targets, improving mitochondrial respiration and reducing the production of reactive oxygen species (ROS).

Comparative Analysis of SIRT3 Activators

While this compound has emerged as a potent endogenous activator of SIRT3, several other natural and synthetic compounds have also been identified to modulate SIRT3 activity. This section provides a comparative overview of their performance.

ActivatorChemical ClassSource/OriginReported SIRT3 ActivationKey References
This compound Epoxidized Fatty AcidEndogenous Metabolite"Significant enhancement" of enzymatic activity[1]
Honokiol NeolignanMagnolia grandiflora~2-fold increase in SIRT3 protein levels[2]
Berberine Isoquinoline AlkaloidBerberis speciesIncreased SIRT3 activity (conflicting reports exist)[3]
Compound 3c (1,4-Dihydropyridine) SyntheticLaboratory Synthesis387% activation at 100 µM[1][4]
Compound 3d (1,4-Dihydropyridine) SyntheticLaboratory Synthesis178% activation at 100 µM[1]
Compound 31 (1,4-Dihydropyridine) SyntheticLaboratory SynthesisUp to ~1000-fold increase in deacetylase activity[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and SIRT3, and a typical experimental workflow for assessing this interaction.

EDP_SIRT3_Pathway EDP This compound SIRT3 SIRT3 EDP->SIRT3 Direct Activation Mito_Proteins Mitochondrial Proteins (acetylated) SIRT3->Mito_Proteins Deacetylation Deacetylated_Proteins Mitochondrial Proteins (deacetylated) Mito_Proteins->Deacetylated_Proteins Mito_Function Improved Mitochondrial Function Deacetylated_Proteins->Mito_Function ROS Reduced ROS Deacetylated_Proteins->ROS

This compound activates SIRT3, leading to mitochondrial protein deacetylation.

Experimental_Workflow start Start binding_assay Binding Assay (e.g., Thermal Shift) start->binding_assay activity_assay SIRT3 Activity Assay (Fluorometric) start->activity_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis downstream_analysis Downstream Analysis (e.g., Western Blot for Acetylation) activity_assay->downstream_analysis downstream_analysis->data_analysis end End data_analysis->end

Workflow for characterizing the interaction between a compound and SIRT3.

Experimental Protocols

SIRT3 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published studies to measure the deacetylase activity of SIRT3 in the presence of a test compound.

Materials:

  • Recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue flanked by a fluorophore and a quencher)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

  • 96-well black microplate

  • Microplate fluorometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT3 substrate.

  • Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control.

  • Initiate the reaction by adding the recombinant SIRT3 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Measure the fluorescence intensity using a microplate fluorometer (e.g., excitation at 350-360 nm and emission at 450-465 nm).

  • Calculate the percentage of SIRT3 activation relative to the vehicle control.

Fluorescence Thermal Shift Assay (FTSA) for Binding Confirmation

This assay determines the direct binding of a ligand to a protein by measuring the change in the protein's thermal stability.

Materials:

  • Purified recombinant SIRT3 protein

  • SYPRO Orange dye (or equivalent)

  • Test compound (e.g., this compound) and vehicle control

  • Assay Buffer

  • Real-time PCR instrument with a melt curve function

Procedure:

  • Prepare a master mix containing the purified SIRT3 protein and SYPRO Orange dye in the assay buffer.

  • Aliquot the master mix into PCR tubes or a 96-well PCR plate.

  • Add the test compound at various concentrations to the aliquots. Include a vehicle control.

  • Seal the plate and centrifuge briefly to remove any bubbles.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve protocol, gradually increasing the temperature (e.g., from 25°C to 95°C) and measuring the fluorescence at each temperature increment.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.

  • A shift in the Tm in the presence of the compound compared to the vehicle control indicates direct binding.

Western Blot for Downstream Target Deacetylation

This protocol is used to assess the downstream effects of SIRT3 activation by measuring the acetylation status of its known mitochondrial targets.

Materials:

  • Cells or tissue lysates treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide) and protease inhibitors

  • Primary antibodies against acetylated lysine and specific SIRT3 target proteins (e.g., MnSOD, Acetyl-CoA Synthetase 2)

  • Secondary antibodies conjugated to HRP

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Treat cells or tissues with the test compound or vehicle control for a specified duration.

  • Harvest and lyse the cells or tissues in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against acetylated lysine or a specific acetylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the change in protein acetylation.

Conclusion

The direct activation of SIRT3 by this compound presents a compelling avenue for therapeutic development, particularly in the context of diseases characterized by mitochondrial dysfunction. The data and protocols presented in this guide offer a framework for researchers to further explore this interaction and to compare the efficacy of this compound with other potential SIRT3 modulators. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these diverse activators.

References

Evaluating Synthetic 19,20-EDP Analogs for Improved Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic 19,20-epoxydocosapentaenoic acid (19,20-EDP) analogs, with a focus on evaluating their potential for improved potency over the endogenous molecule. 19,20-EDP, a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA), has demonstrated significant promise in preclinical studies, particularly in cardioprotection. However, its therapeutic potential is limited by metabolic instability. This has driven the development of synthetic analogs designed for greater stability and enhanced biological activity. This guide summarizes key experimental data, details the methodologies for potency evaluation, and visualizes the known signaling pathways.

Data Presentation: Comparative Efficacy of 19,20-EDP and its Synthetic Analog SA-22

The following tables summarize the available quantitative data comparing the native 19,20-EDP with a novel synthetic analog, SA-22, in a model of cardiac ischemia-reperfusion (I/R) injury. The data is derived from studies using an isolated Langendorff-perfused mouse heart model.[1][2]

Table 1: Comparison of Cardioprotective Effects of 19,20-EDP and SA-22

ParameterVehicle (I/R)19,20-EDP (1 µM)SA-22 (1 µM)
Post-Ischemic Left Ventricular Developed Pressure (% of Baseline) 15%Similar to SA-2264%
Post-Ischemic Rate of Contraction (dP/dt max) Significantly lower than treated groupsSimilar to SA-22Significantly improved vs. Vehicle
Post-Ischemic Rate of Relaxation (dP/dt min) Significantly lower than treated groupsSimilar to SA-22Significantly improved vs. Vehicle

Data from Leader et al. (2024) indicates that SA-22 shows significant improvement in post-ischemic functional recovery compared to the vehicle control.[1][2] While a direct statistical comparison between 19,20-EDP and SA-22 is not explicitly stated, the study notes that SA-22 had "similar cardioprotective effects" to 19,20-EDP.[1]

Table 2: Effect of SA-22 on Mitochondrial and Sirtuin Activity

ParameterVehicle (I/R)SA-22 (1 µM)
Mitochondrial Complex I Activity ReducedPreserved
SIRT1 Activity Significantly reducedSignificantly attenuated decline
SIRT3 Activity Significantly reducedSignificantly attenuated decline

Treatment with SA-22 was shown to preserve mitochondrial electron transport chain function and maintain sirtuin activity following ischemia-reperfusion injury.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the evaluation of 19,20-EDP analogs.

Isolated Langendorff Heart Perfusion for Ischemia-Reperfusion Injury

This ex vivo model is a cornerstone for assessing cardiac function in a controlled environment, free from systemic physiological influences.

Objective: To evaluate the effect of 19,20-EDP analogs on myocardial functional recovery after a simulated heart attack.

Apparatus: A Langendorff perfusion system is required, which allows for retrograde perfusion of the heart via the aorta.

Procedure:

  • Animal Preparation: Male C57BL/6J mice are anesthetized.[1]

  • Heart Excision: The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with oxygenated Krebs-Henseleit buffer (37°C) is initiated.

  • Stabilization: The heart is allowed to stabilize for a period of 20 minutes to obtain baseline functional measurements.[1] A balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric pressure.

  • Ischemia: Global ischemia is induced by stopping the perfusion for 30 minutes.[1]

  • Reperfusion and Treatment: Reperfusion is initiated for 40 minutes with Krebs-Henseleit buffer containing either the vehicle, native 19,20-EDP, or the synthetic analog (e.g., SA-22 at 1 µM).[1]

  • Data Acquisition: Throughout the experiment, key cardiac function parameters are continuously recorded, including left ventricular developed pressure (LVDP), heart rate, and the maximum and minimum rates of pressure change (dP/dt max and dP/dt min).

Mitochondrial Respiratory Chain Enzymatic Activity Assays

These assays are used to assess the impact of 19,20-EDP analogs on mitochondrial function, a critical factor in cell survival and energy production.

Objective: To measure the activity of the individual complexes of the electron transport chain in cardiac tissue homogenates.

Procedure (General Spectrophotometric Method):

  • Tissue Preparation: Heart tissue is homogenized in an appropriate isolation buffer.

  • Mitochondrial Isolation (Optional but Recommended): Mitochondria can be isolated from the homogenate by differential centrifugation for more specific measurements.

  • Protein Quantification: The protein concentration of the homogenate or isolated mitochondria is determined using a standard method like the Bradford or BCA assay.

  • Enzymatic Assays: The activities of individual complexes are measured spectrophotometrically by monitoring the change in absorbance of specific substrates or electron acceptors over time.

    • Complex I (NADH:ubiquinone oxidoreductase): Activity is measured by following the oxidation of NADH at 340 nm.

    • Complex II (Succinate dehydrogenase): Activity is determined by measuring the reduction of a specific dye, such as 2,6-dichloroindophenol (B1210591) (DCPIP), at 600 nm.

    • Complex III (Ubiquinol:cytochrome c oxidoreductase): Activity is assayed by monitoring the reduction of cytochrome c at 550 nm.

    • Complex IV (Cytochrome c oxidase): Activity is measured by following the oxidation of reduced cytochrome c at 550 nm.

    • Citrate Synthase: Often used as a mitochondrial marker to normalize the activities of the respiratory chain complexes. Its activity is measured by monitoring the production of CoA-SH, which reacts with DTNB to produce a colored product measured at 412 nm.

Sirtuin Activity Assay

This assay determines the effect of 19,20-EDP analogs on the activity of sirtuins, a class of NAD+-dependent deacetylases implicated in cellular stress responses and metabolism.

Objective: To measure the deacetylase activity of SIRT1 and SIRT3 in the presence or absence of 19,20-EDP analogs.

Procedure (Fluorometric Assay):

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains a reaction buffer, a fluorogenic acetylated peptide substrate, NAD+, and the sirtuin enzyme (recombinant SIRT1 or SIRT3).

  • Compound Addition: The test compound (e.g., SA-22) or vehicle is added to the respective wells.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 45 minutes) to allow the deacetylation reaction to proceed.

  • Development: A developer solution is added, which contains a protease that cleaves the deacetylated peptide, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission). The intensity of the fluorescence is directly proportional to the sirtuin activity.

Mandatory Visualization

Signaling Pathways

The biological effects of 19,20-EDP and its analogs are mediated through complex signaling pathways. The following diagrams illustrate the key pathways identified to date.

Caption: 19,20-EDP/SA-22 activates mitochondrial SIRT3, leading to cardioprotection.

Caption: 19,20-EDP activates the GPR120-AMPKα pathway, promoting thermogenesis.

Experimental Workflow

Experimental_Workflow cluster_animal_model Animal Model cluster_ex_vivo Ex Vivo Analysis cluster_functional_assessment Functional Assessment cluster_biochemical_assays Biochemical Assays cluster_data_analysis Data Analysis & Comparison A1 Mouse Model (C57BL/6J) B1 Isolated Heart Perfusion (Langendorff) A1->B1 B2 Ischemia-Reperfusion Injury Protocol B1->B2 B3 Treatment with 19,20-EDP Analogs B2->B3 C1 Cardiac Function (LVDP, dP/dt) B3->C1 D1 Mitochondrial Respiration (Complex I-IV Activity) B3->D1 D2 Sirtuin Activity (SIRT1, SIRT3) B3->D2 E1 Quantitative Comparison of Potency and Efficacy C1->E1 D1->E1 D2->E1

Caption: Workflow for evaluating the potency of 19,20-EDP analogs in cardioprotection.

References

A Comparative Guide to the Cross-Species Metabolism of 19(R),20(S)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of 19(R),20(S)-epoxydocosapentaenoic acid [19(R),20(S)-EDP], a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Understanding the species-specific metabolic pathways of this compound is crucial for translating preclinical findings to human applications, particularly in the fields of pharmacology and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways in humans, mice, and rats.

Executive Summary

This compound is primarily generated from DHA by the action of cytochrome P450 (CYP) epoxygenases. Its subsequent metabolism is predominantly mediated by soluble epoxide hydrolase (sEH), which converts it to the less active diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA). Significant species differences exist in the expression and activity of both CYP and sEH enzymes, leading to variations in the metabolic profile of this compound across humans, mice, and rats. While direct comparative kinetic data for this compound hydrolysis is limited, this guide synthesizes available information to highlight these inter-species variations.

Data Presentation: Cross-Species Comparison of this compound Metabolism

ParameterHumanMouseRat
Primary Formation Pathway Epoxidation of DHAEpoxidation of DHAEpoxidation of DHA
Key Forming Enzymes (CYP Epoxygenases) CYP2C8, CYP2C9, CYP2J2 (preferentially form this compound)[1]Cyp2c subfamilyCYP2C11, CYP2C23, CYP2E1[2]
Primary Degradation Pathway Hydrolysis to 19,20-DiHDPAHydrolysis to 19,20-DiHDPAHydrolysis to 19,20-DiHDPA
Key Degrading Enzyme Soluble Epoxide Hydrolase (sEH)Soluble Epoxide Hydrolase (sEH)Soluble Epoxide Hydrolase (sEH)
Major Metabolite 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA)[2]19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA)19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA)[3]
Observed Metabolic Rate (Qualitative) Generally lower sEH activity compared to rodents may lead to a longer half-life of EDPs.Higher sEH activity reported compared to humans, suggesting faster EDP metabolism.High sEH activity, indicating rapid conversion of EDPs to DiHDPAs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound metabolism.

In Vitro Metabolism of this compound using Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound in the presence of liver microsomes from different species.

1. Materials:

  • This compound

  • Pooled liver microsomes (human, mouse, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) for reaction quenching

  • Internal standard (e.g., a structurally similar deuterated compound)

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the this compound substrate (final concentration typically 1-10 µM) and the NADPH regenerating system to the pre-warmed microsome suspension.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Vortex the mixture vigorously and then centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and the formation of 19,20-DiHDPA.

  • Separation is typically achieved on a C18 reversed-phase column.

  • Detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and 19,20-DiHDPA.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound against time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

In Vivo Pharmacokinetic Study of this compound

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound in a rodent model.

1. Animals:

  • Male adult mice or rats of a specified strain.

  • Animals should be acclimatized for at least one week before the experiment.

2. Dosing:

  • Prepare a sterile dosing solution of this compound in a suitable vehicle (e.g., saline with a co-solvent).

  • Administer a single dose of this compound to the animals via intravenous (IV) or oral (PO) route at a predetermined dose.

3. Sample Collection:

  • At specified time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), collect blood samples from the animals into tubes containing an anticoagulant and an sEH inhibitor (to prevent ex vivo metabolism).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

4. Sample Preparation and LC-MS/MS Analysis:

  • Thaw the plasma samples on ice.

  • Perform a liquid-liquid or solid-phase extraction to isolate the lipids, including this compound and its metabolites.

  • Reconstitute the dried extract in a suitable solvent.

  • Analyze the samples by a validated LC-MS/MS method as described in the in vitro protocol.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

Mandatory Visualization

The following diagrams illustrate the metabolic pathways of this compound in humans, mice, and rats.

Human_Metabolism DHA Docosahexaenoic Acid (DHA) EDP This compound DHA->EDP Human CYPs (CYP2C8, CYP2C9, CYP2J2) DiHDPA 19,20-DiHDPA EDP->DiHDPA Human sEH Mouse_Metabolism DHA Docosahexaenoic Acid (DHA) EDP This compound DHA->EDP Mouse CYPs (Cyp2c subfamily) DiHDPA 19,20-DiHDPA EDP->DiHDPA Mouse sEH Rat_Metabolism DHA Docosahexaenoic Acid (DHA) EDP This compound DHA->EDP Rat CYPs (CYP2C11, CYP2C23, CYP2E1) DiHDPA 19,20-DiHDPA EDP->DiHDPA Rat sEH Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics microsomes Liver Microsomes (Human, Mouse, Rat) incubation Incubation with This compound & NADPH microsomes->incubation quenching Reaction Quenching & Protein Precipitation incubation->quenching analysis1 LC-MS/MS Analysis quenching->analysis1 data1 Determine t½ & CLint analysis1->data1 dosing Dosing of Animals (Mouse or Rat) sampling Blood Sampling at Time Points dosing->sampling extraction Plasma Extraction sampling->extraction analysis2 LC-MS/MS Analysis extraction->analysis2 data2 Determine PK Parameters analysis2->data2

References

A Comparative Analysis of 19(R),20(S)-EDP in Preclinical Models of Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of 19(R),20(S)-epoxydocosapentaenoic acid (19(R),20(S)-EDP), a cytochrome P450 metabolite of docosahexaenoic acid (DHA), across various preclinical models of cardiovascular disease. The following sections detail its performance in ischemia-reperfusion injury, hypertension, cardiac hypertrophy, and atherosclerosis, offering a comparative analysis against other relevant compounds where data is available.

Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury is a critical concern following events like myocardial infarction. 19,20-EDP has demonstrated significant cardioprotective effects in this context, primarily through the activation of mitochondrial sirtuin 3 (SIRT3), which enhances mitochondrial function and reduces oxidative stress.

Quantitative Data Summary
ParameterModelTreatmentOutcomeReference
Infarct Size Mouse Langendorff (30 min ischemia / 40 min reperfusion)19,20-EDP~50% reduction in infarct size compared to vehicle. This effect was abolished by the SIRT3 inhibitor 3-TYP.[1]
Cardiac Function (LVDP) Mouse Langendorff (30 min ischemia / 40 min reperfusion)19,20-EDP~60% recovery of Left Ventricular Developed Pressure (LVDP) vs. ~30% in vehicle.[1]
Cardiac Function (Ejection Fraction) Mouse in vivo MI model (LAD occlusion)19,20-EDPSignificantly improved ejection fraction compared to saline-treated mice post-MI.[1]
Mitochondrial Respiration Human left ventricular fibers from IHD patients19,20-EDPMarkedly improved mitochondrial respiration.[1]
Experimental Protocol: Isolated Langendorff Heart Perfusion

This ex vivo model is crucial for assessing the direct effects of compounds on cardiac function independent of systemic influences.

  • Animal Model: C57BL/6 mice are typically used.

  • Anesthesia: Mice are anesthetized, commonly with an intraperitoneal injection of sodium pentobarbital.

  • Heart Extraction: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure is initiated.

  • Stabilization: The heart is allowed to stabilize for a period, typically 20-30 minutes.

  • Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 20-30 minutes).

  • Reperfusion: Perfusion is restored for a subsequent period (e.g., 40-120 minutes). 19,20-EDP or vehicle is added to the perfusate before ischemia or at the onset of reperfusion.

  • Data Acquisition: A balloon catheter inserted into the left ventricle is used to measure functional parameters like LVDP, heart rate, and contractility (+/- dP/dt).

  • Infarct Size Assessment: At the end of reperfusion, the heart is typically sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (white) tissue.

Signaling Pathway: 19,20-EDP and SIRT3 in Cardioprotection

19,20-EDP directly binds to and activates SIRT3, a mitochondrial deacetylase. This activation leads to the deacetylation of downstream targets, including components of the electron transport chain and antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD), ultimately preserving mitochondrial function and reducing oxidative damage during I/R injury.

G cluster_0 Ischemia/Reperfusion Injury cluster_1 19,20-EDP Intervention IR Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) IR->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Cardiomyocyte Apoptosis Mito_Dys->Apoptosis EDP This compound SIRT3 SIRT3 (Sirtuin 3) EDP->SIRT3 Activates MnSOD Deacetylation of Mitochondrial Proteins (e.g., MnSOD) SIRT3->MnSOD Mito_Protect Mitochondrial Protection MnSOD->Mito_Protect Mito_Protect->ROS Inhibits Cardioprotection Cardioprotection Mito_Protect->Cardioprotection Cardioprotection->Apoptosis Inhibits

Signaling pathway of 19,20-EDP-mediated cardioprotection.

Hypertension

19,20-EDP exhibits potent vasodilatory and antihypertensive effects, making it a promising candidate for hypertension treatment. Its actions are often enhanced when co-administered with a soluble epoxide hydrolase (sEH) inhibitor, which prevents its degradation.

Quantitative Data Summary
ParameterModelTreatmentOutcomeReference
Systolic Blood Pressure Angiotensin II-induced hypertension in mice19,20-EDPSignificant reduction in systolic blood pressure compared to Ang-II infused animals.[2]
Systolic Blood Pressure Angiotensin II-induced hypertension in mice19,20-EDP + TPPU (sEH inhibitor)Largest reduction in systolic blood pressure, more efficacious than 14,15-EET + TPPU.[2]
Experimental Protocol: Angiotensin II-Induced Hypertension

This model is widely used to study the mechanisms of hypertension and evaluate antihypertensive therapies.

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Osmotic Pump Implantation: Mice are anesthetized, and a mini-osmotic pump is subcutaneously implanted, typically in the back.

  • Angiotensin II Infusion: The osmotic pump delivers a continuous infusion of angiotensin II at a specific dose (e.g., 1.46 mg/kg/day) for a defined period (e.g., 2-4 weeks) to induce hypertension.[1] Sham-operated animals receive a pump with a vehicle solution.

  • Blood Pressure Measurement: Blood pressure is monitored non-invasively using the tail-cuff method or invasively via telemetry.

  • Treatment Administration: 19,20-EDP and/or other compounds are administered, often via a separate osmotic pump or other routes.

  • Endpoint Analysis: At the end of the study, cardiac function is assessed by echocardiography, and tissues are collected for histological and molecular analysis.

Experimental Workflow: Hypertension Model

G start Start animal C57BL/6J Mice start->animal pump Implant Osmotic Pump (Angiotensin II or Vehicle) animal->pump bp_monitor Monitor Blood Pressure (Tail-cuff/Telemetry) pump->bp_monitor treatment Administer 19,20-EDP and/or other compounds bp_monitor->treatment echo Echocardiography treatment->echo tissue Tissue Collection (Heart, Aorta) echo->tissue end End tissue->end

Workflow for Angiotensin II-induced hypertension model.

Cardiac Hypertrophy

Cardiac hypertrophy, an enlargement of the heart muscle, is a common response to pressure overload and a risk factor for heart failure. While direct quantitative data for 19,20-EDP in a cardiac hypertrophy model is limited in the searched literature, its known anti-inflammatory and cardioprotective effects suggest potential benefits. For comparison, other compounds have been shown to modulate hypertrophy in the transverse aortic constriction (TAC) model.

Quantitative Data Summary (for comparison)
ParameterModelTreatmentOutcomeReference
Heart Weight/Body Weight Ratio Mouse TAC modelEnalapril (ACE inhibitor)Reduced the increase in cardiac tissue mass at 8 weeks post-surgery.[3]
Fibrosis Mouse TAC modelPGC-1α knockoutIncreased fibrosis in both wild-type and knockout mice after TAC.[4]
Experimental Protocol: Transverse Aortic Constriction (TAC)

The TAC model is the gold standard for inducing pressure overload-induced cardiac hypertrophy.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Anesthesia and Ventilation: Mice are anesthetized, intubated, and mechanically ventilated.

  • Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A ligature (e.g., 7-0 silk suture) is tied around the aorta between the innominate and left common carotid arteries against a blunt needle of a specific gauge (e.g., 27-gauge) to create a defined constriction. The needle is then removed.[5][6]

  • Sham Operation: Sham-operated animals undergo the same procedure without the aortic constriction.

  • Post-operative Care: Mice receive analgesics and are closely monitored post-surgery.

  • Follow-up: Cardiac function and hypertrophy are assessed at various time points (e.g., 1-8 weeks) using echocardiography.

  • Endpoint Analysis: Heart weight to body weight ratio is measured, and histological analysis is performed to assess fibrosis and myocyte size.

Atherosclerosis

Atherosclerosis, the buildup of plaques in arteries, is a leading cause of cardiovascular disease. The anti-inflammatory properties of 19,20-EDP suggest a potential role in mitigating atherosclerosis. While direct quantitative data on plaque reduction by 19,20-EDP is not prominent in the initial searches, studies on other compounds in the ApoE-/- mouse model provide a framework for comparison.

Quantitative Data Summary (for comparison)
ParameterModelTreatmentOutcomeReference
Atherosclerotic Plaque Area ApoE-/- mice on a high-fat dietNitro-oleic acid32% reduction in aortic root lesion area and 39% reduction in whole aorta plaque formation.[7]
Atherosclerotic Plaque Area ApoE-/- mice on a high-fat dietLycopeneMarked reduction of atherosclerotic lesions.[8]
Atherosclerotic Plaque Area ApoE-/- miceCHOP deficiency35% smaller lesion area.[5]
Experimental Protocol: Atherosclerosis in ApoE-/- Mice

Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.

  • Animal Model: ApoE-/- mice, typically male, are used.

  • Diet: Mice are fed a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 8-16 weeks to accelerate atherosclerosis development.[9][10]

  • Treatment Administration: 19,20-EDP or other test compounds are administered throughout the study period.

  • Monitoring: Body weight and plasma lipid profiles are monitored.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the aorta is dissected.

  • Plaque Quantification: The extent of atherosclerosis is quantified en face after Oil Red O staining of the entire aorta or by analyzing cross-sections of the aortic root.[7]

Comparison with Other Alternatives

19,20-EDP is part of a larger family of lipid mediators with cardiovascular effects. Its performance can be compared to other epoxyeicosanoids (EETs), soluble epoxide hydrolase inhibitors (sEHIs), and specialized pro-resolving mediators (SPMs) like resolvins and lipoxins.

  • vs. 14,15-EET: In the context of angiotensin II-induced hypertension, the combination of 19,20-EDP with an sEH inhibitor was more effective at lowering blood pressure than the combination of 14,15-EET with an sEH inhibitor.[2]

  • vs. Soluble Epoxide Hydrolase Inhibitors (sEHIs): sEHIs work by preventing the degradation of endogenous epoxy fatty acids, including 19,20-EDP and EETs. While sEHIs have shown broad cardioprotective effects, direct administration of 19,20-EDP offers a more targeted approach by providing a specific beneficial mediator. The combination of 19,20-EDP and an sEHI has shown synergistic effects in lowering blood pressure.[2]

  • vs. Resolvins and Lipoxins: Resolvins (e.g., Resolvin D1) and Lipoxins (e.g., Lipoxin A4) are other classes of lipid mediators derived from omega-3 fatty acids that play a crucial role in the resolution of inflammation. They have shown promise in models of myocardial infarction by reducing inflammation and improving cardiac function.[11][12] A direct quantitative comparison of the efficacy of 19,20-EDP with these SPMs in the same cardiovascular disease models would be a valuable area for future research.

Conclusion

This compound demonstrates significant therapeutic potential in various preclinical models of cardiovascular disease. Its well-defined mechanism of action in ischemia-reperfusion injury through SIRT3 activation is particularly compelling. In hypertension, its efficacy, especially when combined with an sEH inhibitor, surpasses that of other related lipid mediators. While more quantitative data is needed to fully elucidate its role in cardiac hypertrophy and atherosclerosis, its established anti-inflammatory and cardioprotective properties suggest it is a promising candidate for further investigation in these conditions. Future studies should focus on direct, head-to-head comparisons of 19,20-EDP with other emerging therapies like resolvins and lipoxins to better define its position in the landscape of cardiovascular drug development.

References

Illuminating the Cellular Partners of 19(R),20(S)-EDP: A Comparative Guide to Target Engagement Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a bioactive lipid mediator like 19(R),20(S)-dihydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (19(R),20(S)-EDP) reaches and interacts with its intended molecular target within the complex environment of a living cell is a critical step in understanding its mechanism of action and advancing its therapeutic potential. This guide provides a comparative overview of experimental approaches to confirm the target engagement of this compound, presenting both established methods for known targets and powerful techniques for novel target identification.

Direct Target Confirmation: The Case of SIRT3

Recent studies have identified the mitochondrial deacetylase Sirtuin 3 (SIRT3) as a direct target of 19,20-EDP. This interaction has been validated using biophysical methods that provide direct evidence of binding.

A key technique used to demonstrate this engagement is the Fluorescence Thermal Shift Assay (FTSA) . This method relies on the principle that the binding of a ligand, such as 19,20-EDP, can stabilize a protein, leading to an increase in its melting temperature (Tm). By monitoring the unfolding of the protein in the presence and absence of the ligand using a fluorescent dye that binds to hydrophobic regions exposed during denaturation, a shift in the melting curve provides direct evidence of a binding event. The binding affinity of 19,20-EDP to human SIRT3 has been successfully assessed using this technique.[1]

Indirect Target Engagement and Pathway Activation

While direct binding assays provide definitive evidence, observing the downstream consequences of 19,20-EDP treatment in living cells offers crucial, albeit indirect, confirmation of target engagement.

GPR120-Mediated Signaling

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a known receptor for long-chain fatty acids.[2][3] Although direct binding of 19,20-EDP to GPR120 in living cells is an area of ongoing research, the activation of the GPR120-AMPKα signaling pathway upon treatment with 19,20-EDP provides strong evidence for its engagement with this receptor.[4]

A common method to assess the engagement of GPR120 is the Bioluminescence Resonance Energy Transfer (BRET) assay . This assay can be used to monitor the interaction between GPR120 and β-arrestin 2, a key step in GPR120 signaling, upon ligand binding.[5]

Downstream Cellular Effects

Further indirect evidence comes from observing the cellular and physiological effects of 19,20-EDP that are consistent with the function of its putative targets. For example, the anti-inflammatory and insulin-sensitizing effects of 19,20-EDP align with the known roles of both SIRT3 and GPR120.[3][6] Similarly, effects on ceramide production and cytotoxicity in certain cell types can be linked to its signaling cascades.[7]

A Comparative Overview of Target Engagement Methodologies

To provide a broader perspective, the following table compares various methods that can be employed to confirm the target engagement of this compound and similar lipid mediators in living cells.

Method Principle Type of Evidence Labeling of 19,20-EDP Required? Key Advantages Limitations
Fluorescence Thermal Shift Assay (FTSA) Ligand binding stabilizes the target protein, increasing its melting temperature.[1]DirectNoDirect evidence of binding; quantitative (Kd can be estimated).Requires purified protein; not directly in living cells.
Cellular Thermal Shift Assay (CETSA) Ligand binding in intact cells stabilizes the target protein against thermal denaturation.[6][8][9]Direct (in-cell)NoLabel-free; applicable in living cells and tissues.[8][9]Indirect readout (e.g., Western blot, MS); may not work for all targets.
Bioluminescence Resonance Energy Transfer (BRET) Ligand-induced conformational changes or protein-protein interactions are detected by energy transfer between a luciferase and a fluorescent protein.[5]Indirect (functional)NoReal-time measurements in living cells; high sensitivity.Requires genetic modification of cells to express tagged proteins.
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme families with chemical probes to assess changes in enzyme activity upon ligand binding.[10][11][12][13]Indirect (functional)Yes (competitive probe)Profiles the functional state of entire enzyme families in native biological systems.[11][12]Requires a suitable activity-based probe for the target class; provides indirect evidence of binding.
Photoaffinity Labeling (PAL) A modified version of the ligand with a photoreactive group forms a covalent bond with its target upon UV irradiation, allowing for subsequent identification.[14][15][16][17][18]DirectYesCovalently captures the binding partner for unambiguous identification.[15][17]Requires chemical synthesis of a modified 19,20-EDP; potential for off-target labeling.
Quantitative Mass Spectrometry (Pull-down) An affinity-tagged version of the ligand is used to "pull down" its binding partners from cell lysates for identification by mass spectrometry.[19][20]DirectYesCan identify novel, unknown binding partners.Potential for non-specific binding; may miss transient interactions.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for 19,20-EDP
  • Cell Treatment: Culture cells to the desired confluency. Treat cells with either vehicle control or various concentrations of 19,20-EDP for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., SIRT3) remaining in the soluble fraction by Western blotting or quantitative mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the 19,20-EDP-treated samples compared to the control indicates target engagement.[9]

Photoaffinity Labeling (PAL) Workflow for 19,20-EDP Target Identification
  • Probe Synthesis: Synthesize a photoaffinity probe derivative of 19,20-EDP containing a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne).[18]

  • Cell Incubation: Treat living cells with the 19,20-EDP photoaffinity probe.

  • UV Irradiation: Expose the cells to UV light at a specific wavelength to activate the photoreactive group, leading to covalent cross-linking of the probe to its binding partners.[18]

  • Cell Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using the reporter tag (e.g., streptavidin beads for a biotin tag).

  • Target Identification: Elute the enriched proteins and identify them using mass spectrometry.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the signaling pathway, experimental workflows, and the logical relationship between the different target engagement methodologies.

19_20_EDP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 19,20-EDP 19,20-EDP GPR120 GPR120 19,20-EDP->GPR120 Binds SIRT3 SIRT3 19,20-EDP->SIRT3 Directly Binds & Activates AMPK AMPK GPR120->AMPK Activates pAMPK p-AMPKα AMPK->pAMPK Downstream\nEffects Downstream Effects pAMPK->Downstream\nEffects Deacetylation Deacetylation SIRT3->Deacetylation Promotes Mitochondrial\nFunction Mitochondrial Function Deacetylation->Mitochondrial\nFunction

Caption: Signaling pathways of this compound.

Target_Engagement_Workflow cluster_direct Direct Binding Confirmation cluster_indirect Indirect Functional Confirmation CETSA Cellular Thermal Shift Assay (CETSA) Target Stabilization Target Stabilization CETSA->Target Stabilization PAL Photoaffinity Labeling (PAL) Covalent Target Labeling Covalent Target Labeling PAL->Covalent Target Labeling BRET BRET Assay Signaling Pathway Activation Signaling Pathway Activation BRET->Signaling Pathway Activation ABPP Activity-Based Protein Profiling (ABPP) Enzyme Activity Modulation Enzyme Activity Modulation ABPP->Enzyme Activity Modulation Living Cells + 19,20-EDP Living Cells + 19,20-EDP Living Cells + 19,20-EDP->CETSA Living Cells + 19,20-EDP->BRET Living Cells + 19,20-EDP->ABPP Living Cells + 19,20-EDP_probe Living Cells + 19,20-EDP Probe Living Cells + 19,20-EDP_probe->PAL

Caption: Experimental workflows for target engagement.

Method_Comparison_Logic cluster_known Known/Hypothesized Target cluster_unknown Unknown/Novel Target Confirming Target Engagement Confirming Target Engagement Known/Hypothesized Target Known/Hypothesized Target Confirming Target Engagement->Known/Hypothesized Target Unknown/Novel Target Unknown/Novel Target Confirming Target Engagement->Unknown/Novel Target Direct Binding Direct Binding CETSA, FTSA CETSA, FTSA Direct Binding->CETSA, FTSA Functional Readout Functional Readout BRET, ABPP BRET, ABPP Functional Readout->BRET, ABPP Unbiased Identification Unbiased Identification PAL, Quantitative MS PAL, Quantitative MS Unbiased Identification->PAL, Quantitative MS Known/Hypothesized Target->Direct Binding Known/Hypothesized Target->Functional Readout Unknown/Novel Target->Unbiased Identification

Caption: Logical relationships of methods.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 19(R),20(S)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the proper handling and disposal of 19(R),20(S)-dihydroxyeicosapentaenoic acid (19(R),20(S)-EDP) is crucial for maintaining laboratory safety and environmental compliance. This document provides a comprehensive operational plan for the disposal of this compound and associated contaminated materials.

The toxicological properties of this compound itself are not fully characterized. Therefore, it is imperative to treat this compound and any materials it comes into contact with as hazardous chemical waste.[1] Laboratory personnel should always adhere to their institution's hazardous waste management guidelines and consult with their Environmental Health and Safety (EHS) department for specific local requirements.[1][2][3][4][5]

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical safety goggles, a lab coat, and gloves.[1] All handling of the compound, especially when in solution, should be conducted in a well-ventilated area or a chemical fume hood.[1] Since this compound is often supplied in an ethanol (B145695) solution, it should be treated as a flammable liquid.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1][6][7][8]

Waste Identification and Segregation

Proper identification and segregation of waste streams are the first steps in safe disposal. All materials that have come into contact with this compound are to be considered hazardous waste and segregated for proper disposal.[1] Never dispose of hazardous chemicals down the drain.[2][4][5][9]

Table 1: Waste Stream Management for this compound

Waste StreamExamplesDisposal Plan
Solid Chemical Waste Contaminated PPE (gloves, etc.), pipette tips, absorbent materials from spill cleanup, empty vials.Place in a designated, properly labeled hazardous waste container for solids. Ensure the container is compatible with the waste.
Liquid Chemical Waste Unused stock solutions, spent cell culture media containing the compound, contaminated solvents.Collect in a designated, properly labeled hazardous waste container for liquids. The container must be compatible with the chemical and have a secure screw cap.[5]
Empty Containers Original vials containing this compound.Empty containers of hazardous waste, unless they held an acute hazardous waste, can often be disposed of as regular trash after all contents have been removed and labels are defaced.[2] However, if residue remains that cannot be easily removed, the container should be disposed of as hazardous waste.[3] For acutely hazardous materials, triple rinsing with a suitable solvent is required, with the rinseate collected as hazardous waste.[2]

Step-by-Step Disposal Protocol

  • Waste Collection: As waste is generated, immediately place it into the appropriate, clearly labeled hazardous waste container.[5] Chemical mixtures must be identified by the percent or volume compositions of every component.[5]

  • Container Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., flammable, toxic), and the date the container became full.[5]

  • Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5] Ensure that incompatible wastes are segregated to prevent dangerous reactions.[5] Containers must be kept closed except when adding waste.[2][4][5]

  • Disposal Request: Once a waste container is full, or if it has been in storage for an extended period (typically up to one year for partially filled containers), arrange for its collection by your institution's EHS department.[1][5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G A Waste Generation (e.g., unused solution, contaminated tips) B Is the waste liquid or solid? A->B C Solid Hazardous Waste Container B->C Solid D Liquid Hazardous Waste Container B->D Liquid E Label Container Correctly - 'Hazardous Waste' - Chemical Name & Concentration - Hazard Type (e.g., Flammable) C->E D->E F Store in Satellite Accumulation Area (SAA) E->F G Is container full or stored for >1 year? F->G H Contact EHS for Waste Pickup G->H Yes I Continue to Collect Waste G->I No I->F

Caption: Decision workflow for this compound waste disposal.

This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult your institution's specific guidelines.

References

Personal protective equipment for handling 19(R),20(S)-EDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 19(R),20(S)-dihydroxyeicosapentaenoic acid (19(R),20(S)-EDP).

This document provides critical safety and logistical information to ensure the proper handling of this compound in a laboratory setting. Adherence to these guidelines is essential for personnel safety and to maintain the integrity of the compound.

Immediate Safety and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times when handling the compound.
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate chemically resistant gloves are mandatory.
Body Protection Laboratory CoatA standard lab coat should be worn and kept fastened.
Protective ClothingConsider additional protective clothing if there is a risk of significant exposure.
Respiratory Protection Fume HoodAll handling of the neat oil or solutions should be conducted in a certified chemical fume hood.

Emergency First Aid Procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational Plan: Handling and Storage

This compound is typically supplied as a solution in an organic solvent, such as ethanol, or as a neat oil. It is crucial to be aware of the specific formulation provided by the supplier.

Key Handling Protocols:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Solvent Evaporation: If the compound is supplied in a solvent and the neat oil is required, evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen).

  • Solution Preparation: For preparing solutions, add the solvent of choice to the neat oil. As indicated for similar compounds, this compound is expected to be soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).

Storage:

  • Container: Keep the container tightly closed to prevent solvent evaporation and contamination.

  • Temperature: Store at -20°C for long-term stability.

  • Location: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

Waste Segregation and Collection:

  • Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired stock solutions.

    • Contaminated solvents.

    • Pipette tips, vials, and other disposable labware.

    • Contaminated gloves and bench paper.

  • Use Designated Waste Containers:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.

    • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, vials) in a separate, clearly labeled solid hazardous waste container.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the chemical and the solvent(s) used.[1] Do not use abbreviations.[1]

Disposal Procedure:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the EHS department to arrange for a scheduled pickup.[2][3]

  • Storage Pending Disposal: Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[4] Ensure that incompatible waste types are segregated.

Visual Guidance: Experimental Workflow and Safety

To further clarify the handling process, the following diagrams illustrate the key decision points and procedural flows.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive this compound store Store at -20°C receive->store don_ppe Don Appropriate PPE store->don_ppe work_in_hood Work in Chemical Fume Hood don_ppe->work_in_hood prep_solution Prepare Working Solution work_in_hood->prep_solution perform_exp Perform Experiment prep_solution->perform_exp segregate_waste Segregate Liquid and Solid Waste perform_exp->segregate_waste label_waste Label Hazardous Waste Containers segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup

Caption: A flowchart outlining the key steps from receiving the compound to its final disposal.

ppe_decision_tree PPE Decision Tree for this compound start Handling this compound? fume_hood Work in a Fume Hood? start->fume_hood yes_hood Yes fume_hood->yes_hood Required no_hood No (STOP - Do Not Proceed) fume_hood->no_hood Not Available gloves Wear Nitrile Gloves? yes_hood->gloves yes_glasses Yes gloves->yes_glasses Required yes_gloves Yes safety_glasses Wear Safety Glasses/Goggles? lab_coat Wear Lab Coat? yes_glasses->lab_coat yes_coat Yes lab_coat->yes_coat Required proceed Proceed with Experiment yes_coat->proceed

Caption: A decision tree to ensure all necessary personal protective equipment is used.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.